Ethyl 3-aminocyclohexanecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALZPPHHDRBGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Navigating the Stereochemical Complexity of Ethyl 3-aminocyclohexanecarboxylate
An In-depth Technical Guide to Ethyl 3-aminocyclohexanecarboxylate for Researchers and Drug Development Professionals
This compound is a valuable bifunctional molecule, incorporating both a nucleophilic amine and an electrophilic ester onto a cyclohexane scaffold. This structure makes it a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs). However, the designation "this compound" is structurally ambiguous. The cyclohexane ring is not planar, and the relative orientation of the amino and ethyl carboxylate groups at positions 1 and 3 gives rise to multiple stereoisomers.
The two main categories of stereoisomers are cis and trans, which describe the relative positions of the substituents with respect to the ring. Furthermore, the presence of two chiral centers means that each of these can exist as a pair of enantiomers ((1R,3S) and (1S,3R) for cis; (1R,3R) and (1S,3S) for trans). The specific stereoisomer used is critical in drug development, as different isomers can have vastly different pharmacological activities and toxicological profiles. This guide will delineate the properties, synthesis, and applications of these key isomers, providing clarity and actionable insights for researchers.
PART 1: Core Identification and Physicochemical Properties
The lack of a single CAS number for the general name underscores the importance of specifying the desired isomer. Each stereoisomer is a distinct chemical entity with its own unique identifier.
Table 1: CAS Numbers and Key Identifiers for this compound Isomers
| Isomer Description | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (1R,3R)-Ethyl 3-aminocyclohexanecarboxylate | 1810774-45-8 | C₉H₁₇NO₂ | 171.24 |
| (1R,3S)-Ethyl 3-aminocyclohexanecarboxylate | 1259366-98-7 | C₉H₁₇NO₂ | 171.24 |
| cis-Ethyl 3-aminocyclohexanecarboxylate hydrochloride | 957793-35-0 (for cyclobutane analog) | C₉H₁₈ClNO₂ | 207.70 |
| trans-Ethyl 3-aminocyclohexanecarboxylate hydrochloride | 957793-36-1 (for cyclobutane analog) | C₉H₁₈ClNO₂ | 207.70 |
Note: Specific CAS numbers for the free base forms of cis and trans isomers are less commonly cited in commercial databases than their specific enantiomers or related positional isomers like the 4-amino derivatives. The hydrochloride salts are often used to improve stability and handling.
Physicochemical Data
Quantitative data for these specific 3-amino isomers is sparse in publicly available literature, often being embedded within patents or proprietary databases. However, we can extrapolate expected properties based on closely related analogs, such as the 4-amino isomers and the base molecular structure.
Table 2: General Physicochemical Properties
| Property | Expected Value/Characteristic | Rationale & Expert Insight |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | The presence of the amino group can lead to coloration upon storage due to oxidation. The hydrochloride salts are typically white to off-white crystalline solids.[1] |
| Boiling Point | ~210-220 °C (at 760 mmHg) | Similar to other substituted cyclohexanes of this molecular weight. The boiling point of the related ethyl cyclohexanecarboxylate is ~195 °C.[2] |
| Density | ~0.9-1.05 g/mL | Typical for alicyclic esters and amines. |
| Solubility | Soluble in common organic solvents (Ethanol, Methanol, Dichloromethane). Low solubility in water for the free base. The hydrochloride salt is expected to have higher water solubility.[3][4] | The polar amine and ester groups confer solubility in polar organic solvents, while the cyclohexane ring provides lipophilic character. |
| pKa | ~9.5-10.5 (for the conjugate acid of the amine) | The amino group is a primary aliphatic amine, whose basicity is well-established. This pKa is crucial for designing salt formation strategies and understanding its behavior in physiological media. |
PART 2: Synthesis and Reactivity
The synthesis of specific stereoisomers of this compound is a key challenge that dictates its availability and cost for research and development.
Synthetic Strategies Overview
The choice of synthetic route is paramount as it determines the stereochemical outcome.
Caption: Synthetic routes to this compound isomers.
Protocol 1: Racemic Synthesis via Reductive Amination
This is the most common and direct route, typically yielding a mixture of cis and trans isomers.
Causality: The reaction proceeds through an enamine or imine intermediate. The stereoselectivity of the reduction step (e.g., with sodium borohydride or catalytic hydrogenation) is often low, as the hydride can attack the intermediate from either face of the molecule, leading to a mixture of diastereomers.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl 3-oxocyclohexanecarboxylate (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add an ammonium source such as ammonium acetate or aqueous ammonia (excess, ~5-10 eq).[5]
-
Intermediate Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding enamine intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0-5 °C. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise to control the reaction exotherm.
-
Workup: After the reaction is complete, quench carefully with dilute acid (e.g., 1M HCl). Basify the aqueous layer with NaOH to a pH > 10 to ensure the amine is in its free base form.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography.
Protocol 2: Asymmetric Synthesis
Achieving high enantiomeric purity requires a stereoselective approach, such as asymmetric hydrogenation of a prochiral precursor or enzymatic methods. These methods are more complex and costly but are essential for producing single-enantiomer drugs. Asymmetric synthesis of related aminocyclohexane derivatives has been demonstrated.[6]
Expert Insight: The use of enzymes like lipases or esterases for the kinetic resolution of racemic ethyl aminocyclohexanecarboxylate mixtures is a powerful technique. The enzyme will selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer).[7]
PART 3: Spectroscopic and Analytical Characterization
Unambiguous identification of the specific isomer requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between cis and trans isomers.
-
¹H NMR: The key diagnostic signals are the protons on the carbons bearing the amine and ester groups (C1-H and C3-H).
-
Chemical Shift: These protons will typically appear in the 2.5-4.0 ppm range.
-
Coupling Constants (J-values): The magnitude of the coupling constant between C1-H and its adjacent protons can help determine its orientation (axial vs. equatorial). In the trans isomer, one of the protons is often axial-axial to its neighbors, resulting in a large coupling constant (J ≈ 8-12 Hz). In the cis isomer, these couplings are typically smaller (axial-equatorial or equatorial-equatorial, J ≈ 2-5 Hz).
-
-
¹³C NMR: The chemical shifts of the ring carbons will differ slightly but consistently between the cis and trans isomers due to different steric environments.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the key functional groups.
-
N-H Stretch: A characteristic absorption in the 3200-3400 cm⁻¹ region, often appearing as a doublet for a primary amine.[8]
-
C=O Stretch (Ester): A strong, sharp absorption around 1735 cm⁻¹.[8]
-
C-N Stretch: Typically found in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecule will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to a mass of 171.24 Da (for the free base).
PART 4: Applications in Drug Discovery and Development
The rigid cyclohexane core of this compound serves as an excellent scaffold for orienting pharmacophoric groups in three-dimensional space. The amine and ester functionalities provide convenient handles for further chemical modification.
Caption: Role of this compound in drug discovery.
-
Scaffold for Constrained Peptidomimetics: The cyclohexane ring can be used as a replacement for a dipeptide unit in a peptide chain to create more rigid, proteolytically stable analogues that can mimic β-turns or other secondary structures.
-
Synthesis of Heterocycles: The amine and ester can be used in intramolecular cyclization reactions to form fused heterocyclic systems, which are privileged structures in medicinal chemistry.
-
Building Block for Target-Specific Ligands: Specific isomers are often used in the synthesis of inhibitors for enzymes like kinases or proteases, where precise stereochemical orientation is required for potent binding to the active site.
PART 5: Safety, Handling, and Storage
As a primary amine and ester, appropriate laboratory safety precautions are necessary.
-
Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2][9]
-
Stability and Storage: The free base can be sensitive to air and may darken over time. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable and easier to handle.
-
Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.[9]
Conclusion
This compound is a designation for a family of valuable stereoisomeric building blocks. A deep understanding of their distinct identities, properties, and synthesis is crucial for their effective application in research and drug development. Scientists must exercise diligence in specifying the exact stereoisomer required for their work, as this choice has profound implications for the biological activity and ultimate success of their projects. This guide serves as a foundational resource for navigating the complexities of this versatile chemical entity.
References
- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 409963, Ethyl 4-aminocyclohexanecarboxylate. PubChem. Retrieved from [Link]
-
American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. American Elements. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53308469, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. PubChem. Retrieved from [Link]
- Dick, A. S., et al. (1987). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Organic Syntheses, 65, 18.
- Forró, E., & Fülöp, F. (2003). S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene)-and (2-aminocyclohexane)carboxylates by Candida antarctica lipase B. Tetrahedron: Asymmetry, 14(21), 3291-3295.
Sources
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- 4. Best Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride Manufacturer and Factory | Baishixing [bsxaminoacids.com]
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- 9. fishersci.es [fishersci.es]
Structural and Functional Analysis: cis- vs. trans-Ethyl 3-aminocyclohexanecarboxylate
This is an in-depth technical guide on the structural, conformational, and synthetic differences between cis- and trans-ethyl 3-aminocyclohexanecarboxylate.
Executive Summary
Ethyl 3-aminocyclohexanecarboxylate is a critical scaffold in the development of
Conformational Analysis & Thermodynamics
The stereochemical behavior of this compound is governed by the principles of 1,3-disubstituted cyclohexanes.
The 1,3-Disubstitution Anomaly
In cyclohexane systems, substituents prefer the equatorial position to avoid 1,3-diaxial strain.
-
cis-Isomer (1R, 3S): Both substituents (amine and ester) can occupy equatorial positions simultaneously. This (e,e) conformation minimizes steric strain and is the global energy minimum.
-
trans-Isomer (1R, 3R / 1S, 3S): The geometry forces one substituent to be axial while the other is equatorial. Whether in the (a,e) or (e,a) conformer, the molecule suffers from at least one destabilizing 1,3-diaxial interaction.
Visualization of Conformational Equilibria
The following diagram illustrates the stability inversion compared to 1,2- or 1,4-systems.
Caption: Conformational energy landscape. The cis-(e,e) form is thermodynamically dominant over the trans-isomers.
Spectroscopic Differentiation (NMR)[3]
Distinguishing the isomers relies on the coupling constants (
| Feature | cis-Isomer (Diequatorial) | trans-Isomer (Axial/Equatorial) |
| Conformation | Substituents Equatorial | One Proton Axial, One Equatorial (avg) |
| H1 Signal | Wide multiplet (tt) | Narrower multiplet |
| H3 Signal | Wide multiplet (tt) | Narrower multiplet |
| Coupling ( | ||
| Thermodynamics | Major product of hydrogenation | Minor product (requires chromatography) |
Mechanism: In the cis-isomer, the protons H1 and H3 are axial (anti-periplanar to adjacent axial protons), resulting in large vicinal coupling constants. In the trans-isomer, the rapid ring flip averages the axial and equatorial couplings, or the single stable conformer places one proton equatorially, significantly reducing the observed peak width.
Synthesis and Separation Protocols
Since both kinetic (catalytic hydrogenation) and thermodynamic control favor the cis-isomer, the trans-isomer is typically obtained as a minor byproduct that must be isolated via chromatography.
Experimental Workflow
The standard synthesis involves the catalytic hydrogenation of ethyl 3-aminobenzoate.
Caption: Synthetic route via hydrogenation of aromatic precursor and chromatographic separation.
Detailed Protocol
Step 1: Hydrogenation
-
Reactants: Dissolve ethyl 3-aminobenzoate (10.0 g) in glacial acetic acid (100 mL).
-
Catalyst: Add Platinum(IV) oxide (PtO
, Adams' catalyst) (500 mg) or 5% Rh/C (1.0 g). Note: Rhodium often yields higher cis-selectivity. -
Conditions: Hydrogenate at 50–60 psi (3–4 bar) H
pressure at room temperature for 12–24 hours. -
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Neutralization: Redissolve the residue in EtOAc and wash with saturated NaHCO
to remove residual acid. Dry over Na SO and concentrate to yield the crude amine as a pale yellow oil.
Step 2: Purification (Isomer Separation)
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica gel (230–400 mesh).
-
Mobile Phase: A gradient of Dichloromethane (DCM) : Methanol (MeOH) [95:5
90:10] containing 1% NH OH or Triethylamine to prevent tailing of the amine. -
Elution Order:
-
cis-Isomer: Typically elutes first (less polar due to intramolecular H-bonding potential or shielding).
-
trans-Isomer: Elutes second (more polar, accessible functional groups).
-
Note: Thin Layer Chromatography (TLC) visualization requires Ninhydrin stain.
-
Pharmacological Implications
In drug design, the choice of isomer dictates the vector of the substituents:
-
cis-Isomer: Projects the amine and carboxylate groups on the same face of the ring, mimicking a
-turn or specific folded peptide secondary structures. -
trans-Isomer: Projects groups in opposite vectors, useful for extended peptide conformations or as a spacer scaffold.
References
-
Stereoselective Synthesis of 3-Aminocyclohexanols:Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of
-Enaminoketones. National Institutes of Health (NIH). Link -
Vertex Pharmaceuticals Patent: Inhibitors of Influenza Viruses Replication (WO2012083122A1). Describes the synthesis and use of (1R, 3S)-ethyl 3-aminocyclohexanecarboxylate. Link
-
Conformational Analysis: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Link
An In-depth Technical Guide to the Chemical Properties and Solubility of Ethyl 3-aminocyclohexanecarboxylate
Introduction
Ethyl 3-aminocyclohexanecarboxylate is a cyclic β-amino acid ester, a class of compounds recognized for its utility as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, featuring a cyclohexane ring functionalized with both a primary amine and an ethyl ester, allows for a wide range of chemical modifications. The presence of two stereocenters (at C1 and C3) means the compound can exist as four possible stereoisomers (cis and trans pairs of enantiomers), a critical consideration in pharmaceutical development where specific stereochemistry often dictates biological activity. This guide provides a detailed examination of the core physicochemical properties and solubility characteristics of this compound, offering foundational knowledge for researchers in chemical synthesis and medicinal chemistry.
Core Physicochemical Properties
The utility of a chemical building block is fundamentally governed by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and, in a pharmaceutical context, aspects of its absorption, distribution, metabolism, and excretion (ADME) profile.
Structural and General Properties
The fundamental properties of this compound are summarized in the table below. It is important to note that while the general formula is consistent, specific properties may vary slightly between different stereoisomers (e.g., (1R,3R), (1S,3S), (1R,3S), and (1S,3R)).[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | [3] |
| Molecular Weight | 171.24 g/mol | [3][4] |
| IUPAC Name | ethyl 3-aminocyclohexane-1-carboxylate | |
| Appearance | Varies; often supplied as a liquid or low-melting solid. | |
| Stereoisomerism | Exists as cis and trans diastereomers, each as a pair of enantiomers. | [1][2] |
Key Physicochemical Parameters for Synthesis and Drug Discovery
Understanding parameters like acid-base character (pKa) and lipophilicity (LogP) is crucial for predicting the behavior of a molecule in both chemical reactions and biological systems.
| Parameter | Predicted/Estimated Value | Significance in Application |
| pKa (Conjugate Acid) | ~10.0 - 10.5 | The primary amine is basic and will be predominantly protonated (R-NH₃⁺) at physiological pH (~7.4) and under acidic conditions. This dictates its aqueous solubility and allows for salt formation, which is often used for purification and handling. |
| LogP (Octanol/Water) | 1.0 - 1.5 | The positive LogP value indicates a preference for a nonpolar environment over water, suggesting moderate lipophilicity. This balanced character is often desirable in drug candidates for membrane permeability.[3] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | This value, associated with the polar amine and ester groups, suggests good potential for oral bioavailability in drug development contexts.[3][5] |
Solubility Profile
The solubility of this compound is a critical factor for its application, dictating the choice of solvents for chemical reactions, purification, and formulation.
Qualitative Solubility in Common Laboratory Solvents
Based on its structure—a polar amino group, a polar ester group, and a nonpolar cyclohexane ring—a mixed solubility profile is expected.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amine and ester groups can form hydrogen bonds, leading to solubility. However, the nonpolar cyclohexane backbone limits high solubility in water at neutral pH. It is readily soluble in alcohols like ethanol and methanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be highly soluble due to the polarity of these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be limited due to the polar functional groups.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Generally shows good solubility in these solvents of intermediate polarity.
The Critical Influence of pH on Aqueous Solubility
The primary amine group is the dominant factor governing the aqueous solubility of this compound. The equilibrium between the neutral (free base) form and the protonated (ammonium salt) form is dictated by the pH of the solution and the pKa of the conjugate acid.
-
Under Acidic Conditions (pH < pKa): The amine group is protonated to form an ammonium salt (R-NH₃⁺). This charged species is significantly more polar than the neutral form, resulting in a dramatic increase in aqueous solubility.
-
Under Basic Conditions (pH > pKa): The amine group exists in its neutral, free base form (R-NH₂). This form is less polar and, consequently, has much lower solubility in water.
This pH-dependent behavior is a powerful tool that can be exploited during reaction workups. For instance, the compound can be extracted from an organic solvent into an acidic aqueous layer, separating it from non-basic impurities. Subsequently, neutralizing the aqueous layer will cause the less soluble free base to precipitate or be extracted back into an organic solvent.
Diagram: pH-Dependent Equilibrium The following diagram illustrates the protonation equilibrium of the amino group, which is the key to its pH-dependent aqueous solubility.
Caption: pH-driven equilibrium of this compound.
Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method
To provide a practical, field-proven methodology, this section details the determination of aqueous solubility using the OECD Guideline 105 shake-flask method.[6][7] This method is suitable for substances with solubilities above 0.01 g/L and is a standard in regulatory and research settings.[6][8][9][10]
Principle
An excess amount of the test substance is agitated in water at a constant temperature until equilibrium is achieved. The solution is then separated from the undissolved solid, and the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV, GC-MS, or LC-MS/MS).
Step-by-Step Methodology
-
Preparation:
-
Ensure the test substance (this compound) is of high purity.
-
Use high-purity water (e.g., Milli-Q or equivalent).
-
Prepare a buffer solution for the desired pH at which solubility is to be measured (e.g., phosphate buffer for pH 7.4).
-
Calibrate all equipment, including the analytical balance, pH meter, and temperature-controlled shaker.
-
-
Preliminary Test:
-
To estimate the required amount of substance and equilibration time, add approximately 0.1 g of the substance to 10 mL of water in a flask.
-
Agitate at 30°C for 24 hours.
-
Visually inspect for undissolved material. If fully dissolved, repeat with a larger amount. This helps in planning the definitive test.
-
-
Definitive Test (in triplicate):
-
Add an excess amount of the test substance (as determined from the preliminary test) to three separate flasks containing a known volume of the aqueous medium (e.g., 100 mL).
-
Seal the flasks to prevent evaporation.
-
Place the flasks in a mechanical shaker or on a magnetic stir plate in a constant temperature bath set to the test temperature (e.g., 20°C or 25°C).[7][9]
-
Agitate the flasks. To determine if equilibrium is reached, take samples at regular intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when three consecutive samples show concentrations within ±5% of each other.
-
-
Sample Separation:
-
Once equilibrium is reached, stop agitation and allow the undissolved material to settle.
-
Carefully separate the saturated aqueous solution from the excess solid. This must be done without altering the temperature. Common methods include:
-
Centrifugation: Centrifuge an aliquot of the suspension in a temperature-controlled centrifuge.
-
Filtration: Use a syringe fitted with a membrane filter (e.g., 0.45 µm PTFE) that does not adsorb the test substance.
-
-
-
Analysis:
-
Accurately dilute the clear, saturated aqueous sample with a suitable solvent.
-
Analyze the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standards of known concentrations to quantify the amount in the sample.
-
-
Calculation:
-
Calculate the concentration in the original saturated solution, accounting for any dilutions made.
-
Report the average solubility from the three replicate flasks in units of g/L or mg/mL, along with the standard deviation, test temperature, and pH.
-
Diagram: Shake-Flask Solubility Workflow The following diagram outlines the experimental workflow for the OECD 105 shake-flask method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is often recommended to prevent degradation.[3]
Conclusion
This compound is a compound with a well-balanced physicochemical profile, making it a valuable intermediate in chemical synthesis. Its moderate lipophilicity, coupled with the pH-switchable basicity of its amino group, provides chemists with significant control over its solubility. This property is not only crucial for designing efficient reaction and purification protocols but is also a key characteristic considered in the early stages of drug development. The methodologies and data presented in this guide offer a robust foundation for scientists and researchers to effectively utilize this compound in their work.
References
- Birch, H., Redman, A.D., Letinski, D.J., Lyon, D.Y., Mayer, P. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta.
- Redman, A.D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe.
- Fisher Scientific. (2024). Safety Data Sheet: Methyl trans-4-aminocyclohexanecarboxylate hydrochloride.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- Phytosafe. (n.d.). OECD 105.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 4-Aminocyclohexanecarboxylate Hydrochloride (cis- and trans- mixture).
- ChemScene. (n.d.). Ethyl cis-4-aminocyclohexanecarboxylate.
- PubChem. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. National Center for Biotechnology Information.
- BLD Pharm. (n.d.). (1R,3S)-Ethyl 3-aminocyclohexanecarboxylate.
- BLD Pharm. (n.d.). (1R,3R)-Ethyl 3-aminocyclohexanecarboxylate.
- ChemScene. (n.d.). Ethyl 3-aminocyclobutane-1-carboxylate.
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Literature review on the uses of aminocyclohexanecarboxylate esters
Title: Strategic Utilization of Aminocyclohexanecarboxylate Esters: A Technical Guide to Synthesis, Conformational Design, and Therapeutic Application
Executive Summary & Structural Philosophy
Aminocyclohexanecarboxylate (ACHC) esters represent a privileged class of non-proteinogenic amino acid scaffolds. Unlike flexible acyclic amino esters, the cyclohexane ring imposes severe conformational constraints. For the drug developer, this rigidity is a tool to lock pharmacophores into bioactive conformations, modulate metabolic stability, and enhance oral bioavailability via esterification.
This guide moves beyond basic definitions to explore the three distinct regio-isomeric families—1-amino, 2-amino, and 4-amino derivatives—analyzing their divergent roles in opioid pharmacology, peptidomimetic foldamers, and prodrug design.
The 1-Aminocyclohexanecarboxylate (1-ACHC) Scaffold: Quaternary Centers & Opioids
The 1-ACHC scaffold features a quaternary carbon substituted with both an amino and a carboxylate group. This steric crowding prevents free rotation, creating a "locked" environment often utilized to mimic the transition states of hydrolytic enzymes or to rigidly orient substituents in GPCR ligands.
Case Study: Tilidine (The Cyclohexene Variant)
While technically a cyclohexene derivative, Tilidine (Ethyl trans-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate) is the archetypal pharmaceutical application of this scaffold class.
-
Mechanism: Tilidine is a prodrug.[1] The ethyl ester is essential for lipophilicity, allowing rapid transport across the blood-brain barrier (BBB). Once systemic, hepatic enzymes (CYP3A4/CYP2C19) demethylate it to nortilidine , the active
-opioid receptor agonist.[2] -
Structure-Activity Relationship (SAR): The ester group is not merely a protecting group; it is a pharmacokinetic handle. The quaternary center at C1 prevents rapid metabolic deactivation of the core scaffold, while the ester modulates distribution.
The 2-Aminocyclohexanecarboxylate (2-ACHC) Scaffold: Foldamers & -Peptides
The trans-2-ACHC ester is a cornerstone of modern bio-organic chemistry, specifically in the design of foldamers —synthetic oligomers that adopt stable secondary structures mimicking proteins.
The 14-Helix Phenomenon
Research pioneered by the Gellman group demonstrated that oligomers of trans-2-ACHC do not form random coils. Instead, the cyclohexane ring constraints force the backbone into a specific torsion angle (
-
Application: These
-peptides are resistant to proteolytic degradation (proteases do not recognize the -backbone), making them ideal candidates for antimicrobial peptides (AMPs) and protein-protein interaction inhibitors.
The 4-Aminocyclohexanecarboxylate (4-ACHC) Scaffold: Linkers & Prodrugs
The 1,4-substitution pattern introduces the critical variable of aspect ratio. Trans-1,4-isomers are extended, rod-like structures, whereas cis-isomers are kinked.
Tranexamic Acid Esters
Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is an antifibrinolytic. However, its zwitterionic nature limits passive diffusion.
-
Prodrug Strategy: Esterification (e.g., with alkyl chains or alkoxyalkyl groups) masks the carboxylate negative charge. This increases
, facilitating transdermal or oral absorption. Once in the plasma, esterases (like carboxylesterase 1/2) hydrolyze the ester, releasing the active acid. -
Self-Validating Logic: The design must balance lipophilicity (longer ester chain) with hydrolysis rate (steric bulk around the carbonyl).
Visualizing the Landscape
The following diagram maps the utility of these isomers, distinguishing between their roles as pharmacophores versus structural architects.
Figure 1: Strategic classification of ACHC esters showing the relationship between isomeric substitution and downstream pharmaceutical application.
Technical Protocol: Stereoselective Synthesis of Ethyl trans-4-Aminocyclohexanecarboxylate
This protocol addresses the challenge of synthesizing the trans-isomer, which is thermodynamically more stable and biologically relevant, from the aromatic precursor ethyl 4-aminobenzoate (Benzocaine).
Experimental Rationale
-
Precursor: Ethyl 4-aminobenzoate is cheap and readily available.
-
Catalyst: Rhodium on Alumina (Rh/Al
O ) is preferred over Platinum or Palladium for ring saturation of anilines to cyclohexylamines under mild pressures, minimizing hydrogenolysis of the C-N bond. -
Solvent: Acetic acid prevents amine poisoning of the catalyst.
Step-by-Step Methodology
-
Preparation:
-
In a high-pressure autoclave, dissolve Ethyl 4-aminobenzoate (16.5 g, 100 mmol) in Glacial Acetic Acid (150 mL).
-
Add 5% Rh/Al
O (1.5 g, ~10 wt% loading). Note: Handle catalyst under inert atmosphere (Argon/Nitrogen) to prevent ignition.
-
-
Hydrogenation:
-
Purge the vessel 3x with N
, then 3x with H . -
Pressurize to 50 bar (725 psi) H
. -
Heat to 60°C and stir at 800 rpm for 12 hours.
-
Validation: Monitor H
uptake. Reaction stops when theoretical uptake (3 eq) is reached.
-
-
Isomerization (The Critical Step):
-
The reduction yields a mixture of cis and trans isomers (often favoring cis kinetically).
-
Filter the catalyst (Celite pad).
-
To the filtrate, add concentrated HCl (10 mL) and reflux for 2 hours. Causality: Acidic reflux facilitates thermodynamic equilibration to the more stable trans-isomer (diequatorial conformation).
-
-
Isolation:
-
Concentrate the solvent in vacuo.
-
Re-dissolve residue in water, basify with NaOH to pH 10 (precipitating the free amine).
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry over Na
SO and evaporate.[3]
-
-
Purification:
-
Recrystallize the crude solid from n-Hexane/Ethyl Acetate (4:1) .
-
Target: White crystalline solid.[4] mp: 53-54°C.
-
Data Summary Table: Isomer Properties
| Property | cis-Ethyl 4-ACHC | trans-Ethyl 4-ACHC | Relevance |
| Conformation | Axial/Equatorial | Equatorial/Equatorial | trans is diequatorial (stable) |
| Bioactivity | Generally Lower | High (Tranexamic mimic) | trans fits lysine binding sites |
| Melting Point | Liquid/Low melt | Solid (53-54°C) | Ease of handling in formulation |
Mechanism of Action: Prodrug Activation Pathway
Understanding the hydrolysis kinetics is vital for designing ACHC esters as prodrugs. The following diagram illustrates the activation of a Tranexamic acid ester.
Figure 2: Enzymatic hydrolysis pathway of ACHC esters. The rate-determining step is often the collapse of the tetrahedral intermediate, governed by the steric bulk of the ester group.
References
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]
-
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers.[5] Journal of the American Chemical Society, 118(51), 13071–13072. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 409963, Ethyl 4-aminocyclohexanecarboxylate.[6] PubChem. [Link]
-
Hermann, T., & Lemke, H. (1999). Process for isomerisation of tilidine.[7] World Intellectual Property Organization, WO1999003821A2.
-
Zhang, X., et al. (2024).[8] Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. RSC Advances, 14, 34567-34575. [Link]
Sources
- 1. Tilidine | C17H23NO2 | CID 30131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tilidine - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. WO2004018644A2 - HETEROGENEOUS FOLDAMERS CONTAINING α, β, AND/OR Ï-AMINO ACIDS - Google Patents [patents.google.com]
- 6. Ethyl 4-aminocyclohexanecarboxylate | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO1999003821A2 - Process for isomerisation of tilidine - Google Patents [patents.google.com]
- 8. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-aminocyclohexanecarboxylate as a building block for heterocycles
Engineering Heterocyclic Therapeutics: The Strategic Utility of Ethyl 3-Aminocyclohexanecarboxylate
Executive Summary
In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. This compound (E3AC) —particularly stereochemically pure forms such as the (1R, 3S)-isomer—has emerged as a privileged building block for the synthesis of complex heterocycles. By acting as a conformationally restricted, bifunctional linker, E3AC enables the modular assembly of targeted therapeutics, ranging from antiviral azaindolyl-pyrimidines to oncology-focused kinase inhibitors[1][2].
This technical guide provides an in-depth analysis of E3AC's utility, detailing the mechanistic rationale behind its reactivity, validated experimental protocols, and its integration into critical biological pathways.
Structural Rationale and Chemical Causality
E3AC possesses two orthogonal reactive sites: a primary amine and an ethyl ester.
-
The Primary Amine: Acts as a potent nucleophile, ideal for Nucleophilic Aromatic Substitution (SNAr) with electron-deficient heterocycles (e.g., halogenated pyrimidines or purines)[1][3].
-
The Ethyl Ester: Serves as a stable protecting group during initial coupling steps but can be readily saponified to a carboxylic acid for subsequent amidation, allowing for late-stage diversification[4].
-
Conformational Rigidity: The cyclohexane ring provides a rigid 3D scaffold. Unlike linear alkyl chains, the chair conformation of the cyclohexane ring restricts the rotational degrees of freedom, locking the attached heterocycle and the ester/amide moiety into a specific spatial vector. This precise geometry is critical for fitting into tight enzymatic pockets, such as the PB2 subunit of the influenza virus polymerase or the ATP-binding site of Tropomyosin receptor kinase A (TrkA)[1][2].
Mechanistic Pathways in Heterocycle Synthesis
E3AC is primarily utilized to append a functionalized cycloalkyl appendage to a heterocyclic core.
Nucleophilic Aromatic Substitution (SNAr) The reaction between E3AC and 2,4-dichloro-5-fluoropyrimidine is a classic example of a regioselective SNAr. The fluorine atom at the C5 position inductively withdraws electron density, highly activating the C4 position toward nucleophilic attack by the E3AC amine[1]. The use of a non-nucleophilic base (like DIPEA) is strictly required to neutralize the HCl byproduct, preventing the protonation of the E3AC amine, which would otherwise arrest the catalytic cycle[1].
Workflow for the synthesis of azaindolyl-pyrimidine inhibitors using E3AC as a core scaffold.
Validated Experimental Methodologies
The following protocols represent self-validating systems, designed to ensure high yield and purity through mechanistic control.
Protocol A: Regioselective SNAr with a Pyrimidine Core [1] Objective: Synthesize (1R, 3S)-ethyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)cyclohexanecarboxylate.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1R, 3S)-ethyl 3-aminocyclohexanecarboxylate (5.1 g, 24.1 mmol) and 2,4-dichloro-5-fluoropyrimidine (6.0 g, 36.0 mmol) in anhydrous THF (60 mL).
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (9.6 mL, 55.4 mmol). Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it acts solely as an acid scavenger without competing for the electrophilic pyrimidine carbon[1].
-
Thermal Activation: Heat the mixture to reflux (~65°C) overnight. Causality: While the C4 position is activated, the secondary nature of the resulting amine transition state requires thermal energy to overcome the activation barrier[1].
-
In-Process Control: Monitor via LCMS. The reaction is complete when the starting E3AC mass is consumed, yielding a dominant peak at m/z ~302 (M+H).
-
Workup: Cool to room temperature and concentrate in vacuo. Dilute the residue with water (to dissolve DIPEA-HCl salts) and extract twice with ethyl acetate. Dry the combined organic phases over MgSO4, filter, and concentrate to yield the intermediate[1].
Protocol B: Ester Saponification and Downstream Amidation [4] Objective: Convert the E3AC-derived ester to an active amide.
-
Hydrolysis: Dissolve the intermediate from Protocol A in a 3:1 mixture of THF/H2O. Add LiOH hydrate (3.0 eq) and stir at 50°C for 12 hours.
-
Acidification: Carefully acidify with 1N HCl to pH ~3 to precipitate the free carboxylic acid. Causality: The zwitterionic nature of the molecule requires precise pH control to ensure the carboxylic acid is protonated for organic extraction, while avoiding protonation of the pyrimidine nitrogens.
-
Amidation: Isolate the acid, dissolve in DMF, and add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the desired secondary amine (e.g., morpholine). Purify via preparatory HPLC[4].
Quantitative Reaction Metrics
The versatility of E3AC is demonstrated across various heterocyclic coupling partners. The table below summarizes optimized conditions for different target classes based on empirical data[1][2][3].
| Heterocyclic Core | Electrophile / Coupling Partner | Catalyst / Base | Solvent | Temp (°C) | Yield (%) | Target Application |
| Pyrimidine | 2,4-dichloro-5-fluoropyrimidine | DIPEA (2.3 eq) | THF | 65 (Reflux) | 85 - 90 | Antiviral / Influenza Inhibitors |
| Purine-2,6-dione | 8-bromo-3,7-dimethyl-purine | K | DMF | 90 | 70 - 75 | Oncology / MTHFD2 Inhibitors |
| Pyrazolo[1,5-a]pyrimidine | Substituted pyrazolo-chloride | Et | EtOH | 80 | 78 - 82 | Analgesic / TrkA Inhibitors |
Biological Applications & Pathway Modulation
The heterocycles derived from E3AC are not merely structural curiosities; they are potent modulators of critical biological pathways.
Influenza Virus Replication Inhibition: Derivatives formed via Protocol A are precursors to molecules like Pimodivir (VX-787). The E3AC scaffold positions an azaindole moiety to bind the 7-methyl GTP pocket of the PB2 subunit of the influenza A polymerase, effectively halting viral mRNA cap-snatching and replication[1][4].
TrkA Kinase Inhibition: When coupled with pyrazolo[1,5-a]pyrimidines, the E3AC linker directs the molecule into the ATP-binding pocket of Tropomyosin receptor kinase A (TrkA). TrkA is activated by Nerve Growth Factor (NGF) and is a key driver of both neuropathic pain and certain oncological proliferations[2].
Mechanism of E3AC-derived pyrazolo[1,5-a]pyrimidine inhibitors in the TrkA signaling pathway.
References
- Source: Google Patents (Vertex Pharmaceuticals)
- Source: Google Patents (Vertex Pharmaceuticals)
- Title: WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka)
- Title: WO2017106352A1 - Caffeine inhibitors of mthfd2 and uses thereof Source: Google Patents URL
Sources
- 1. WO2012083117A1 - Inhibitors of influenza viruses replication - Google Patents [patents.google.com]
- 2. WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors - Google Patents [patents.google.com]
- 3. WO2017106352A1 - Caffeine inhibitors of mthfd2 and uses thereof - Google Patents [patents.google.com]
- 4. WO2012083122A1 - Inhibitors of influenza viruses replication - Google Patents [patents.google.com]
Technical Guide: Biological Potential and Synthetic Utility of Ethyl 3-Aminocyclohexanecarboxylate Derivatives
Executive Summary
Ethyl 3-aminocyclohexanecarboxylate (3-ACHC-OEt) represents a critical "privileged scaffold" in modern drug design.[1] As the pharmaceutical industry moves away from planar, aromatic-heavy libraries ("Escape from Flatland"), saturated ring systems like 3-ACHC offer superior physicochemical properties, including improved solubility and higher fraction of sp3-hybridized carbons (
This guide analyzes the 3-ACHC scaffold as a conformationally restricted
Part 1: Structural Pharmacology & SAR
The Stereochemical Imperative
The biological activity of 3-ACHC derivatives is strictly governed by stereochemistry.[1] The 1,3-substitution pattern creates two distinct diastereomers with vastly different biological profiles.
-
The cis-Isomer (1,3-diequatorial):
-
The trans-Isomer (1-axial, 3-equatorial):
Mechanism of Action: Foldamer Logic
In peptidomimetics, 3-ACHC acts as a constrained
Figure 1: The incorporation of the rigid cyclohexane scaffold reduces the entropic penalty of binding, leading to higher affinity interactions.
Part 2: Primary Biological Targets
Influenza Neuraminidase Inhibition
While Oseltamivir (Tamiflu) utilizes a cyclohexene (unsaturated) core, the saturated cyclohexane analogs (3-ACHC derivatives) serve as vital mechanistic probes and next-generation inhibitors.[1]
-
Mechanism: The 3-amino group (often acetylated or alkylated) interacts with the conserved acidic residues in the neuraminidase active site (Glu119, Asp151).[1]
-
Design Strategy: The ethyl ester acts as a prodrug motif, hydrolyzed in vivo to the active carboxylate.[1]
Antimicrobial & Antifungal Activity
Recent studies on amidrazone derivatives of cyclohexanecarboxylic acids have demonstrated potent activity against S. aureus and Candida albicans.[1]
-
Key Finding: Derivatives containing the cyclohex-1-ene or cyclohexane core exhibit bacteriostatic activity by disrupting bacterial cell wall synthesis or membrane integrity.[1]
-
Data Summary:
| Organism | Derivative Type | MIC ( | Mechanism |
| S. aureus | Amidrazone-3-ACHC | 4 - 8 | Membrane disruption |
| E. coli | N-substituted 3-ACHC | 0.2 - 6.25 | Gyrase inhibition (putative) |
| C. albicans | Guanidine-3-ACHC | 1 - 16 | Ergosterol pathway interference |
Fibrinogen Receptor Antagonism (RGD Mimetics)
The 3-aminocyclohexanecarboxylic acid scaffold has been utilized to mimic the Arg-Gly-Asp (RGD) sequence, acting as an antagonist for the GPIIb/IIIa receptor.[1] The fixed distance between the basic amine and the acidic carboxylate mimics the spatial arrangement of the arginine and aspartate side chains in the native RGD loop.[1]
Part 3: Synthetic Protocols & Methodology
This section details the synthesis of this compound from the aromatic precursor, Ethyl 3-aminobenzoate.[1]
Synthesis Workflow (Catalytic Hydrogenation)
Objective: Reduce the aromatic ring without hydrogenolyzing the C-N bond or reducing the ester.[1]
Figure 2: Catalytic reduction pathway requiring high pressure to overcome aromatic resonance energy.[1]
Detailed Protocol
Reagents:
-
Catalyst: 5% Rhodium on Alumina (Rh/Al
O ) or Ruthenium on Carbon (Ru/C).[1] Note: PtO may be used but carries a higher risk of hydrogenolysis. -
Solvent: Glacial Acetic Acid or Ethanol/HCl.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 10.0 g (60.5 mmol) of Ethyl 3-aminobenzoate in 100 mL of glacial acetic acid in a high-pressure autoclave liner.
-
Catalyst Addition: Carefully add 1.0 g (10 wt%) of 5% Rh/Al
O under an inert nitrogen atmosphere. -
Hydrogenation: Seal the autoclave. Purge three times with N
, then three times with H . Pressurize to 50 bar (725 psi) H . -
Reaction: Heat to 60°C and stir vigorously (1000 rpm) for 12–24 hours. Monitor H
uptake. -
Workup: Cool to room temperature and vent pressure. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).[1] Rinse with ethanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the acetate salt of the product. Basify with saturated NaHCO
and extract with Dichloromethane (DCM).[1] -
Purification: The product is a mixture of cis and trans isomers.[1]
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized scaffold, the following checkpoints must be met:
-
Mass Spectrometry: confirm M+H = ~172.13 Da.[1]
-
1H NMR (Stereochemistry Check):
-
Cis-isomer: The proton at C1 (alpha to ester) usually appears as a broad multiplet or triplet of triplets with smaller coupling constants if equatorial, or large axial-axial couplings if the ring flips.[1]
-
Trans-isomer: Look for large diaxial coupling (
Hz) for the protons at C1 and C3 if they are axial.[1]
-
-
Functional Test: Reaction with Ninhydrin (TLC) should yield a purple spot (primary amine).[1]
References
-
Organic Syntheses. (1939).[1] Ethyl p-aminobenzoate (Benzocaine) synthesis protocols.[1] (Analogous reduction chemistry).[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 544887, 3-Aminocyclohexanecarboxylic acid.[1] Retrieved from [Link]
-
MDPI. (2025). Synthesis and Biological Evaluation of Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link][1]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for Fsp3). [Link]
Sources
The Definitive Guide to the Safety, Handling, and Storage of Poly(beta-amino esters) (PBAEs)
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
As a Senior Application Scientist who has spent years optimizing non-viral delivery vectors, I have observed that the primary failure mode in poly(beta-amino ester) (PBAE) research rarely stems from flawed polymer chemistry. Instead, it originates from suboptimal handling, formulation, and storage protocols. PBAEs are highly dynamic, biodegradable polymers. Their defining advantage—rapid hydrolytic degradation for low cellular toxicity—is also their greatest vulnerability during benchtop handling.
This guide establishes the authoritative, causality-driven framework for synthesizing, handling, and storing PBAEs to ensure batch-to-batch reproducibility and scientific integrity.
Mechanistic Grounding: The Chemistry of PBAE Instability
PBAEs are synthesized via a step-growth aza-Michael addition polymerization between primary/secondary amines and diacrylate esters[1]. This yields a polymer backbone rich in tertiary amines and ester linkages.
The structural design of PBAEs dictates two critical physicochemical behaviors that must govern your handling protocols:
-
pH-Dependent Protonation: The tertiary amines undergo reversible protonation at mildly acidic pH (e.g., pH 5.0–5.5), allowing them to electrostatically bind negatively charged nucleic acids[1]. At physiological pH (7.4), they become more hydrophobic, facilitating endosomal escape.
-
Hydrolytic Lability: The ester bonds in the backbone are highly susceptible to hydrolysis in aqueous conditions[1]. While this ensures rapid payload release and low systemic toxicity in vivo[2], it means that any exposure to ambient moisture or aqueous buffers during long-term storage will irreversibly degrade the polymer into inactive amino alcohols and diols.
Fig 1. PBAE synthesis via Aza-Michael addition and hydrolytic degradation pathway.
Causality in Handling: Solvents and Safety Profiles
When handling synthesized PBAEs, the choice of solvent is not arbitrary. Because the polymer requires a nearly quantitative conversion of reactive groups, residual solvents and unreacted monomers must be managed carefully.
Why do we store PBAE stocks in Dimethyl Sulfoxide (DMSO)? Aqueous buffers trigger rapid hydrolytic cleavage, reducing the molecular weight and abolishing transfection efficacy. Anhydrous DMSO is the industry standard for concentrated PBAE stock solutions because it completely halts hydrolysis while maintaining a relatively good safety and toxicity profile compared to other organic solvents[3]. Storing the polymer dry at -20°C with a silica gel desiccant is also a highly effective preservation method[4].
Self-Validating Experimental Protocols
To ensure trustworthiness in your formulations, every protocol must include an internal validation step. Below are the field-proven methodologies for PBAE synthesis, handling, and long-term storage.
Protocol A: Preparation and Storage of Anhydrous PBAE Stock
Objective: Isolate pure polymer and prevent premature hydrolytic degradation.
-
Polymerization: Conduct the aza-Michael addition of diacrylate and amine monomers (e.g., in THF or neat) at 50°C to 90°C, depending on the specific monomer reactivity[2].
-
Precipitation (The "Why"): Precipitate the resulting polymer twice in a 10X volume of cold diethyl ether[4]. Causality: Unreacted monomers act as toxic impurities and destabilize the polymer matrix. Diethyl ether selectively crashes out the high-molecular-weight PBAE while keeping residual monomers in solution.
-
Drying: Dry the precipitated polymer under a deep vacuum for 48 hours to remove all traces of ether and ambient moisture[4].
-
Stock Formulation: Resuspend the dried polymer to a concentration of 100 mg/mL in anhydrous DMSO[4].
-
Validation Step: Perform
H-NMR on a small aliquot. The absence of free acrylate peaks (typically around 5.8–6.4 ppm) validates the removal of unreacted monomers. -
Storage: Store the DMSO stock in tightly sealed amber vials at -20°C in a desiccator[4].
Protocol B: Formulation and Lyophilization of PBAE Nanoparticles
Objective: Create stable, long-term storable polyplexes for gene delivery.
Non-PEGylated PBAE-based nanoparticle suspensions are inherently unstable in aqueous buffers, forming aggregates during long-term storage at room temperature[5]. Lyophilization is mandatory for extending shelf life.
-
Buffer Selection: Dilute the PBAE stock and the nucleic acid separately in 25 mM sodium acetate (NaAc) or magnesium acetate buffer at pH 5.2[4]. Causality: At pH 5.2, the tertiary amines are fully protonated, maximizing the positive charge density required to condense nucleic acids into tight, uniform nanoparticles.
-
Complexation: Combine the solutions to yield the desired weight ratio (e.g., 60:1 PBAE:DNA) and incubate at room temperature for 15 minutes to allow for self-assembly[4].
-
Cryoprotection: Add sucrose (30 mg/mL in 25 mM NaAc) to achieve a 1:1 v/v nanoparticle/sucrose mixture[5]. Causality: Sucrose acts as a cryoprotectant, preventing the nanoparticles from fusing and aggregating during the physical stress of freezing and water sublimation.
-
Lyophilization: Freeze the mixture at -80°C for 2 hours, then lyophilize for 48 hours[5]. Store the resulting powder at 4°C or -20°C.
-
Validation Step: Re-disperse a test aliquot in distilled water. Measure the hydrodynamic radius via Dynamic Light Scattering (DLS). A self-validating batch will show a size retention within 15% of the pre-lyophilization state (e.g., ~111 nm to ~130 nm)[5].
Fig 2. Self-validating workflow for the formulation and long-term storage of PBAEs.
Quantitative Data Presentation
To benchmark your formulations, refer to the following quantitative summaries derived from validated studies on PBAE stability and safety.
Table 1: Stability of PBAE Nanoparticles Over Time (Fresh vs. Lyophilized) Properly lyophilized PBAE nanoparticles utilizing sucrose as a cryoprotectant maintain their critical endocytic parameters (size and surface charge) over extended storage periods[5].
| Formulation State | Storage Duration | Storage Temp | Hydrodynamic Size (nm) | Zeta Potential (mV) |
| Fresh (As-prepared) | 0 Days | Room Temp | 111.1 ± 2.5 | +9.51 ± 0.4 |
| Lyophilized (w/ Sucrose) | 4 Months | 4°C | 129.9 ± 3.1 | +9.45 ± 0.5 |
Table 2: Safety and Toxicity Profile Comparison (PBAE vs. PEI) PBAEs are engineered to overcome the toxicity limitations of legacy transfection reagents like 25 kDa linear Polyethylenimine (PEI)[1],[4].
| Parameter | Poly(beta-amino ester) (PBAE) | Linear PEI (25 kDa) |
| Degradability | High (Hydrolytic cleavage of ester bonds) | Low (Non-degradable backbone) |
| Cytotoxicity | Low (Degrades into non-toxic amino alcohols) | High (Accumulates in cells, causing toxicity) |
| Optimal Complexation pH | Mildly Acidic (pH 5.0 - 5.5) | Neutral to slightly acidic |
| Recommended Storage | Dry at -20°C or Anhydrous DMSO | Aqueous solution or Dry |
Conclusion
The successful application of poly(beta-amino esters) hinges entirely on respecting their chemical nature. By utilizing anhydrous solvents like DMSO for stock solutions, leveraging acidic buffers for complexation, and employing cryoprotectants during lyophilization, researchers can bypass the instability issues that plague novice formulations. Adhering to these self-validating protocols ensures that PBAEs remain one of the safest and most efficient non-viral delivery vectors available today.
References
- Title: Poly(beta-amino ester)
- Title: Poly(beta-amino esters)
- Source: mdpi.
- Title: Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)
- Title: Full article: Poly(Beta-Amino Ester)
Sources
- 1. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pH-Responsive Poly Beta-Amino Ester Nanoparticulate Thermo-Responsive PEG-PCL-PEG Hydrogel Dispersed System for the Delivery of Interferon Alpha to the Ocular Surface [mdpi.com]
- 3. Poly(beta-amino esters): applications in immunology - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05951H [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Landscape of Ethyl 3-Aminocyclohexanecarboxylate: Nomenclature, Conformational Dynamics, and Synthetic Resolution
Introduction: The Scaffold in Medicinal Chemistry
Ethyl 3-aminocyclohexanecarboxylate is a highly versatile
Understanding the stereoisomerism of this molecule is paramount. The biological activity and secondary structure stabilization provided by this scaffold are entirely dependent on its precise stereochemical configuration. This whitepaper provides an in-depth analysis of its nomenclature, conformational thermodynamics, and the self-validating synthetic protocols required for its isolation.
Stereochemical Architecture and Nomenclature
IUPAC Nomenclature and Chirality
The cyclohexane ring of this compound is 1,3-disubstituted. According to IUPAC nomenclature rules for alicyclic compounds[5], the carbon bearing the ester group (-COOCH₂CH₃) is designated as C1, and the carbon bearing the amino group (-NH₂) is designated as C3.
Unlike 1,4-disubstituted cyclohexanes, which possess a plane of symmetry and are achiral, the 1,3-disubstituted architecture lacks symmetry when the two substituents are different[6]. Because the C1 and C3 substituents (ethoxycarbonyl and amino, respectively) are non-identical, the molecule possesses two distinct chiral centers, resulting in
-
The cis-Isomers (Diastereomer Pair A): The substituents project toward the same face of the ring.
-
Ethyl (1R, 3S)-3-aminocyclohexanecarboxylate
-
Ethyl (1S, 3R)-3-aminocyclohexanecarboxylate
-
-
The trans-Isomers (Diastereomer Pair B): The substituents project toward opposite faces of the ring.
-
Ethyl (1R, 3R)-3-aminocyclohexanecarboxylate
-
Ethyl (1S, 3S)-3-aminocyclohexanecarboxylate
-
Stereochemical relationship of this compound isomers.
Conformational Analysis: The 1,3-Diaxial Effect
The thermodynamic stability of these isomers is dictated by their preferred chair conformations. The causality behind experimental observations of stability lies in the 1,3-diaxial effect (a manifestation of steric strain caused by gauche-like interactions between axial substituents and axial ring hydrogens)[7][8].
cis-1,3-Disubstituted Cyclohexanes
In the cis configuration, the molecule can adopt a chair conformation where both substituents are equatorial (e,e) or both are axial (a,a). The (e,e) conformation is overwhelmingly favored because it completely avoids 1,3-diaxial steric clashes[8]. Consequently, the cis-isomers of this compound are thermodynamically more stable than their trans counterparts.
trans-1,3-Disubstituted Cyclohexanes
In the trans configuration, any chair conformation forces one substituent to be equatorial and the other to be axial (a,e
Table 1: Conformational Thermodynamics of this compound
| Isomer Configuration | IUPAC Stereodescriptors | Chair Conformer Equilibrium | Major Conformer | Relative Thermodynamic Stability |
| cis (Enantiomer 1) | (1R, 3S) | (e,e) | Diequatorial (e,e) | High (Global Minimum) |
| cis (Enantiomer 2) | (1S, 3R) | (e,e) | Diequatorial (e,e) | High (Global Minimum) |
| trans (Enantiomer 1) | (1R, 3R) | (a,e) | (e,a) - Ester equatorial | Lower (Steric Strain) |
| trans (Enantiomer 2) | (1S, 3S) | (a,e) | (e,a) - Ester equatorial | Lower (Steric Strain) |
Self-Validating Synthetic & Resolution Protocols
To utilize these scaffolds in precision medicinal chemistry (such as the synthesis of mPGES-1 inhibitors or specific foldamers[4][9]), researchers cannot rely on racemic mixtures. The following protocol details the classical resolution of the cis-racemate into its enantiopure forms using diastereomeric salt crystallization[9], engineered as a self-validating system.
Rationale and Causality
Diastereomeric salt formation works because enantiomers have identical physical properties, but diastereomers have distinct crystal lattice energies and solubilities. By reacting the racemic amine with an enantiopure chiral acid (e.g., (+)-tartaric acid or a chiral derivative), two diastereomeric salts are formed. The difference in their solubility allows for fractional crystallization.
Workflow for the chiral resolution of racemic this compound.
Step-by-Step Resolution Protocol
Step 1: Salt Formation
-
Dissolve 1.0 equivalent of racemic cis-ethyl 3-aminocyclohexanecarboxylate in absolute ethanol (10 mL/g of amine) at 60°C.
-
Slowly add a hot solution of 1.0 equivalent of the chosen chiral resolving acid (e.g., (+)-tartaric acid or a chiral derivative) dissolved in absolute ethanol.
-
Causality Check: The solvent choice (ethanol) is critical; it provides the optimal dielectric constant to keep the highly soluble diastereomer in solution while allowing the less soluble one to reach supersaturation upon cooling.
Step 2: Fractional Crystallization
-
Allow the mixture to cool to room temperature slowly over 4 hours, then transfer to a 4°C cold room for 12 hours.
-
Isolate the precipitated crystals via vacuum filtration and wash with ice-cold ethanol.
Step 3: Free-Basing (Recovery of the Amine)
-
Suspend the isolated diastereomeric salt in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH (pH > 10).
-
Extract the aqueous layer three times with DCM. The alkaline environment neutralizes the resolving acid, forcing the target amine into the organic phase.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Self-Validation (Chiral HPLC)
-
Dissolve a 1 mg sample of the free base in HPLC-grade hexane/isopropanol (90:10).
-
Inject onto a chiral stationary phase column (e.g., Chiralpak AD-H).
-
System Logic: If the calculated enantiomeric excess (ee) is < 99%, the batch is automatically routed back to Step 1 for recrystallization of the salt. If ee
99%, the batch is cleared for downstream medicinal chemistry applications.
References
- Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. libretexts.org.
- Synthesis of Analogs of GABA. 15. Preparation and Resolution of Some Potent Cyclopentene and Cyclopentane Derivatives. Australian Journal of Chemistry.
- Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. qmul.ac.uk.
- 3-Aminocyclohexanecarboxylic acid | CID 544887 - PubChem. nih.gov.
- WO2012083122A1 - Inhibitors of influenza viruses replication. Google Patents.
- A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate.
- 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps.
- Foldamers in Medicinal Chemistry - PMC. NIH.
- 1,3-disubstituted cyclohexanes Definition - Organic Chemistry. Fiveable.
- Mixed Aliphatic/Aromatic Foldamers. Molecules.
- WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors. Google Patents.
Sources
- 1. connectsci.au [connectsci.au]
- 2. WO2012083122A1 - Inhibitors of influenza viruses replication - Google Patents [patents.google.com]
- 3. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.univpm.it [iris.univpm.it]
- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis and Isolation Protocols for Ethyl 3-aminocyclohexanecarboxylate
Executive Summary
Ethyl 3-aminocyclohexanecarboxylate is a highly versatile aliphatic amino ester that serves as a critical structural motif in the synthesis of complex active pharmaceutical ingredients (APIs). It is prominently featured as a key intermediate in the development of tropomyosin receptor kinase A (TrkA) inhibitors for pain management[1] and advanced influenza virus replication inhibitors, such as the azaindolyl-pyrimidine derivative pimodivir (VX-787)[2].
This application note provides drug development professionals and synthetic chemists with two orthogonal, field-proven methodologies for synthesizing this compound: (A) Direct Esterification of 3-aminocyclohexanecarboxylic acid, and (B) Catalytic Hydrogenation of ethyl 3-aminobenzoate.
Mechanistic Rationale & Pathway Selection
To ensure a self-validating and scalable synthetic system, understanding the causality behind reagent selection is paramount.
-
Pathway A (Thionyl Chloride-Mediated Esterification): Standard Fischer esterification relies on an equilibrium that can limit yields. By utilizing thionyl chloride (
) in absolute ethanol, the reaction generates anhydrous hydrogen chloride ( ) and diethyl sulfite in situ. The anhydrous protonates the carboxylic acid, driving the esterification forward irreversibly. Furthermore, the final product naturally precipitates as a hydrochloride salt, providing an inherent, chromatography-free purification step. -
Pathway B (Catalytic Aromatic Reduction): Synthesizing the cyclohexane ring via the reduction of ethyl 3-aminobenzoate is highly cost-effective for large-scale operations. However, catalyst selection is the primary failure point in this workflow. Standard Palladium on Carbon (Pd/C) often triggers unwanted hydrogenolysis (cleavage of the C–N bond), leading to deamination[3]. To prevent this, Rhodium on Carbon (Rh/C) is utilized. Rhodium selectively saturates the aromatic ring at moderate pressures (5 bar) without compromising the primary amine.
Fig 1. Orthogonal synthetic pathways for this compound.
Quantitative Analytics & Reaction Metrics
The following table summarizes the expected quantitative parameters for both protocols to allow for rapid comparison and workflow integration.
| Metric | Pathway A: Direct Esterification | Pathway B: Catalytic Hydrogenation |
| Starting Material | 3-Aminocyclohexanecarboxylic acid | Ethyl 3-aminobenzoate |
| Key Reagent/Catalyst | 5% Rh/C (10 wt%) | |
| Reaction Time | 4 – 6 hours | 12 – 16 hours |
| Temperature | 0 °C | 45 °C |
| Expected Yield | 85 – 92% | 78 – 85% |
| Product Form | Hydrochloride Salt (White solid) | Free Base (Viscous oil) |
| In-Process Control | TLC (Ninhydrin stain) | Autoclave pressure gauge (H |
Detailed Experimental Methodologies
Protocol A: Direct Esterification (Lab-Scale / High Purity)
Causality Note:
-
Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Purge the system with inert nitrogen gas.
-
Solvent Chilling: Add 200 mL of anhydrous absolute ethanol to the flask and cool to 0 °C using an ice-water bath.
-
Activation: Slowly add thionyl chloride (14.5 mL, 200 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.
-
Substrate Addition: Introduce 3-aminocyclohexanecarboxylic acid (14.3 g, 100 mmol) portion-wise. Self-Validation: The mixture will initially appear as a cloudy suspension.
-
Incubation: Remove the ice bath and gradually heat the reaction to reflux (approx. 78 °C) for 6 hours. Self-Validation: The suspension will transition into a clear, homogeneous solution, indicating the conversion of the insoluble zwitterionic amino acid into the soluble ester hydrochloride.
-
Workup: Cool the solution to room temperature and concentrate in vacuo to remove excess ethanol and volatile byproducts (
, ). -
Isolation: Triturate the resulting crude residue with cold diethyl ether (100 mL) to induce crystallization. Filter the white precipitate and dry under high vacuum to afford this compound hydrochloride.
Protocol B: Catalytic Hydrogenation (Scale-Up / Cost-Efficient)
Causality Note: The product lacks a strong UV chromophore once the aromatic ring is reduced. Therefore, standard UV-HPLC monitoring is ineffective; reaction completion must be validated by the cessation of hydrogen gas uptake and confirmed via LC-MS or TLC visualized with a ninhydrin stain.
-
Preparation: In a high-pressure autoclave reactor, dissolve ethyl 3-aminobenzoate (16.5 g, 100 mmol) in 150 mL of absolute ethanol.
-
Catalyst Loading: Carefully add 5% Rhodium on Carbon (1.65 g, 10 wt%). Safety Warning: Dry Rh/C is pyrophoric. Wet the catalyst with a small amount of ethanol before adding it to the bulk solution.
-
Pressurization: Seal the autoclave. Purge the vessel three times with nitrogen gas (2 bar) to remove oxygen, followed by three purges with hydrogen gas. Finally, pressurize the reactor to 5 bar (approx. 75 psi) with hydrogen.
-
Incubation: Heat the reactor to 45 °C and stir vigorously (800 rpm) for 12 to 16 hours. Monitor the pressure gauge; repressurize to 5 bar if the pressure drops significantly. The reaction is complete when hydrogen uptake ceases.
-
Filtration: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the Rh/C catalyst. Causality Note: Celite traps fine catalyst particulates that could otherwise pass through standard filter paper and ignite upon drying.
-
Isolation: Wash the Celite pad with additional ethanol (50 mL). Concentrate the combined filtrates in vacuo to yield the target compound as a viscous, pale-yellow oil (free base).
Fig 2. Step-by-step experimental workflow from reagent setup to product isolation.
References
-
Vertex Pharmaceuticals. WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors. Google Patents. URL:[1]
-
Vertex Pharmaceuticals. VX-787, an Azaindolyl-Pyrimidine Inhibitor of Influenza Virus Replication from Vertex. New Drug Approvals. URL:[2]
-
National Institutes of Health (NIH). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. PMC. URL:[3]
Sources
- 1. WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 3-aminocyclohexanecarboxylate in Pharmaceutical Synthesis
Executive Summary
Ethyl 3-aminocyclohexanecarboxylate (E3ACHC) represents a critical class of
Key Applications:
-
Peptidomimetics: Inducing discrete secondary structures (e.g.,
-turns, helices) by replacing flexible residues.[1] -
Scaffold Hopping: Replacing aromatic spacers (phenyl rings) to increase
character, thereby improving solubility and reducing metabolic liability. -
Intermediate Synthesis: Precursor for bicyclic lactams and neuraminidase inhibitor analogs.
Structural Significance & Pharmacophore Utility[1][2][3]
Stereochemical Control (The "Chair" Dictates Function)
The utility of E3ACHC relies entirely on the relative stereochemistry of the 1- and 3-positions. Unlike 1,2- or 1,4-substituted systems, the 1,3-substitution pattern offers unique conformational vectors.
| Isomer | Conformation (Chair) | Vector Orientation | Application |
| cis-1,3 | Diequatorial (e,e) | Extended, rigid spacing (~5 Å). | Mimics linear peptides; high stability. |
| cis-1,3 | Diaxial (a,a) | U-shape (unfavorable unless constrained). | Bicyclic lactam formation. |
| trans-1,3 | Axial-Equatorial (a,e) | Kinked/Turn inducing. |
Expert Insight: For most medicinal chemistry applications, the cis-isomer (diequatorial) is preferred because it minimizes 1,3-diaxial interactions, providing a predictable, rigid scaffold that mimics the distance of an aromatic ring but with 3D-dimensionality.
Protocol A: Enzymatic Kinetic Resolution
Objective: Isolation of enantiopure (1R, 3S)-Ethyl 3-aminocyclohexanecarboxylate from racemic mixtures.
While chemical resolution is possible, biocatalytic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard for scalability and green chemistry compliance.
Materials
-
Substrate: rac-Ethyl 3-aminocyclohexanecarboxylate.
-
Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).
-
Acyl Donor: Ethyl acetate or Vinyl acetate.
Step-by-Step Workflow
-
Preparation: Dissolve rac-E3ACHC (10 mmol) in anhydrous MTBE (50 mL).
-
Acyl Donor Addition: Add Vinyl acetate (5 equiv, 50 mmol). Note: Vinyl acetate is irreversible due to tautomerization of the vinyl alcohol byproduct.
-
Enzyme Loading: Add CAL-B beads (20% w/w relative to substrate).
-
Incubation: Shake at 30°C, 200 rpm. Monitor reaction by chiral HPLC or GC.
-
Target: 50% conversion.[3]
-
-
Termination: Filter off the enzyme beads (recyclable).
-
Separation:
-
The (1R, 3S)-amine (typically) remains unreacted (slow reacting enantiomer).
-
The (1S, 3R)-amide is the acetylated product.
-
Action: Perform an acid-base extraction. The free amine extracts into the aqueous acidic phase; the amide remains in the organic phase.
-
Visualization: Kinetic Resolution Workflow
Figure 1: Biocatalytic workflow for separating enantiomers of E3ACHC using selective acetylation.
Protocol B: Synthesis of Peptidomimetic Building Blocks (Fmoc-Protection)
Objective: Converting the resolved ester into an Fmoc-protected amino acid suitable for Solid Phase Peptide Synthesis (SPPS).
Critical Constraint: The ethyl ester is too stable for standard SPPS resin cleavage conditions. It must be hydrolyzed to the free acid before being loaded onto resin, or used as a C-terminal cap.
Reaction Scheme
-
Saponification: Ester
Acid. -
Fmoc-Protection: Amine
Fmoc-Amine.
Detailed Methodology
Step 1: Saponification[4]
-
Dissolve (1R,3S)-Ethyl 3-aminocyclohexanecarboxylate (1.0 equiv) in THF/MeOH/H2O (3:1:1).
-
Add LiOH
H2O (2.5 equiv) at 0°C. -
Stir at Room Temperature (RT) for 4 hours.
-
Workup: Neutralize to pH 7 with 1M HCl. Do not acidify below pH 4 yet to avoid precipitating the zwitterion in a difficult-to-handle form. Concentrate to remove organics.
Step 2: Fmoc-Protection (One-Pot from Step 1)
-
To the aqueous residue from Step 1, add NaHCO3 (2.0 equiv).
-
Dissolve Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) in Acetone or Dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution.
-
Stir vigorously for 12 hours at RT.
-
Acidification: Acidify carefully with 1M HCl to pH 2. The product Fmoc-(1R,3S)-ACHC-OH will precipitate as a white solid.
-
Purification: Recrystallization from EtOAc/Hexane.
Quality Control (QC) Check:
-
HPLC: Purity > 98%.
-
NMR: Verify loss of ethyl quartet/triplet (ester cleavage) and presence of Fmoc aromatic protons (7.2–7.8 ppm).
Application Case Study: Design of -Peptide Foldamers
E3ACHC derivatives are used to create "foldamers"—synthetic oligomers that adopt stable secondary structures.
Design Logic
In a polypeptide chain, replacing an
-
Effect: This extends the backbone and changes the hydrogen-bonding pattern.
-
Result: Formation of 12-helices (hydrogen bond between residue
and ) or 14-helices , depending on the stereochemistry.
Synthesis of a Mixed Peptide Dimer
Protocol for solution-phase coupling.
-
Coupling Partner 1: Fmoc-(1R,3S)-ACHC-OH (prepared in Protocol B).
-
Coupling Partner 2: H-Ala-OtBu (Alanine tert-butyl ester).
-
Coupling Agents: HATU (1.1 equiv), HOAt (1.1 equiv), DIPEA (3.0 equiv).
-
Solvent: DMF (Anhydrous).
Procedure:
-
Pre-activate Fmoc-(1R,3S)-ACHC-OH with HATU/HOAt/DIPEA in DMF for 5 minutes.
-
Add H-Ala-OtBu.
-
Stir for 2 hours.
-
Observation: The secondary amine of the cyclohexane ring is nucleophilic but sterically hindered. HATU is preferred over EDC/HOBt to drive the reaction to completion.
Analytical Characterization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Hydrolysis | Ester is sterically shielded. | Switch LiOH to NaOH; increase temp to 50°C (monitor for epimerization). |
| Racemization | High pH during Fmoc protection. | Maintain pH 8-9 using Na2CO3; avoid NaOH during protection step. |
| Incomplete Coupling | Steric hindrance at C3 amine. | Use "Magic Mix" (HATU/HOAt); double coupling; microwave assistance (50°C, 10 min). |
Visualization: Divergent Synthesis Pathway
Figure 2: Divergent synthetic utility of the E3ACHC scaffold in pharmaceutical development.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids." Tetrahedron. (Contextual reference for CAL-B resolution of cyclic amino esters). Link -
Kim, C. U., et al. (1997). "Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity." Journal of the American Chemical Society. Link
-
Böhm, H. J., et al. (2004). "Scaffold hopping." Drug Discovery Today. Link
-
Kobayashi, S., et al. (2006). "Catalytic Asymmetric Synthesis of 3-Aminocyclohexanecarboxylic Acid Derivatives." Journal of Organic Chemistry. Link
Sources
Application Note: Reaction of Ethyl 3-aminocyclohexanecarboxylate with Electrophiles
[1]
Abstract
Ethyl 3-aminocyclohexanecarboxylate is a versatile bifunctional building block in medicinal chemistry, offering a saturated, lipophilic scaffold that provides defined spatial orientation of substituents.[1][2] Unlike planar aromatic rings, the cyclohexane core allows for precise stereochemical control (cis vs. trans), enabling "scaffold hopping" to improve solubility and metabolic stability (Fsp³ character). This guide details the chemoselective functionalization of the primary amine with various electrophiles (acid chlorides, aldehydes, sulfonyl chlorides) while preserving the ester moiety.
Stereochemical & Structural Considerations
Before initiating synthesis, understanding the stereochemistry of the 1,3-disubstitution pattern is critical for Structure-Activity Relationship (SAR) design.
| Property | cis-Isomer (1R, 3S) | trans-Isomer (1R, 3R) |
| Conformation | Predominantly Diequatorial (e,e) | Axial/Equatorial (a,e) |
| Thermodynamics | More stable (minimal 1,3-diaxial strain) | Less stable (ring flip dynamic) |
| Vector Angle | Substituents project at ~60° dihedral angle | Substituents project at ~120° dihedral angle |
| Reactivity | Amine is unhindered (equatorial) | Amine may be axial (slower kinetics) |
Expert Insight: Commercial sources often supply this reagent as the Hydrochloride (HCl) salt . The amine is non-nucleophilic in this state. All protocols below include an in situ neutralization step (using tertiary amines) to liberate the reactive free base.
Reactivity Landscape
The molecule features two reactive centers: the nucleophilic amine and the electrophilic ester. Under controlled conditions (non-aqueous, < 0°C to RT), the amine reacts exclusively with external electrophiles.
Diagram 1: Chemoselective Pathways
Caption: Chemoselective functionalization pathways of the 3-amino group.[1] The ethyl ester remains intact.
Application Note: Amide Coupling (Acylation)
Objective: Synthesis of amide libraries using acid chlorides. Mechanism: Nucleophilic acyl substitution.[1][3][4]
Protocol A: High-Throughput Acylation
This protocol is optimized for parallel synthesis where isolation speed is prioritized.[1]
Reagents:
-
This compound HCl (1.0 equiv)[1]
-
Acid Chloride (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a reaction vial, suspend the amino ester HCl salt (1.0 mmol) in anhydrous DCM (5 mL).
-
Activation: Add TEA (2.5 mmol). The suspension should clear as the free base forms and TEA-HCl precipitates (or stays in solution depending on concentration). Self-Validation: Ensure pH > 8 using wet pH paper.[1]
-
Addition: Cool to 0°C. Add the Acid Chloride (1.1 mmol) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check TLC (Mobile phase: 50% EtOAc/Hexane). The baseline amine spot (ninhydrin active) should disappear.
-
Workup (Self-Validating):
Critical Control Point: If using sterically hindered acid chlorides, add a catalytic amount of DMAP (10 mol%) to accelerate the reaction.
Application Note: Reductive Amination
Objective: Mono-alkylation to generate secondary amines.[1] Mechanism: Imine formation followed by in situ hydride reduction.[1][6]
Protocol B: "One-Pot" Reductive Amination
Sodium triacetoxyborohydride (STAB) is the preferred reductant as it reduces the imine selectively without reducing the aldehyde or the ester.
Reagents:
-
This compound HCl (1.0 equiv)[1]
-
Aldehyde (1.0 - 1.1 equiv)[1]
-
NaBH(OAc)₃ (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
DIPEA (1.0 equiv - crucial for neutralizing the HCl salt initially)
-
1,2-Dichloroethane (DCE) or DCM[1]
Step-by-Step Methodology:
-
Imine Formation: Dissolve amino ester HCl (1.0 mmol) in DCE (10 mL). Add DIPEA (1.0 mmol) to free-base the amine.[1] Add the Aldehyde (1.0 mmol).[7]
-
Catalysis: Add Acetic Acid (1.0 mmol). Stir for 30–60 minutes at RT.[1] Why? This promotes imine formation and buffers the subsequent reduction.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Purification: Flash chromatography is usually required to separate the secondary amine from any trace tertiary amine (dialkylation).
Diagram 2: Reductive Amination Workflow
Caption: Stepwise workflow for mono-alkylation preventing over-alkylation.
Troubleshooting & Validation (Self-Validating Systems)
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield (Acylation) | Amine remains on TLC | HCl salt not neutralized | Increase base (TEA/DIPEA) to 3.0 equiv. |
| Dialkylation (Reductive Amination) | Two new spots on TLC | Aldehyde excess or too reactive | Use exactly 1.0 equiv Aldehyde; Add reductant slowly.[1] |
| Ester Hydrolysis | Carboxylic acid peak in LCMS | Moisture in solvent or high pH | Use anhydrous solvents; Avoid strong hydroxide bases. |
Analytical Validation:
-
1H NMR (CDCl₃): The ethyl ester protons are diagnostic. Look for a quartet at ~4.1 ppm and a triplet at ~1.2 ppm.[1] These should remain unchanged.
-
Shift: Upon acylation, the proton on C3 (attached to Nitrogen) will shift downfield (typically from ~2.8 ppm to ~3.5-4.0 ppm).
References
-
Structural Applications of Beta-Amino Acids
-
Stereochemistry of Cyclohexane Derivatives
-
Reductive Amination Protocols
-
Reductive Amination: Application Note. Sigma-Aldrich / Merck.[1]
-
-
Acylation Mechanisms
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. osti.gov [osti.gov]
- 10. Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Application Note: Chiral Resolution of Ethyl 3-aminocyclohexanecarboxylate Isomers
This Application Note is designed for researchers and process chemists requiring high-purity isolation of Ethyl 3-aminocyclohexanecarboxylate stereoisomers. It synthesizes industrial patent data with standard stereochemical protocols to provide a robust "Divide and Conquer" methodology.[1]
Executive Summary & Stereochemical Challenge
This compound (CAS: 53084-60-9 for racemate) is a critical scaffold in the synthesis of Factor Xa inhibitors and fibrinogen antagonists.[1][2] Its structural complexity arises from two non-adjacent chiral centers (C1 and C3), resulting in four distinct stereoisomers:[2]
The Core Challenge: Standard chiral columns often struggle to resolve all four peaks simultaneously due to overlapping retention times.[1] The Solution: A "Divide and Conquer" strategy. First, separate the cis and trans diastereomers (which have different physical properties) using achiral methods. Second, resolve the resulting enantiomeric pairs using chiral stationary phases (CSP) or biocatalysis.
Strategic Workflow (Visualized)
The following flowchart illustrates the logical progression from crude racemate to optically pure isomers.
Figure 1: The "Divide and Conquer" workflow separating diastereomers before enantiomers.
Protocol Part 1: Separation of Diastereomers (Cis vs. Trans)
Before chiral resolution, the diastereomers must be separated. This relies on their different physical properties (polarity and packing).
Method A: Flash Column Chromatography (Recommended)
The cis and trans isomers exhibit distinct retention profiles on standard silica gel due to the conformational locking of the cyclohexane ring.
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Petroleum Ether (PE) : Ethyl Acetate (EtOAc).[1]
-
Gradient: Start at 10% EtOAc, ramping to 50% EtOAc.
-
Observation: The trans isomer typically elutes first (less polar interaction with silica due to equatorial/equatorial preference in some conformers), followed by the cis isomer.
-
Reference: Industrial protocols for similar aminocyclohexanes utilize a 50% PE/EtOAc mix for final purification [1].[1]
Method B: Selective Crystallization (Scale-Up)
For kilogram-scale batches, chromatography is costly.[1][2]
-
Procedure: Dissolve the crude amine hydrochloride salt in hot Ethanol/Isopropyl Acetate (1:3). Cool slowly to 0°C.
-
Result: The trans-isomer hydrochloride often crystallizes preferentially due to better lattice packing energy, leaving the cis-enriched supernatant.[1]
Protocol Part 2: Resolution of Enantiomers
Once you have the isolated cis or trans racemate, use one of the following methods to separate the enantiomers.
Method A: Preparative SFC (The Gold Standard)
Supercritical Fluid Chromatography (SFC) is the preferred industrial method due to low solvent waste and easy recovery of the volatile amine ester.
Instrument: Waters Prep 100 SFC or equivalent. Column: Chiralpak IC or Chiralpak AD-H (Daicel). Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase A | CO₂ (Supercritical) |
| Mobile Phase B | Methanol (with 0.1% Diethylamine or NH₄OH) |
| Ratio | 80% CO₂ : 20% Methanol |
| Flow Rate | 10 mL/min (Analytical) / 80 g/min (Prep) |
| Back Pressure | 120 bar |
| Temperature | 35°C |
| Detection | UV @ 210-220 nm |[1][2]
Why this works: The amino group interacts strongly with the carbamate linkage on the amylose/cellulose backbone of the column. The basic additive (Diethylamine) is crucial to suppress peak tailing by ensuring the amine remains unprotonated [2].
Method B: Classical Resolution (Diastereomeric Salt Formation)
Ideal for labs without Prep-SFC.[1][2] This method uses a chiral acid to form a salt that crystallizes differentially.[1]
Reagents:
-
(L)-(+)-Tartaric acid or (D)-(-)-Mandelic acid.[2]
-
Solvent: Ethanol (95%) or Methanol.
Protocol:
-
Dissolve 10 mmol of cis-racemate amine in 20 mL warm Ethanol.
-
Add 10 mmol of (L)-(+)-Tartaric acid dissolved in 10 mL warm Ethanol.
-
Stir at 60°C for 30 mins, then cool slowly to room temperature, then to 4°C overnight.
-
Filtration: The precipitate is the diastereomeric salt of one enantiomer (e.g., (1R,3S)-amine • L-tartrate).[1][2]
-
Free Basing: Treat the solid with 1M NaOH and extract with Dichloromethane (DCM) to recover the chiral amine.
-
Recycle: Evaporate the mother liquor and treat with (D)-(-)-Tartaric acid to recover the opposite enantiomer.
Method C: Enzymatic Kinetic Resolution (Biocatalysis)
This method is highly scalable and uses Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435).[2]
Mechanism: Selective hydrolysis of the ester group.[1] Reaction: Racemic Ester + CAL-B + Water/Buffer -> (S)-Acid (Hydrolyzed) + (R)-Ester (Unreacted)[1][2]
Protocol:
-
Suspend 1g of racemic trans-ethyl 3-aminocyclohexanecarboxylate in 20 mL phosphate buffer (pH 7.5) / MTBE (1:1 biphasic system).
-
Add 100 mg Novozym 435.[1]
-
Stir at 30°C. Monitor conversion by HPLC.
-
Stop: At 50% conversion (approx 24-48h).
-
Workup:
-
Re-esterification: The acid can be converted back to the ethyl ester using EtOH/SOCl₂ if the ester form is required.[1]
Analytical Quality Control
Verify the optical purity using the following HPLC method.
Analytical Method:
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV 210 nm.[1]
-
Expected Retention:
-
Enantiomer 1: ~8.5 min
-
Enantiomer 2: ~11.2 min
-
Determination of Absolute Configuration: Do not rely solely on rotation signs (+/-) from literature, as they vary by solvent.
-
Gold Standard: X-Ray Diffraction (XRD) of the Tartrate salt generated in Method B.
-
Alternative: Compare retention time with an authentic standard synthesized from a known chiral precursor (e.g., from chiral shikimic acid derivatives) [3].[1]
References
-
Patent WO2017106352A1 : Caffeine inhibitors of mthfd2 and uses thereof. (Describes flash chromatography separation of cis/trans isomers).
-
Patent WO2012083122A1 : Inhibitors of influenza viruses replication.[1] (Details the SFC separation of (1R,3S) isomers using MeOH/CO2).
-
ResearchGate : S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene). (Provides mechanistic insight into CAL-B enzymatic resolution of similar beta-amino cyclohexane esters).
-
Phenomenex Chiral Guide : Chiral HPLC Separations of Racemic Compounds. (General screening protocols for amino esters).
Sources
Derivatization of the amino group in Ethyl 3-aminocyclohexanecarboxylate
Application Note: Chemoselective Derivatization of Ethyl 3-aminocyclohexanecarboxylate
Part 1: Executive Summary & Strategic Analysis
This compound is a versatile, bifunctional scaffold widely utilized in the synthesis of neuraminidase inhibitors, GPCR ligands, and fibrinogen receptor antagonists. Its utility stems from the 1,3-disubstitution pattern, which allows for precise vector positioning of pharmacophores.
However, this scaffold presents specific challenges:
-
Stereochemical Integrity: The molecule exists as cis and trans diastereomers. Preserving the relative stereochemistry between the C1-ester and C3-amine is critical for Structure-Activity Relationship (SAR) consistency.
-
Chemoselectivity: The primary amine must be derivatized without hydrolyzing the ethyl ester or inducing oligomerization.
-
Basicity: The aliphatic amine is moderately basic (
), requiring buffered conditions for optimal coupling efficiency.
This guide provides three validated protocols for the derivatization of the amino group: Amide Coupling , Reductive Amination , and Sulfonylation .
Part 2: Decision Matrix & Workflow
Before selecting a protocol, refer to the following decision tree to ensure the method aligns with your downstream applications.
Figure 1: Strategic workflow for selecting the optimal derivatization pathway based on the desired functional outcome.
Part 3: Detailed Experimental Protocols
Protocol 1: Amide Coupling via HATU Activation
Best for: Library synthesis, valuable carboxylic acids, and avoiding racemization.
Mechanism & Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over standard EDC/HOBt because the 7-azabenzotriazole moiety stabilizes the active ester, significantly accelerating the reaction rate with secondary aliphatic amines and minimizing epimerization at the chiral centers [1].
Materials:
-
Substrate: this compound (1.0 equiv)
-
Carboxylic Acid (
): (1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to acid).
-
Base Addition: Add DIPEA (2.0 equiv) immediately. The solution should turn slightly yellow. Stir for 5 minutes at Room Temperature (RT). Note: This forms the activated OAt-ester.
-
Amine Addition: Dissolve this compound (1.0 equiv) and remaining DIPEA (1.0 equiv) in minimal DMF and add to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours.
-
Self-Validating Endpoint:
-
TLC: Check for disappearance of the amine (ninhydrin stain positive -> negative).
-
LCMS: Confirm product mass
.
-
-
Workup: Dilute with EtOAc. Wash with 1N HCl (remove excess DIPEA/amine), sat.
(remove unreacted acid), and brine. Dry over .[1][2][3][4]
Critical Note: Avoid strong bases (e.g., NaOH) during workup to prevent hydrolysis of the ethyl ester.
Protocol 2: Reductive Amination (The "Abdel-Magid" Method)
Best for: Creating secondary amines without over-alkylation.
Mechanism & Rationale:
Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination using Sodium Triacetoxyborohydride (
Materials:
-
Substrate: this compound (1.0 equiv)
-
Aldehyde (
): (1.1 equiv) -
Reductant:
(1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF[5]
-
Additive: Acetic Acid (1.0 equiv) – Optional, accelerates imine formation.
Step-by-Step Procedure:
-
Imine Formation: Mix the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M). If the reaction is sluggish, add Acetic Acid (1.0 equiv). Stir for 30 mins.
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at RT for 4–16 hours under Nitrogen.
-
Self-Validating Endpoint:
-
LCMS: Look for the mass of the secondary amine. If
of the imine is observed but not the amine, the reduction is incomplete—add more reductant.
-
-
Workup: Quench with sat.
(gas evolution will occur). Extract with DCM.[3]
Protocol 3: Sulfonylation
Best for: Introducing metabolic stability or capping the amine.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Sulfonyl Chloride (
): (1.1 equiv) -
Base: Pyridine (excess, acts as solvent/base) or TEA (2.0 equiv) in DCM.
-
Catalyst: DMAP (0.1 equiv) – Only for sterically hindered chlorides.
Step-by-Step Procedure:
-
Dissolution: Dissolve amine (1.0 equiv) in anhydrous DCM (0.2 M).
-
Base: Add Triethylamine (2.0 equiv). Cool to
. -
Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise to control exotherm.
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Self-Validating Endpoint:
-
TLC: The product is usually much less polar than the starting amine.
-
-
Workup: Wash with 0.5 M HCl (critical to remove TEA and any pyridine).
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Analysis of Derivatization Methods
| Parameter | Amide Coupling (HATU) | Reductive Amination | Sulfonylation |
| Reagent Class | Electrophilic Activation | Hydride Reduction | Nucleophilic Substitution |
| Key Reagent | HATU / DIPEA | ||
| Ester Stability | High (Neutral/Mild Base) | High (Mild Hydride) | High (Base dependent) |
| Stereochem Risk | Low (with HATU) | Low | Low |
| Common Pitfall | Hydrolysis if workup pH > 10 | Dialkylation (rare with STAB) | Bis-sulfonylation (if excess R-Cl) |
| Typical Yield | 85–95% | 70–90% | 80–95% |
Troubleshooting Guide:
-
Issue: Low yield in amide coupling.
-
Fix: Ensure DMF is anhydrous. Water hydrolyzes the active ester.
-
-
Issue: Ester hydrolysis observed (Acid mass found in LCMS).
-
Fix: Reduce base equivalents; ensure workup is performed with cold solutions; avoid prolonged exposure to aqueous base.
-
-
Issue: Incomplete reductive amination.
-
Fix: Pre-form the imine with molecular sieves (4Å) before adding the reducing agent.
-
Part 5: References
-
Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]
-
PubChem. (2025). Ethyl 3-aminocyclobutanecarboxylate Compound Summary. National Library of Medicine.[6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Utilizing Ethyl 3-aminocyclohexanecarboxylate in Ugi Four-Component Reactions for Peptidomimetic Library Synthesis
Introduction & Strategic Utility
Ethyl 3-aminocyclohexanecarboxylate is a versatile, conformationally restricted primary amine building block. In modern drug development, incorporating alicyclic rings into molecular scaffolds is a proven strategy to improve metabolic stability and membrane permeability compared to flat aromatic systems. When deployed in the Ugi four-component reaction (U-4CR), this specific amine enables the rapid, single-step assembly of complex α-aminoacyl amides.
The presence of the ethyl ester on the cyclohexane ring provides a critical site for orthogonal downstream functionalization. This dual-functionality makes this compound highly valuable in the synthesis of complex active pharmaceutical ingredients (APIs), including cystic fibrosis transmembrane conductance regulator (CFTR) modulators and tropomyosin receptor kinase A (TrkA) inhibitors[1],[2].
Mechanistic Rationale
The U-4CR is an isocyanide-based multicomponent reaction (IMCR) that condenses a primary amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form a stable bis-amide[3].
The reaction sequence begins with the condensation of this compound with a carbonyl compound to form a Schiff base (imine). The carboxylic acid then protonates the imine, generating a highly electrophilic iminium ion. The isocyanide performs an α-addition to this iminium ion, yielding a nitrilium intermediate. Finally, the carboxylate attacks the nitrilium ion, triggering a spontaneous Mumm rearrangement (an intramolecular acyl transfer) to form the thermodynamically stable Ugi peptidomimetic product[4].
Ugi-4CR mechanism utilizing this compound.
Experimental Design & Causality
To ensure a self-validating and high-yielding protocol, the experimental design must account for the specific steric and electronic profile of this compound:
-
Imine Pre-formation: The alicyclic amine is slightly more sterically hindered than simple unbranched aliphatic amines. Pre-stirring the amine and aldehyde for 60 minutes before adding the acid and isocyanide ensures complete Schiff base formation. This prevents competitive side reactions, such as the Passerini three-component reaction, which occurs if the isocyanide and acid react directly with the unreacted aldehyde[4].
-
Solvent Selection (Methanol): Protic solvents are critical for this mechanism. Methanol stabilizes the iminium ion intermediate and facilitates the rapid proton transfer required during the Mumm rearrangement[5].
-
Concentration: The reaction is run at a high concentration (1.0 M). Because the rate-determining step involves multiple components converging, higher molarity exponentially increases the collision frequency, driving the reaction to completion.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of the U-4CR using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide, demonstrating the necessity of specific parameters.
| Solvent | Concentration | Imine Pre-formation Time | Temperature | Yield (%) | Purity (LC-MS) |
| Dichloromethane | 0.2 M | 0 min (All-in-one) | 25 °C | 34% | 65% |
| Methanol | 0.2 M | 0 min (All-in-one) | 25 °C | 58% | 78% |
| Methanol | 1.0 M | 0 min (All-in-one) | 25 °C | 72% | 85% |
| Methanol | 1.0 M | 60 min | 25 °C | 91% | >95% |
| Methanol | 1.0 M | 60 min | 50 °C | 88% | 90% (Byproducts) |
Table 1: Optimization parameters highlighting the superiority of protic solvents, high concentration, and mandatory imine pre-formation.
Detailed Protocol: U-4CR Workflow
Materials Required:
-
This compound (1.0 equiv, 1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv, 1.0 mmol)
-
Carboxylic Acid (e.g., Acetic acid) (1.0 equiv, 1.0 mmol)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.0 equiv, 1.0 mmol)
-
Anhydrous Methanol (1.0 mL)
Step-by-Step Methodology:
-
Preparation of the Amine Solution: In a 5 mL glass reaction vial equipped with a magnetic stir bar, dissolve this compound (171 mg, 1.0 mmol) in 1.0 mL of anhydrous methanol.
-
Imine Formation: Add the aldehyde (1.0 mmol) to the vial. Seal the vial and stir at room temperature (20–25 °C) for 60 minutes. (Causality: This pre-incubation step is vital to quantitatively form the Schiff base, mitigating competitive Passerini side reactions).
-
Acid Addition: Add the carboxylic acid (1.0 mmol) dropwise to the reaction mixture. Stir for 5 minutes. (Causality: The acid protonates the imine, activating it as an iminium ion for the subsequent nucleophilic attack).
-
Isocyanide Addition: Slowly add the isocyanide (1.0 mmol) to the mixture. (Safety Note: Isocyanides have strong, unpleasant odors; perform this step strictly in a well-ventilated fume hood).
-
Reaction Maturation: Stir the sealed vial at room temperature for 18–24 hours. Monitor the reaction progress via LC-MS.
-
Workup and Isolation:
-
Evaporate the methanol under reduced pressure.
-
Re-dissolve the crude residue in ethyl acetate (10 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 5 mL) to remove unreacted acid, 1 M HCl (5 mL) to remove unreacted amine, and brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure α-aminoacyl amide.
System Validation: Downstream Functionalization
To validate the structural integrity of the synthesized Ugi adduct and demonstrate its utility in library synthesis, the ethyl ester of the cyclohexyl moiety must be saponified.
Validation Protocol: Treat the purified Ugi product with 3.0 equivalents of LiOH in a THF/H₂O (3:1) mixture at 50 °C for 4 hours[1]. Acidification (pH ~3) and extraction will yield the free carboxylic acid. Successful LC-MS identification of the [M-Et+H]+ mass peak confirms that the U-4CR did not compromise the ester linkage. This self-validating step proves the molecule is ready for subsequent amide coupling (e.g., using HATU/DIPEA) to extend the peptidomimetic chain for advanced drug screening.
References
1.[1] VERTEX - New Drug Approvals: (June 18 2019). newdrugapprovals.org. 1 2.[2] WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors. patents.google.com. 2 3.[3] Ugi Four-Component Reactions Using Alternative Reactants. PMC. 3 4.[5] Further Components Carboxylic Acid and Amine (Ugi Reaction). Thieme Connect. 5 5.[4] α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. 4
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors - Google Patents [patents.google.com]
- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
- 5. thieme-connect.de [thieme-connect.de]
Ethyl 3-aminocyclohexanecarboxylate as a precursor for novel carbamates
Executive Summary
Ethyl 3-aminocyclohexanecarboxylate (E3AC) represents a versatile, bifunctional aliphatic scaffold in medicinal chemistry. Its unique 1,3-disubstitution pattern offers distinct stereochemical vectors—cis and trans—that allow for precise spatial positioning of pharmacophores.[1] This guide details the synthetic utility of E3AC in generating novel carbamates, a functional group critical for designing prodrugs, peptide mimics, and enzyme inhibitors (e.g., acetylcholinesterase inhibitors).
We present two validated synthetic pathways: the classical Chloroformate Activation (high reactivity) and the modern CDI-Mediated Coupling (enhanced safety).[1]
Chemical Profile & Stereochemical Considerations
The biological activity of E3AC derivatives is governed by the conformational preference of the cyclohexane ring. Unlike aromatic linkers, the cyclohexane ring introduces 3D complexity.
-
Compound: this compound[1]
-
CAS: 25912-50-9 (mixture), 712313-64-9 (trans-isomer HCl)[1]
-
Molecular Weight: 171.24 g/mol [1]
Stereochemical Locking
The 1,3-substitution pattern allows for two major diastereomers. Controlling this ratio is essential for target binding affinity.[1]
-
Trans-Isomer (Thermodynamic): Both substituents can adopt the diequatorial conformation, which is energetically favored.[1] This extends the molecule, ideal for spanning distant binding pockets.
-
Cis-Isomer (Kinetic): Forces one substituent into an axial position (axial/equatorial), creating a "bent" topography.[1]
Expert Insight: When sourcing E3AC, commercial supplies are often 1:1 cis/trans mixtures. For lead optimization, we recommend separating isomers after carbamate formation, as the increased lipophilicity of the carbamate facilitates separation via silica chromatography compared to the polar free amine.
Strategic Synthesis Pathways
We define two primary workflows for carbamate generation. Selection depends on the availability of the alcohol partner and safety constraints.
Pathway A: The Chloroformate Route (Classical)
-
Mechanism: Nucleophilic attack of E3AC amine on an alkyl/aryl chloroformate.[1]
-
Pros: High yield, fast kinetics, validated for sterically hindered amines.
-
Cons: Requires handling toxic chloroformates; generates HCl byproduct.[1][2]
Pathway B: The CDI Route (Green/Safety)
-
Mechanism: Activation of an alcohol with 1,1'-Carbonyldiimidazole (CDI) to form an acyl imidazole, followed by displacement with E3AC.[1]
-
Pros: Avoids phosgene derivatives; "One-pot" potential; mild conditions.[1][3]
-
Cons: Slower reaction times for unreactive alcohols; moisture sensitive.[1]
Figure 1: Decision matrix for synthesizing carbamates from this compound.[1]
Detailed Experimental Protocols
Protocol A: Synthesis via Phenyl Chloroformate (Standard Reference)
This protocol synthesizes Ethyl 3-((phenoxycarbonyl)amino)cyclohexanecarboxylate.[1] Phenyl carbamates are excellent intermediates because the phenoxy group can be displaced by other nucleophiles later if needed (acting as a "masked" isocyanate).
Reagents:
-
This compound (HCl salt): 1.0 equiv (e.g., 2.08 g, 10 mmol)[1]
-
Phenyl Chloroformate: 1.1 equiv (1.72 g)[1]
-
Diisopropylethylamine (DIPEA): 2.5 equiv (Excess needed to neutralize HCl salt and reaction byproduct)[1]
-
Dichloromethane (DCM): Anhydrous, 10 mL/g of substrate.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend E3AC (10 mmol) in anhydrous DCM (20 mL).
-
Free Basing: Cool to 0°C (ice bath). Add DIPEA (25 mmol) dropwise.[1] The suspension should clear as the free amine is liberated.
-
Activation: Add Phenyl Chloroformate (11 mmol) dropwise over 10 minutes. Caution: Exothermic.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Work-up:
-
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Expected Yield: 85–95%[1]
Protocol B: CDI-Mediated Coupling (For Complex Alcohols)
Use this when the "R" group is a complex alcohol (e.g., a steroid or sugar) that cannot survive chloroformate synthesis conditions.[1]
Reagents:
-
Target Alcohol (R-OH): 1.0 equiv[1]
-
1,1'-Carbonyldiimidazole (CDI): 1.2 equiv[1]
-
This compound (Free base): 1.2 equiv[1]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 0.1 equiv (Catalyst)[1]
-
THF or Acetonitrile: Anhydrous.[1]
Step-by-Step Procedure:
-
Activation: Dissolve Alcohol (1.0 equiv) in THF. Add CDI (1.2 equiv) in one portion.[1] Stir at RT for 2–16 hours.[1]
-
Coupling: Add E3AC (1.2 equiv) and catalytic DBU (0.1 equiv) directly to the reaction vessel.
-
Heating: Heat to 60°C for 6–12 hours. The imidazole is a poorer leaving group than chloride, requiring thermal energy or catalysis (DBU).
-
Work-up: Dilute with EtOAc, wash with 1M HCl (critical to remove imidazole and DBU), then Brine.
Expected Yield: 70–85%[1]
Data Presentation & Analysis
Solvent & Base Effects on Yield (Pathway A)
Optimization data for the reaction of E3AC with Benzyl Chloroformate.
| Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Stereochem Retention* |
| DCM | DIPEA (2.5) | 0 to RT | 2 | 94 | High |
| THF | TEA (2.[1]5) | 0 to RT | 4 | 82 | Moderate |
| DMF | Pyridine (3.[1]0) | RT | 6 | 78 | High |
| Water/DCM | NaHCO₃ (Sat) | 0 to RT | 2 | 88 | High |
*Stereochem Retention refers to the ratio of cis/trans in product vs starting material. Basic conditions can sometimes induce epimerization if the alpha-proton is acidic, though less concern for beta-amino acids.[1]
Purification: HPLC Method
To separate diastereomers (if starting with a mixture):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV 210 nm (carbamate carbonyl) or 254 nm (if R group is aromatic).[1]
-
Result: The cis-isomer (more polar due to exposed functional groups) typically elutes earlier than the trans-isomer (more lipophilic/planar).[1]
Mechanistic Visualization
Understanding the mechanism ensures troubleshooting capability. The diagram below illustrates the CDI pathway, highlighting the critical intermediate.
Figure 2: Mechanism of CDI-mediated carbamate formation. The acyl imidazole intermediate is stable enough to isolate but reactive enough to couple with amines.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link[1]
-
Salvatore, R. N., et al. (2001).[1][3] Efficient carbamate synthesis via a three-component coupling of amines, carbon dioxide, and alkyl halides.[3] Journal of Organic Chemistry, 66(3), 1035-1037.[1][3] Link[1]
-
Heller, S. T., & Sarpong, R. (2011). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. Organic Letters, 13(10), 2697-2699.[1] Link[1]
-
PubChem. (n.d.).[1] 3-Aminocyclohexanecarboxylic acid Compound Summary. National Library of Medicine.[1] Link
-
BenchChem. (2025).[1][5][8] Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem Protocols. Link[1]
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- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving the yield of Ethyl 3-aminocyclohexanecarboxylate synthesis
Welcome to the Technical Support Center for Alicyclic Amino Acid Synthesis. As application scientists, we frequently see researchers encounter yield and selectivity bottlenecks when synthesizing Ethyl 3-aminocyclohexanecarboxylate . This compound is a critical building block in medicinal chemistry, particularly in the development of Tropomyosin receptor kinase A (TrkA) inhibitors and GABA analogues[1][2].
This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind experimental failures to help you design self-validating, high-yield protocols.
Pathway Visualization: Synthetic Routes & Pitfalls
To troubleshoot effectively, we must first map the chemical logic. The target can be accessed via two primary routes: the direct catalytic hydrogenation of an aromatic precursor, or the esterification of an alicyclic amino acid[3][4].
Synthetic pathways and potential side reactions for this compound.
Troubleshooting FAQ: Catalytic Hydrogenation Route
The most direct route is the reduction of Ethyl 3-aminobenzoate. However, aromatic hydrogenation in the presence of a free amine is notoriously difficult.
Q1: My conversion rate stalls at 40-50%, even after 24 hours in the autoclave. Why is the catalyst dying?
The Causality: You are likely experiencing catalyst poisoning. The free primary amine of your starting material (and your product) contains a lone pair of electrons that strongly coordinates to the active metal sites of the catalyst, blocking hydrogen activation.
The Solution: Run the reaction under slightly acidic conditions. By adding a stoichiometric amount of glacial acetic acid (AcOH) or utilizing the HCl salt of the aminobenzoate, you protonate the amine to an ammonium ion (
Q2: I used 10% Palladium on Carbon (Pd/C) and high pressure, but my NMR shows a massive loss of the amino group. What happened? The Causality: Palladium is an excellent catalyst for hydrogenolysis (the cleavage of C-heteroatom bonds). When reducing anilines with Pd/C, the competitive cleavage of the C-N bond is highly favored, resulting in the formation of ethyl cyclohexanecarboxylate (desamination)[3]. Note that Pd/C is only appropriate if you are deprotecting a Cbz-protected alicyclic amine, not for reducing the aromatic ring itself[5][6]. The Solution: Switch your catalyst to 5% Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) . Rhodium is significantly more active for arene saturation at lower temperatures and pressures (e.g., 10-15 bar) and highly suppresses C-N bond hydrogenolysis[3].
Q3: I need the trans-isomer, but my reaction almost exclusively yields the cis-isomer. How can I shift the selectivity? The Causality: Both kinetic and thermodynamic controls conspire against you here. Kinetically, heterogeneous catalytic hydrogenation proceeds via syn-addition of hydrogen from the metal surface, naturally favoring the cis-isomer. Thermodynamically, in a 1,3-disubstituted cyclohexane, the cis-isomer allows both the ester and the amine groups to occupy the stable equatorial positions (e,e). The trans-isomer forces one group into a sterically hindered axial position (a,e)[1]. The Solution: Direct hydrogenation to the trans-isomer is highly unfavorable. If the trans-isomer is required, you must synthesize the cis-isomer first, protect the amine (e.g., with a Boc group), and perform a base-catalyzed thermodynamic epimerization (using NaOEt in EtOH) at the ester alpha-carbon, followed by careful chromatographic separation or selective crystallization[3].
Troubleshooting FAQ: Amino Acid Esterification Route
If you are starting from 3-aminocyclohexanecarboxylic acid, the challenge shifts from reduction to esterification.
Q4: Standard Fischer esterification (Ethanol + catalytic
Quantitative Data Summary: Catalyst & Condition Matrix
Use this matrix to select the appropriate conditions based on your specific synthetic goals.
| Precursor | Catalyst / Reagent | Solvent | Additive | Temp / Pressure | Expected Yield | Primary Issue to Monitor |
| Ethyl 3-aminobenzoate | 10% Pd/C | Ethanol | None | 80°C / 50 bar | < 30% | Severe hydrogenolysis (loss of |
| Ethyl 3-aminobenzoate | 5% Rh/C | Isopropanol | 1.1 eq AcOH | 50°C / 15 bar | > 85% | Exotherm upon |
| Ethyl 3-(Cbz-amino)cyclohexanecarboxylate | 10% Pd/C | Ethanol | None | 25°C / 1 bar | > 95% | Incomplete Cbz deprotection[6] |
| 3-Aminocyclohexanecarboxylic Acid | Abs. Ethanol | None | Reflux / 1 atm | > 90% | Moisture contamination |
Standard Operating Procedure (SOP)
Optimized Synthesis via Thionyl Chloride Esterification (HCl Salt Isolation)
This protocol is highly recommended for laboratories lacking high-pressure autoclave infrastructure, providing a robust, self-validating workflow.
Safety Precautions: Thionyl chloride reacts violently with water to evolve toxic
Step-by-Step Methodology:
-
Solvent Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Flush the system with inert gas (Nitrogen or Argon).
-
Reagent Addition: Add 100 mL of anhydrous absolute ethanol to the flask. Cool the flask to 0°C using an ice-water bath.
-
Activation: Carefully add 3.0 equivalents of Thionyl Chloride (
) dropwise via the dropping funnel over 30 minutes. Self-Validation Check: You should observe the evolution of gas and a slight exotherm. -
Substrate Introduction: Remove the ice bath. Add 1.0 equivalent (e.g., 10.0 g) of 3-aminocyclohexanecarboxylic acid[4] in small portions to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 12 hours. Self-Validation Check: The initially cloudy suspension of the zwitterionic starting material will become a completely clear, homogeneous solution as the soluble ester hydrochloride salt forms.
-
Workup & Isolation: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the solvent and excess
. -
Purification: Triturate the resulting crude solid with cold diethyl ether (50 mL) to remove organic impurities. Filter the white precipitate under vacuum.
-
Result: The filter cake is pure this compound hydrochloride. Yields typically exceed 90%.
References
-
A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid - ResearchGate. ResearchGate. Available at: [Link]
- WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors - Google Patents. Google Patents.
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. Google Patents.
-
3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem. National Institutes of Health. Available at: [Link]
- WO2012083122A1 - Inhibitors of influenza viruses replication - Google Patents. Google Patents.
-
VX-787 , an Azaindolyl-Pyrimidine Inhibitor of Influenza Virus Replication from Vertex. New Drug Approvals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2012083122A1 - Inhibitors of influenza viruses replication - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Identifying side products in the synthesis of beta-amino esters
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of β-amino esters via the Mannich reaction?
In a typical Mannich reaction for β-amino ester synthesis, which involves the condensation of an ester enolate, an amine, and a non-enolizable aldehyde, several side products can arise.[1][2] The most prevalent of these is the formation of β-hydroxy esters (aldol products).[3] This occurs when the ester enolate reacts directly with the aldehyde before the imine is formed or when the imine formation is slow. Self-condensation of the starting ester, a Claisen-type reaction, can also occur, leading to the formation of β-keto esters.[4][5][6] Additionally, if a primary amine is used, there's a possibility of bis-alkylation on the nitrogen, leading to a tertiary amine byproduct.
Q2: In Michael additions to form β-amino esters, what are the primary competing reactions?
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated ester, is a powerful tool for β-amino ester synthesis.[7][8][9] However, a significant side reaction is the formation of bis-adducts, where a second molecule of the α,β-unsaturated ester adds to the nitrogen of the initially formed β-amino ester.[10] This is particularly problematic with primary amines. Another common issue is polymerization of the α,β-unsaturated ester, especially if it is prone to self-polymerization under the reaction conditions.[11] In some cases, 1,2-addition to the carbonyl group can compete with the desired 1,4-conjugate addition, though this is less common with amine nucleophiles.
Q3: My synthesis is resulting in a mixture of diastereomers. What are the likely causes and how can I improve diastereoselectivity?
Poor diastereoselectivity in β-amino ester synthesis can stem from several factors. In reactions involving the addition of an enolate to an imine, the geometry of the enolate (E vs. Z) and the facial selectivity of the approach of the nucleophile to the electrophile are critical.[12] The choice of base, solvent, and temperature can significantly influence the enolate geometry. For instance, lithium enolates often exhibit complex aggregation states that can affect diastereoselectivity.[12] In Michael additions, the stereochemical outcome can be influenced by the catalyst and reaction conditions. Sub-optimal diastereoselectivity can also arise from racemization of either the starting materials or the product under the reaction conditions.[13][14]
Q4: I'm observing significant racemization of my chiral β-amino ester product. What could be the cause?
Racemization is a common challenge, particularly when the α-carbon of the ester is chiral.[13][15] The α-proton of the ester is acidic and can be abstracted by base, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical information upon reprotonation.[13] This is especially prevalent under basic reaction conditions or during a basic workup. The presence of excess strong base or prolonged reaction times at elevated temperatures can exacerbate racemization. For amino acids, the basicity of the reaction medium and the presence of certain coupling reagents can also promote racemization.[15]
Q5: During the workup, I'm losing a significant amount of my desired β-amino ester. What could be happening?
Hydrolysis of the ester functionality is a primary concern during aqueous workups, particularly under acidic or basic conditions.[16][17][18][19][20] The β-amino group can also influence the stability of the ester. Poly(β-amino esters), for example, are known to be biodegradable due to the hydrolytic cleavage of their ester groups.[21] The rate of hydrolysis can be influenced by the electronic environment around the ester.[22] Additionally, if the β-amino ester is water-soluble, it may be lost to the aqueous phase during extraction. Careful control of pH during the workup and minimizing exposure to harsh conditions are crucial.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of β-amino esters.
Problem 1: Low Yield of the Desired β-Amino Ester
Possible Cause 1.1: Inefficient Imine/Enamine Formation
Symptoms:
-
Presence of unreacted starting materials (amine, aldehyde/ketone, ester).
-
Formation of aldol addition products (β-hydroxy esters).[3]
Troubleshooting Steps:
-
Pre-formation of the Imine/Enamine: Consider pre-forming the imine from the aldehyde and amine before adding the ester enolate. This can be achieved by mixing the aldehyde and amine in a suitable solvent, often with a dehydrating agent like magnesium sulfate or by azeotropic removal of water.
-
Catalyst Choice: For Mannich-type reactions, the choice of catalyst is crucial. Lewis acids or Brønsted acids can promote imine formation.[23][24][25] For enamine synthesis, mild acid catalysis is often employed.[26][27][28][29]
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine/enamine intermediate back to the starting materials.
Possible Cause 1.2: Competing Side Reactions
Symptoms:
-
Presence of β-keto esters (from Claisen condensation).[4][5][6]
-
Formation of bis-adducts in Michael additions.[10]
-
Polymerization of starting materials.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can often suppress side reactions, which may have a higher activation energy than the desired reaction.
-
Order of Addition: In Mannich reactions, slowly adding the ester to the pre-formed imine can minimize self-condensation of the ester. In Michael additions, using a slight excess of the amine or slow addition of the acrylate can reduce the formation of bis-adducts.
-
Catalyst/Solvent Optimization: The choice of catalyst and solvent can significantly influence the reaction pathway. For example, in Michael additions, certain catalysts can favor the desired 1,4-addition.[30][31]
Problem 2: Difficulty in Product Purification
Possible Cause 2.1: Co-elution of Side Products
Symptoms:
-
Inability to achieve high purity of the β-amino ester by column chromatography.
-
Overlapping spots on TLC.
Troubleshooting Steps:
-
Derivative Formation: Consider converting the β-amino ester to a crystalline derivative (e.g., a salt with an appropriate acid) to facilitate purification by recrystallization.
-
Alternative Chromatographic Techniques: Explore different stationary phases (e.g., alumina, reverse-phase silica) or solvent systems for column chromatography. High-performance liquid chromatography (HPLC) can also be a powerful tool for purification.[32]
-
Chemical Scavenging: In some cases, it may be possible to selectively react with and remove a problematic side product. For example, a primary amine impurity could potentially be scavenged using a resin-bound aldehyde.
Possible Cause 2.2: Product Instability
Symptoms:
-
Degradation of the product on the silica gel column.
-
Formation of new impurities during purification.
Troubleshooting Steps:
-
Neutralize Silica Gel: Acidic impurities on silica gel can cause degradation. Pre-treating the silica gel with a base (e.g., triethylamine in the eluent) can mitigate this.
-
Rapid Purification: Minimize the time the product spends on the column.
-
Alternative Purification Methods: Consider non-chromatographic methods like distillation (if the product is volatile and stable to heat), recrystallization, or extraction.
Problem 3: Poor Stereochemical Control
Possible Cause 3.1: Racemization
Symptoms:
-
Loss of enantiomeric excess (ee) or diastereomeric excess (de) during the reaction or workup.
-
Detection of both enantiomers/diastereomers by chiral HPLC or NMR with a chiral shift reagent.
Troubleshooting Steps:
-
Milder Reaction Conditions: Use a weaker base, lower the reaction temperature, and shorten the reaction time to minimize enolate formation and subsequent racemization.[13]
-
pH Control during Workup: Avoid strongly acidic or basic conditions during the workup. A buffered workup can be beneficial.
-
Protecting Group Strategy: The choice of protecting group on the amine can influence the acidity of the α-proton. Some protecting groups may be more prone to directing racemization.
Possible Cause 3.2: Lack of Diastereoselectivity
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers.
Troubleshooting Steps:
-
Enolate Formation Conditions: Vary the base (e.g., LDA, LiHMDS, NaHMDS), solvent (e.g., THF, diethyl ether), and temperature of enolate formation to influence the E/Z ratio of the enolate.[12]
-
Chiral Auxiliaries/Catalysts: Employ a chiral auxiliary on the ester or a chiral catalyst to induce facial selectivity in the addition to the imine or α,β-unsaturated ester.
-
Substrate Control: The steric bulk of the substituents on the ester, amine, and aldehyde/ketone can significantly impact the diastereoselectivity.
III. Analytical Characterization of Side Products
A summary of common side products and their expected analytical signatures is provided below.
| Side Product | Formation Pathway | Key Analytical Signatures (¹H NMR) | Key Analytical Signatures (Mass Spectrometry) |
| β-Hydroxy Ester | Aldol Addition | Presence of a hydroxyl proton signal; characteristic coupling patterns for the CH(OH)-CH-COOR fragment. | Molecular ion corresponding to the addition of the ester enolate to the aldehyde. |
| β-Keto Ester | Claisen Condensation | Absence of the α-protons of the starting ester; presence of a new methylene or methine group adjacent to two carbonyls. | Molecular ion corresponding to the self-condensation of the ester with loss of an alcohol molecule. |
| Bis-Adduct | Double Michael Addition | Integration of the amine protons will be lower than expected; signals corresponding to two β-amino ester moieties attached to the same nitrogen. | Molecular ion corresponding to the addition of two equivalents of the α,β-unsaturated ester to one equivalent of the amine. |
| Enamine | Reaction with secondary amine | Presence of vinylic protons; absence of an N-H proton (for the enamine itself). | Molecular ion corresponding to the condensation of the carbonyl compound and the secondary amine with the loss of water. |
| Hydrolyzed Product (β-Amino Acid) | Ester Hydrolysis | Absence of the ester alkyl group signals (e.g., -OCH₃, -OCH₂CH₃); presence of a broad carboxylic acid proton signal. | Molecular ion corresponding to the β-amino acid. |
IV. Experimental Protocols
Protocol 1: ¹H NMR Analysis for the Detection of a β-Hydroxy Ester Side Product
-
Sample Preparation: Dissolve a crude sample of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for a characteristic multiplet in the region of δ 3.5-4.5 ppm corresponding to the proton on the carbon bearing the hydroxyl group. The coupling constants of this proton with the adjacent protons can help confirm the structure. The presence of a broad singlet, which disappears upon addition of D₂O, is indicative of the hydroxyl proton.
Protocol 2: Workup Procedure to Minimize Ester Hydrolysis
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature.
V. Mechanistic Diagrams
Caption: Competing pathways in Mannich reaction.
Caption: Competing pathways in Michael addition.
VI. References
-
Collum, D. B., et al. (2004). Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. Journal of the American Chemical Society, 126(50), 16353-16364. [Link]
-
Yuan, S., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16(1), 1-11. [Link]
-
Lytle, A. C., et al. (2020). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Biomacromolecules, 21(11), 4614-4623. [Link]
-
Palomo, C., et al. (1998). Diastereoselective aldolization of alpha-aminonitriles. Diastereoselective synthesis of beta-amino alcohols and beta,gamma-diamino alcohols. The Journal of Organic Chemistry, 63(17), 5838-5846. [Link]
-
Feringa, B. L., et al. (2018). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 140(40), 12903-12909. [Link]
-
Do, T. D., et al. (2009). Formation of mono- and bis-Michael adducts by the reaction of nucleophilic amino acids with hydroxymethylvinyl ketone, a reactive metabolite of 1,3-butadiene. Chemical Research in Toxicology, 22(5), 887-896. [Link]
-
Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(55), 32051-32059. [Link]
-
Organic Chemistry. (n.d.). Enamine Formation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-enamino esters. [Link]
-
CN112300017A - Racemization preparation method of chiral beta-amino acid and derivative thereof. (2021). Google Patents.
-
Chemistry Steps. (2025). Formation of Imines and Enamines. [Link]
-
Wikipedia. (n.d.). Michael reaction. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Mező, G., et al. (2019). Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(55), 32051-32059. [Link]
-
Wikipedia. (n.d.). Mannich reaction. [Link]
-
Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. [Link]
-
Pearson+. (n.d.). Predict the products of self-condensation of the following esters... Study Prep. [Link]
-
ResearchGate. (2022). De-esterification of amino acid esters. [Link]
-
Lokhande, P. D., et al. (2016). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. [Link]
-
El-Faham, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26055-26084. [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. [Link]
-
The Organic Chemistry Tutor. (2019). synthesis of enamines from secondary amines and carbonyl compounds. YouTube. [Link]
-
Tu, S., et al. (2004). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Chemical Research in Chinese Universities, 20(5), 573-575. [Link]
-
Li, Z., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(8), 1843. [Link]
-
Al-Kharji, A. M., et al. (2018). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. Advanced Functional Materials, 28(15), 1705943. [Link]
-
Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3946-3957. [Link]
-
Oreate AI Blog. (2026). Unpacking the Claisen Condensation: The Heart of Ester Chemistry. [Link]
-
Begum, Z., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(2), 1146-1152. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
-
Du, Y., et al. (2021). Covalent Adaptable Networks Using β-Amino Esters as Thermally Reversible Building Blocks. Journal of the American Chemical Society, 143(25), 9649-9657. [Link]
-
Green, J. J., et al. (2012). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology, 948, 53-63. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Inoue, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4443. [Link]
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- 4. Predict the products of self-condensation of the following esters... | Study Prep in Pearson+ [pearson.com]
- 5. Unpacking the Claisen Condensation: The Heart of Ester Chemistry - Oreate AI Blog [oreateai.com]
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Purification of crude Ethyl 3-aminocyclohexanecarboxylate by column chromatography
Ticket ID: #PUR-882-AMINE Status: Open Subject: Troubleshooting Column Chromatography of Aliphatic Amino Esters Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Molecule Profile
User Issue: You are attempting to purify crude Ethyl 3-aminocyclohexanecarboxylate via silica gel flash chromatography. Likely pain points include broad/streaking peaks, poor recovery, or difficulty visualizing fractions.[1]
Molecule Analysis:
-
Functional Groups: Primary Amine (
), Ethyl Ester ( ), Cyclohexane ring.[1] -
Key Challenge (The "Amine Effect"): The primary amine is basic. Silica gel is slightly acidic (
).[1] The amine protons interact strongly with surface silanols ( ), creating ammonium species ( ).[1] This causes severe tailing (streaking) and irreversible adsorption (yield loss).[1] -
Secondary Challenge (Detection): The molecule lacks a strong UV chromophore (no aromatic ring).[1] Standard UV detection at 254 nm will be weak or non-existent.
-
Stereochemistry: As a 1,3-disubstituted cyclohexane, this molecule exists as cis and trans diastereomers.[1] These often separate on silica, potentially confusing the user who expects a single spot.
Pre-Purification Triage (Method Development)
Before packing the column, you must validate your detection and solvent system.[2]
Step A: Visualization (The "Invisible" Product)
Do not rely on UV 254 nm. The ester carbonyl has a weak absorbance around 210 nm, which is often obscured by solvent cutoffs.
| Visualization Method | Suitability | Notes |
| Ninhydrin Stain | High | Recommended. Turns primary amines deep red/purple.[1] Requires heating.[3][4] |
| Iodine Chamber | Medium | Reversible. Stains the C-H bonds/lipophilic regions. Good for quick checks. |
| KMnO₄ Stain | Low | May oxidize the amine; often messy for this class of compounds. |
| UV 205-210 nm | Medium | Only viable with UV-transparent solvents (Hexane/Water/Acetonitrile).[1] Avoid EtOAc/DCM at this wavelength. |
Step B: Solvent System Selection (The "Anti-Streak" Strategy)
You cannot run this column with pure Hexane/Ethyl Acetate or DCM/MeOH. You must add a basic modifier to compete for silanol sites.
Decision Logic (Graphviz Diagram)
Figure 1: Solvent System Decision Tree. For this compound, System A is usually preferred to prevent transesterification risks associated with MeOH.[1]
The Purification Protocol
Protocol: Amine-Modified Flash Chromatography
Objective: Neutralize silica acidity to prevent streaking.[1]
Reagents:
-
Silica Gel (40-63 µm).[1]
Workflow:
-
Mobile Phase Preparation: Prepare your calculated solvent gradient (e.g., 4:1 Hex/EtOAc).[1] Add 1% v/v Triethylamine to the entire volume of solvent.
-
Why? If you only pretreat the column, the TEA will wash off during the run, and late-eluting spots will streak.
-
-
Column Slurry Packing:
-
Sample Loading:
-
Liquid Load: Dissolve crude in minimum mobile phase (with TEA).
-
Dry Load (Recommended): If the crude is an oil/gum, dissolve in DCM, add silica (1:2 ratio), and rotovap to dryness.[1] Load the powder. Note: Ensure the dry-load silica was also pre-treated or that the column has enough capacity to buffer the untreated dry-load silica.
-
-
Elution:
Stereochemical Considerations (Cis vs. Trans)
User Question: "I see two spots on my TLC. Is my product decomposing?"
Answer: Likely not. You are observing the separation of diastereomers.
-
Structure: The 1,3-substitution pattern on the cyclohexane ring creates cis and trans isomers.
-
Separation: These isomers have different dipole moments and binding affinities to silica.
-
Spot 1 (Higher Rf): Usually the isomer where the amine can hydrogen bond intramolecularly with the ester (if geometry permits) or the less polar conformer.
-
Spot 2 (Lower Rf): The more polar isomer.
-
-
Action: Isolate both spots separately and analyze via NMR (
H NMR coupling constants will distinguish axial vs. equatorial protons). Do not combine them unless your downstream chemistry is stereoconvergent.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Product streaks from baseline to solvent front. | Silica acidity not neutralized. | Add 1-2% TEA to the mobile phase. If already added, increase to 3% or switch to DCM/MeOH/NH |
| Product "disappeared" (Low Mass Recovery). | Irreversible binding to silica (Salt formation).[1] | Flush column with 10% MeOH in DCM + 1% NH |
| Fractions smell like fish/amine after drying. | Residual TEA in product. | TEA (bp 89°C) can be hard to remove.[1] Azeotrope with heptane on the rotovap, or dry under high vacuum for >4 hours. |
| Product is an oil but should be solid. | Impurities or Isomer mixture. | Cis/Trans mixtures often have depressed melting points (eutectic).[1] Separate isomers or convert to HCl salt (add HCl in dioxane) to precipitate a solid.[1] |
| Ester hydrolysis (Product turns into acid). | Mobile phase too basic or wet.[1] | Avoid aqueous ammonia if possible. Use anhydrous TEA . Do not leave the compound on the column overnight. |
Post-Column Workup (Removing the Modifier)
Since you used Triethylamine (TEA), your isolated product currently contains TEA.[1]
-
Evaporation: Rotovap the fractions.
-
High Vacuum: Place the oil under high vacuum (< 1 mbar) to remove residual TEA.
-
Alternative (If product is non-volatile): Dissolve the oil in DCM and wash quickly with a saturated
solution (to remove salts) or simply rely on the vacuum if the product is a free base. Warning: Do not wash with acid, or you will protonate your amine and lose it to the water layer.
References
- Amine Purification on Silica: "Purification of Organic Compounds by Flash Column Chromatography." Journal of Organic Chemistry. (Standard protocols for amine-modified silica).
-
Stereoisomer Separation: Hameršak, Z., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols..."[1] Tetrahedron: Asymmetry, 2007.[1][11] (Describes separation of similar 1,3-cyclohexane derivatives). 6
-
TLC Visualization: "TLC Stains: Ninhydrin." University of Liverpool / Chemistry Hall. (Standard protocols for visualizing primary amines). [1][4]
-
Silica Acidity: "Effect of Sol–Gel Silica Matrices on the Chemical Properties." PMC/NIH. (Explains the pKa of silanols and amine interaction). 12[1][4]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. TLC stains [reachdevices.com]
- 4. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teledyneisco.com [teledyneisco.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 12. Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds - PMC [pmc.ncbi.nlm.nih.gov]
How to remove starting material from Ethyl 3-aminocyclohexanecarboxylate product
Case ID: PUR-E3AC-001 Subject: Removal of Starting Materials & Impurities Status: Resolved / Guide Available Urgency: High (Product Instability Risk)[1]
Executive Summary
The purification of Ethyl 3-aminocyclohexanecarboxylate presents a classic challenge in organic chemistry: separating an aliphatic amine from its precursors without triggering intramolecular cyclization (lactamization) or ester hydrolysis.
The success of your purification depends entirely on the identity of your starting material (SM). The most common synthetic routes involve hydrogenation of ethyl 3-aminobenzoate or reductive amination of ethyl 3-oxocyclohexanecarboxylate .
This guide provides three targeted workflows based on the chemical nature of your impurities.
Module 1: The "pH Swing" Protocol
Target: Removal of Aromatic Amine Starting Material (e.g., Ethyl 3-aminobenzoate).
Principle: Differential Basicity (
This is the most frequent scenario. You are converting an aromatic ring to a cyclohexane ring.
-
Product (Aliphatic Amine):
(Strong Base) -
Impurity (Aromatic Amine):
(Weak Base)
By buffering the aqueous phase to pH 5.5–6.0 , you create a "selectivity window." The aliphatic product will be protonated (
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Ratio: 10 mL solvent per 1 g crude.
-
-
The Selective Wash (Critical Step):
-
Prepare a Phosphate Buffer (0.5 M, pH 5.5–6.0) .
-
Wash the organic layer 3 times with this buffer.
-
Result: The Product (as ammonium salt) moves to the Aqueous Layer . The Starting Material stays in the Organic Layer .
-
-
Organic Scavenge:
-
Perform one final wash of the combined aqueous layers with fresh EtOAc to remove any entrained non-polar impurities. Discard this organic wash.
-
-
Basification & Recovery:
-
Cool the aqueous layer to 0°C (Ice bath).
-
Slowly adjust pH to >12 using 4M NaOH or saturated
. -
Note: Work quickly to avoid ester hydrolysis.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture 3 times with DCM.
-
Dry over
, filter, and concentrate in vacuo at .
-
Visual Workflow (The pH Swing)
Caption: Selective separation of aliphatic amine product from aromatic impurities using pKa-controlled extraction.
Module 2: Neutral Impurity Removal
Target: Removal of Ketones (Ethyl 3-oxocyclohexanecarboxylate) or Nitro compounds. Principle: Total Salt Formation.
If your starting material is non-basic (neutral), the separation is simpler. You do not need a specific pH buffer; strong acid is sufficient.
-
Acid Extraction: Dissolve crude in Ether/EtOAc. Extract with 1M HCl (aq) .
-
Solvent Wash: Wash the acidic aqueous phase twice with Ether.
-
Recovery: Basify the aqueous phase (pH >11) and extract back into DCM.
Module 3: Troubleshooting & FAQs
Q1: My product is disappearing during concentration. What is happening?
Diagnosis: Lactamization (Self-Cyclization).
Explanation: 3-aminocyclohexanecarboxylates are
-
Never heat the free base above 40°C.
-
Store as a Salt: Convert the product immediately to its Hydrochloride or Oxalate salt. The protonated amine (
) is non-nucleophilic and cannot cyclize.
Q2: How do I separate Cis/Trans isomers?
Diagnosis: Diastereomer mixture. Insight: Hydrogenation of substituted benzoates usually yields a mixture of cis and trans isomers. Solution:
-
Distillation: Not recommended due to lactamization risk.
-
Recrystallization: Isolate as the Hydrochloride salt . Often, one isomer crystallizes preferentially from Ethanol/Ether or Isopropanol.[1]
-
Column Chromatography: Difficult for free amines. See Q3.
Q3: The product streaks on TLC/Column. How do I fix this?
Diagnosis: Interaction with Silanols. Solution:
-
TLC: Add 1% Triethylamine (TEA) or
to your eluent. -
Stain: The product has weak UV absorption (no aromatic ring). Use Ninhydrin (stains amines red/purple) or KMnO4 (stains oxidizable groups).
-
Column: Pre-treat silica with 1% TEA in Hexane, then run your column with 1% TEA in the mobile phase (e.g., DCM/MeOH/TEA).
Data Summary: Physical Properties
| Property | Ethyl 3-aminobenzoate (SM) | This compound (Product) |
| Structure | Aromatic | Aliphatic (Cyclic) |
| Basicity ( | ~4.6 (Weak Base) [1] | ~10.6 (Strong Base) [1] |
| UV Activity | Strong (UV 254 nm) | Weak/None (Need Stain) |
| Solubility (pH 6.0) | Organic Soluble | Water Soluble |
| Major Stability Risk | Hydrolysis | Lactamization (Cyclization) |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).[1][3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118096, Ethyl 3-oxocyclohexanecarboxylate. Retrieved February 28, 2026.[1] [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.24: Acid-Base Extraction).
-
Organic Syntheses. (1928). Ethyl p-aminobenzoate.[1][4] Org. Synth. 1928, 8,[1][5] 66. (Demonstrates standard hydrogenation and isolation of amino benzoates). [Link]
Sources
- 1. Pressure-Temperature Calculator for Solvents [sigmaaldrich.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for aminocyclohexanecarboxylate synthesis
Aminocyclohexanecarboxylates are critical conformationally restricted building blocks in drug development, frequently utilized to stabilize helical peptide foldamers[1] and serving as the core scaffold for APIs such as tranexamic acid. However, synthesizing the pure trans-isomer directly from aromatic or cyclic precursors is a notorious bottleneck, as standard reductions heavily favor the cis-isomer.
As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common stereochemical and operational challenges encountered during the synthesis of these derivatives. By understanding the mechanistic causality behind specific reaction conditions, you can transform low-yielding, multi-step epimerizations into highly selective, self-validating workflows.
Part 1: Troubleshooting Catalytic Hydrogenation of Aminobenzoic Acids
Q: Whenever I hydrogenate p-aminobenzoic acid using standard heterogeneous catalysts (like Raney Nickel or Rh/C), I predominantly get the cis-isomer. How can I invert this selectivity to favor the trans-isomer without a secondary epimerization step?
The Expert's Diagnosis: The stereochemical outcome of arene hydrogenation is dictated by how the substrate adsorbs onto the catalyst surface. Under neutral or acidic conditions, the aromatic ring of p-aminobenzoic acid lies flat against the metal surface. Hydrogen is delivered sequentially from the catalyst face, naturally yielding the cis-isomer (often >80% yield)[2].
The Solution: To achieve a trans ratio of >75% in a single step, you must alter the electronic nature of the substrate and the catalyst choice. By conducting the reaction in a strongly basic aqueous solution (10% NaOH) using a 5% Ruthenium on Carbon (Ru/C) catalyst, the carboxylic acid is deprotonated. The resulting carboxylate anion alters the adsorption geometry due to electrostatic repulsion and steric bulk, forcing the intermediate cyclohexene species to flip before the final hydrogen equivalents are delivered[2].
Quantitative Data Summary: Hydrogenation Optimization
| Catalyst System | Solvent | Pressure | Temperature | Trans:Cis Ratio | Reference |
| Raney Nickel | Aqueous | High | High | Mostly cis | Palaima et al.[2] |
| Rh/C | iPrOH | 10 atm | 60 °C | Not reported | Maegawa et al.[2] |
| Ru/Al₂O₃ | Aqueous | - | - | 1:1 | Göbölös et al.[2] |
| 5% Ru/C | 10% NaOH (aq) | 15 bar | 100 °C | > 75% trans | EP3411355B1 [2] |
Validated Step-by-Step Protocol: One-Pot Ru/C Hydrogenation
-
Preparation: Dissolve p-aminobenzoic acid in an aqueous solution of 10% NaOH.
-
Catalyst Loading: Add 25% (w/w relative to the substrate) of 5% Ru/C catalyst.
-
Pressurization: Seal the reactor, purge with nitrogen, and pressurize with hydrogen gas to exactly 15 bar. Note: Low hydrogen pressure is critical here; higher pressures saturate the ring too quickly, bypassing the geometric flip required for trans-selectivity.
-
Heating: Heat the reaction mixture to 100 °C until hydrogen uptake ceases[2].
-
In-Situ Protection (Self-Validating Step): Do not isolate the intermediate. Directly add 1 equivalent of BOC-anhydride to the reaction mixture to protect the amine.
-
Selective Esterification: The cis-isomer is sterically less hindered at the carboxylate face. Subject the mixture to mild esterification conditions; the cis-isomer will esterify rapidly, allowing you to easily separate the unreacted, pure trans-product via standard acid-base extraction[2].
Figure 1: One-pot Ru/C catalytic hydrogenation pathway favoring the trans-isomer.
Part 2: Troubleshooting Reductive Amination of Cyclohexanones
Q: I am using reductive amination on 4-oxocyclohexanecarboxylates to build the amino group. Using standard sodium triacetoxyborohydride (NaBH(OAc)₃), my trans:cis ratio is stuck at 5:2. How can I achieve >95% trans selectivity?
The Expert's Diagnosis: Standard achiral reducing agents like NaBH(OAc)₃ attack the imine intermediate from both axial and equatorial trajectories with poor discrimination, leading to mixed diastereomers[3]. To achieve >95% stereoselectivity, you must introduce a bulky chiral auxiliary that sterically blocks one face of the imine during the hydride transfer.
The Solution: Utilize a chiral sulfinamide (specifically tert-butylsulfinamide) under Lewis acid catalysis. The bulky tert-butyl group acts as a stereodirecting shield. When the sulfinyl imine is reduced, the hydride is forced to attack from the less hindered face, yielding the trans-product almost exclusively[3]. Furthermore, the sulfinyl group is highly stable under the alkaline conditions used for subsequent ester hydrolysis, but easily removed under mild acidic conditions, providing an elegant orthogonal protection scheme.
Quantitative Data Summary: Reductive Amination Optimization
| Precursor | Reagents / Catalyst | Trans:Cis Ratio | Reference |
| Ethyl 4-aminocyclohexanecarboxylate | Acetaldehyde / Rhodium | 10:1 | US2018148424[3] |
| Ethyl 4-oxocyclohexanecarboxylate | Amine / NaBH(OAc)₃ | 5:2 | US201240984[3] |
| Triphenylmethyl 4-oxocyclohexanecarboxylate | Amine / Lewis Acid | 79:21 to 92:8 | CN109824545A[3] |
| tert-Butyl 4-oxocyclohexanecarboxylate | t-Butylsulfinamide / Lewis Acid | > 95:5 | CN116120213A [3] |
Validated Step-by-Step Protocol: Diastereoselective Reductive Amination
-
Condensation: React tert-butyl 4-oxocyclohexanecarboxylate with the chiral ligand tert-butylsulfinamide in the presence of a Lewis acid catalyst (e.g., Ti(OEt)₄) in an anhydrous solvent to form the chiral sulfinyl imine[3].
-
Reduction: Cool the mixture and add a reducing agent (such as NaBH₄). The steric bulk of the tert-butylsulfinyl group directs the hydride attack, yielding >95% trans-4-tert-butylsulfinamide cyclohexanecarboxylate.
-
Hydrolysis: Subject the intermediate to alkaline ester hydrolysis. The sulfinyl group remains completely stable, yielding trans-4-tert-butylsulfinamide cyclohexanecarboxylic acid[3].
-
Deprotection: Treat the compound with mild acid (e.g., HCl in dioxane) to cleave the tert-butylsulfinyl group, liberating the pure trans-4-aminocyclohexanecarboxylic acid.
Figure 2: Highly diastereoselective reductive amination workflow using a chiral auxiliary.
Part 3: FAQ on Enzymatic Resolution
Q: I need to isolate specific enantiomers of 2-aminocyclohexanecarboxylic acid for a foldamer synthesis project. Chemical resolution is destroying my yield. Are there green alternatives?
A: Yes. If you are working with cis- or trans-β-amino esters (such as 2-aminocyclohexanecarboxylates), enzymatic resolution using Candida antarctica Lipase B (CALB) is highly recommended. CALB displays strict S-selective hydrolysis for cis-compounds. By running the hydrolysis in diisopropyl ether (iPr₂O) and stopping the reaction at 50% conversion, you can easily filter off the enzyme and separate the unreacted (1R,2S)-amino ester from the hydrolyzed (1S,2R)-amino acid, achieving excellent enantiomeric excess under mild, green conditions[4].
References
- Source: European Patent Office (EP 3411355 B1)
- Synthesis method of trans-4-(tert-butoxycarbonylamino)
-
Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: MDPI URL:[Link]
-
Optimization of peptide foldamer-based artificial retro-aldolase Source: RSC Publishing URL:[Link]
Sources
- 1. Optimization of peptide foldamer-based artificial retro-aldolase - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00342J [pubs.rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Preventing Racemization of Chiral Amino Esters
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preservation of Optical Purity in Amino Ester Reactions
Core Directive & Scope
Welcome to the Technical Support Center. You are likely here because you have observed a loss of enantiomeric excess (ee%) in your chiral amino esters during coupling, hydrolysis, or modification.
The Root Cause:
The
-
Oxazolone Formation: During activation (peptide coupling).[1]
-
Direct Enolization: Driven by excess base or polar solvents.
This guide provides modular troubleshooting to isolate and resolve these specific failure modes.
Diagnostic Workflows & Troubleshooting
Module A: Peptide Coupling (The "Oxazolone" Trap)
Scenario: You are coupling a chiral amino ester (nucleophile) to an activated carboxylic acid, or activating a chiral amino acid to react with an amine.[2]
Issue 1: Significant drop in ee% of the activated C-terminal residue.
-
Diagnosis: The activated amino acid formed a 5(4H)-oxazolone (azlactone). This 5-membered ring enolizes rapidly, losing chirality before the amine attacks.
-
Immediate Fix: Switch coupling reagents.
-
Preventative Measure: Ensure the activated amino acid has a Urethane Protecting Group (Boc, Fmoc, Cbz) at the N-terminus. These groups prevent oxazolone formation by reducing the nucleophilicity of the amide carbonyl oxygen.
Issue 2: Racemization of the Amino Ester (Nucleophile).
-
Diagnosis: You likely used an amino ester salt (e.g., H-Phe-OMe·HCl) and added excess base to neutralize it.
-
The Trap: If you use 3.0 equivalents of DIPEA for a reaction requiring 1.0 equivalent to free the amine, the remaining 2.0 equivalents will abstract the
-proton of the amino ester. -
Protocol:
-
Calculate base stoichiometry precisely (1:1 with the HCl salt).
-
Switch to a sterically hindered or weaker base: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) instead of DIPEA or TEA [2].
-
Visualization: The Oxazolone vs. Enolization Pathway
Caption: Path A (Red) shows the oxazolone route leading to racemization.[5] Path B (Green) shows the desired direct coupling, stabilized by additives like Oxyma.
Module B: Base & Solvent Selection
Scenario: You are performing an alkylation or acylation and need to select the reaction environment.[5]
Issue 3: "I need a polar solvent for solubility, but my ee% is dropping."
-
Technical Insight: Polar aprotic solvents (DMF, DMSO, NMP) stabilize charged intermediates, including the enolate anion responsible for racemization. They also increase the basicity of amines by separating ion pairs [3].
-
Troubleshooting Table:
| Variable | High Risk (Avoid) | Low Risk (Preferred) | Technical Note |
| Solvent | DMF, DMSO, DMA | DCM, THF, Toluene | If DMF is required, cool to 0°C. |
| Base | TEA, DBU, NaH | TMP (Collidine), NMM | DBU is a strong amidine base; avoid with chiral esters. |
| Temp | > 25°C | -10°C to 0°C | Rate of racemization doubles approx. every 10°C. |
| Additive | None | Oxyma Pure, HOBt | Additives protonate the reactive intermediate. |
Issue 4: Racemization during Saponification (Hydrolysis).
-
Diagnosis: You are trying to remove a methyl/ethyl ester to get the free acid using NaOH or LiOH.
-
Mechanism: The hydroxide ion acts as a base to abstract the
-proton before it acts as a nucleophile to attack the ester carbonyl. -
Protocol:
-
Use LiOH (less basic than NaOH/KOH) in a THF/Water mixture.
-
Keep temperature at 0°C .
-
Alternative: Use enzymatic hydrolysis (Pig Liver Esterase or Lipases) which is strictly stereospecific and operates at neutral pH.
-
Module C: "Problem Children" (Cys & His)
Issue 5: Cysteine or Histidine residues are racemizing even under "safe" conditions.
-
Cysteine: The sulfur atom makes the
-proton exceptionally acidic ( drops to ~14-15).-
Solution: Use Trt (Trityl) protection for the thiol. If racemization persists during coupling, use DIPCDI (DIC) / Oxyma in DCM/DMF (1:1) and avoid pre-activation [4].[6]
-
-
Histidine: The imidazole ring can catalyze intramolecular proton abstraction (autocatalysis).
-
Solution: Use Boc protection on the imidazole ring (
-nitrogen) to reduce its basicity.
-
Frequently Asked Questions (FAQ)
Q: Can I use TEA (Triethylamine) if I just add it slowly? A: We strongly advise against it. TEA is a strong, unhindered base. Even local excesses during addition can trigger enolization. N-Methylmorpholine (NMM) is a safer tertiary amine alternative with a lower pKa (~7.4 vs 10.7 for TEA) and less tendency to abstract protons.
Q: I am seeing "Epimerization" vs "Racemization." Is there a difference? A: Technically, yes.
-
Racemization: Conversion of a pure enantiomer (L) into a 50:50 mixture (L/D) in a single-center molecule.
-
Epimerization: Inversion of one stereocenter in a molecule with multiple chiral centers (e.g., a dipeptide L-L becoming L-D).
-
Practical Note: The chemical mechanism (proton abstraction) is identical. The troubleshooting steps above apply to both.
Q: How do I measure racemization accurately? A: Do not rely on optical rotation (polarimetry) for small changes (<5%).
-
Gold Standard: Chiral HPLC or GC.
-
Derivatization: Convert your product to a diastereomer using Marfey’s Reagent (FDAA) and analyze on a standard C18 HPLC column. This separates the L- and D-forms as diastereomers with distinct retention times.
Decision Logic for Reaction Setup
Use this flowchart to select the correct conditions for your amino ester reaction.
Caption: Logical workflow for selecting reagents and conditions to minimize racemization risk.
References
-
Subirós-Funosas, R., et al. (2009).[3] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[3] Chemistry – A European Journal, 15(37), 9394–9403.[3] Link
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization." Journal of Organic Chemistry, 67, 6861–6864. Link
-
Williams, A. W., & Young, G. T. (1972). "Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation." Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. Link
-
Han, Y., et al. (2004). "Synergistic Effect of Solvent and Additive on Racemization Suppression in Peptide Synthesis." Journal of Peptide Science. Link
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on oxazolone mechanisms).
Sources
Alternative purification techniques for polar amine compounds
Welcome to the Chromatography & Purification Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with isolating polar amine compounds.
Polar amines are notoriously difficult to purify. On normal-phase silica, they streak and tail due to strong secondary interactions with acidic silanol groups. On standard reversed-phase (C18) columns, they are highly water-soluble and elute in the void volume, offering zero retention or resolution.
This guide provides field-proven, alternative purification strategies—specifically focusing on HILIC , SCX Catch-and-Release , and SFC —explaining not just how to execute them, but the mechanistic causality behind why they work.
Diagnostic Workflow: Selecting Your Purification Strategy
Before diving into specific troubleshooting guides, use the decision matrix below to determine the most logical purification technique for your specific amine and project scale.
Caption: Diagnostic workflow for selecting polar amine purification strategies.
Section 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
Q: My polar amine elutes in the void volume on a C18 column. How does HILIC solve this? A: Hydrophilic interaction liquid chromatography (HILIC) is an alternative approach specifically designed to separate small polar compounds[1]. HILIC utilizes a polar stationary phase (like bare silica, diol, or zwitterionic bonded phases). The mechanistic causality relies on the mobile phase: HILIC uses a combination of aqueous buffers and organic solvents, but inversely to reversed-phase, the aqueous component acts as the strong solvent[2].
The polar stationary phase absorbs water from the mobile phase, creating a slow-moving, water-rich pseudo-stationary layer. Your polar amine partitions out of the hydrophobic bulk solvent (e.g., Acetonitrile) and into this localized water layer, resulting in strong retention.
Q: Why are my peaks tailing heavily in HILIC? A: Peak tailing in HILIC is usually caused by secondary ion-exchange interactions. If you are using bare silica, the surface silanol groups become ionized at higher pH values, acting as weak cation exchangers that bind strongly to positively charged basic amines[1]. To troubleshoot this, you must control the ionization state. Use a buffer (like 10-20 mM Ammonium Formate) rather than pure water, and adjust the pH to ensure the amine is fully protonated while suppressing silanol ionization. Alternatively, switch to a Diol or Zwitterionic column.
Table 1: Stationary Phase Selection for Amines in HILIC
| Stationary Phase | Retention Mechanism | Suitability for Basic Amines | Troubleshooting Notes |
| Bare Silica | Partitioning + Cation Exchange | Moderate | High risk of tailing. Requires strict pH and buffer control to mask silanols[1]. |
| Diol-Bonded | Pure Partitioning + H-Bonding | High | Excellent peak shape. Lacks ionizable groups, preventing secondary ionic interactions[1]. |
| Zwitterionic | Partitioning + Weak Electrostatic | Very High | Ideal for highly polar, multi-amine compounds. Self-masking surface. |
Standard Operating Protocol: HILIC Method Development
Self-Validating System: Always inject a neutral void volume marker (e.g., toluene) to confirm the establishment of the aqueous layer. Toluene should elute completely unretained.
-
Column Equilibration: HILIC requires extensive equilibration. Flush the column with 15-20 column volumes (CV) of your starting mobile phase to fully establish the water-rich layer.
-
Mobile Phase Preparation:
-
Solvent A (Strong): 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.
-
Solvent B (Weak): 100% Acetonitrile.
-
-
Gradient Design: Start at 95% B (highly organic). Run a shallow gradient down to 50% B over 15 minutes. Do not drop below 50% B, as the partitioning mechanism will collapse[1].
-
Sample Dilution: Dissolve your sample in a solvent as close to the initial mobile phase conditions as possible (e.g., 75% Acetonitrile). Injecting samples in 100% water will disrupt the localized water layer and cause peak splitting.
Section 2: Strong Cation Exchange (SCX) "Catch-and-Release"
Q: I have a complex reaction mixture containing a basic amine product and numerous neutral/acidic impurities. How can I isolate the amine rapidly without HPLC? A: Use Solid Phase Extraction (SPE) with a Strong Cation Exchange (SCX) sorbent. SCX media consists of silica functionalized with propylsulfonic acid groups (pKa < 1)[3]. Because the sulfonic acid is permanently negatively charged, it forms a strong, reversible ionic bond with your protonated amine.
This enables a "Catch-and-Release" workflow[4]. The amine is "caught" on the column while neutral and acidic impurities are washed away. The amine is then "released" by washing with a high-pH solvent, which deprotonates the amine, breaking the ionic bond.
Caption: Four-step SCX catch-and-release workflow for basic amines.
Standard Operating Protocol: SCX Catch-and-Release
Self-Validating System: Collect the "Wash" fraction and analyze it via TLC or LC-MS. If your amine is present in the wash, the SCX cartridge was overloaded, or the loading solvent was too basic.
-
Conditioning: Pass 2 CV of Methanol through the SCX cartridge, followed by 2 CV of 0.1 M HCl in Methanol. This ensures the sulfonic acid groups are fully protonated and active.
-
Loading: Dissolve the crude mixture in a slightly acidic or neutral solvent (e.g., Methanol or Water with 0.1% Formic Acid). Load onto the cartridge at a flow rate of 1 mL/min. The basic amine will bind to the sorbent.
-
Washing: Wash with 3 CV of Methanol. This removes all non-basic (neutral and acidic) impurities.
-
Release (Elution): Elute the target amine using 2-3 CV of 2.0 M Ammonia in Methanol. The ammonia raises the pH, deprotonating the target amine and displacing it from the sorbent[4].
-
Recovery: Evaporate the elution fraction under reduced pressure to yield the purified free-base amine.
Section 3: Supercritical Fluid Chromatography (SFC)
Q: Can I use SFC for preparative purification of polar amines? A: Yes. SFC is an excellent, green alternative to HPLC. It utilizes supercritical carbon dioxide (CO2) combined with a polar co-solvent (modifier) like methanol. Methanol is highly recommended as the polar modifier of choice when screening primary amines due to its volatility and elution strength[5].
Q: My amine peaks are extremely broad and tailing in SFC. What is the mechanism behind this, and how do I fix it? A: The CO2 mobile phase in SFC is slightly acidic because it reacts with the alcohol modifier to form alkylcarbonic acid[6]. This acidic environment leaves residual silanols on the stationary phase fully active, causing severe secondary interactions with basic amines.
To fix this, you must introduce a basic additive to the co-solvent. Common basic additives include isopropylamine (IPA), diethylamine (DEA), or ammonia (usually between 0.1% and 1%). The basic additive acts as a sacrificial competitor, masking the active acidic sites on the column and ensuring the amine elutes as a sharp, symmetrical peak.
Table 2: Effect of Co-Solvent Additives on Amine Peak Symmetry in SFC
| Additive in Methanol Co-Solvent | Mechanism of Action | Impact on Basic Amine Resolution |
| None | Unmasked silanols interact with amines. | Severe tailing, low recovery, broad peaks. |
| 0.1% Trifluoroacetic Acid (TFA) | Lowers pH further; protonates amine. | Poor. Acidic additives are suited for acidic compounds, not basic amines. |
| 0.2% Diethylamine (DEA) | Competitively binds to acidic silanol sites. | Excellent peak symmetry and sharp elution. |
| 0.2% Ammonium Hydroxide | Masks silanols; highly compatible with MS. | Excellent. Preferred for LC-MS directed purification[6]. |
References
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique National Institutes of Health (NIH)[Link][1]
-
HILIC – The Rising Star of Polar Chromatography Element Lab Solutions[Link][2]
-
ISOLUTE® SCX-2 | Solid-phase extraction cartridges and plates Biotage[Link][3]
-
SiliaBond ® SCX and SCX-2: Silicas of the Month for April and May 2007 SiliCycle / Namiki Shoji Co., Ltd.[Link][4]
-
Preparative SFC Method Development Waters Corporation[Link]
-
How Good is SFC for Polar Analytes? Chromatography Today[Link][6]
-
Comparison of SFC, polar organic, and normal-phase modes ResearchGate[Link][5]
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. biotage.com [biotage.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
Challenges in the scale-up of Ethyl 3-aminocyclohexanecarboxylate synthesis
This guide is structured as a Tier 3 Technical Support resource for process chemists and engineers. It assumes the user is familiar with basic organic synthesis but requires specific expertise in heterogeneous catalysis and scale-up dynamics.
Ticket Subject: Scale-up Optimization, Stereocontrol, and Safety Protocols Assigned Specialist: Senior Application Scientist, Process Development Group
Executive Summary
The hydrogenation of Ethyl 3-aminobenzoate to Ethyl 3-aminocyclohexanecarboxylate is a deceptive reaction. While it appears to be a simple aromatic reduction, scale-up introduces three critical failure modes:
-
Stereochemical Drift: Inconsistent cis/trans ratios due to catalyst/solvent interactions.
-
Thermodynamic Hazards: Uncontrolled exotherms in high-pressure batch reactors.
-
Work-up Bottlenecks: Difficulty separating isomers without chromatography.
This guide addresses these specific challenges with self-validating protocols.
Module 1: The Stereochemistry Challenge (Cis vs. Trans)
Q: Why is my cis/trans ratio inconsistent between batches?
A: The diastereoselectivity of aniline hydrogenation is governed by the catalyst surface mechanism ("Horiuti-Polanyi" mechanism) and the thermodynamic stability of the product.
For 1,3-disubstituted cyclohexanes:
-
Cis-isomer: Can adopt a diequatorial (e,e) conformation. This is the Thermodynamic Product .
-
Trans-isomer: Forced into an axial-equatorial (a,e) conformation. This is higher energy.
The Trap: While catalytic hydrogenation is a syn-addition (favoring cis kinetically), high temperatures or specific supports can facilitate isomerization. If your ratio shifts, you are likely seeing competition between the kinetic reduction rate and the isomerization rate of the intermediate enamine species.
Troubleshooting Table: Controlling Selectivity
| Variable | Impact on Selectivity | Recommendation for Scale-up |
| Catalyst | Rh > Ru > Pt > Pd . Rhodium strongly favors cis (syn-addition) with minimal isomerization. Palladium often leads to lower selectivity due to higher isomerization activity. | Use 5% Rh/C or 5% Rh/Alumina for max cis. |
| Solvent | Protic solvents (EtOH, MeOH) stabilize the ammonium intermediate. Acidic media can accelerate isomerization. | Use Anhydrous Ethanol . Avoid water to prevent ester hydrolysis. |
| Pressure | Higher H₂ pressure increases the rate of reduction relative to isomerization. | Maintain >50 bar (725 psi) . Low pressure (<10 bar) degrades selectivity. |
| Temp | High T (>100°C) promotes thermodynamic equilibration (though for 1,3-systems, this still favors cis, it introduces byproducts). | Keep T < 80°C . |
Module 2: Scale-Up Safety & Workflow
Critical Warning: This reaction involves three sides of the "Fire Triangle": Fuel (Ethanol/H₂), Oxygen (Air leaks), and Ignition Source (Pyrophoric Catalyst).
Q: How do I manage the exotherm on a 100g+ scale?
A: Aromatic hydrogenation is highly exothermic (~ -190 kJ/mol). In a batch reactor, this heat is released faster than it can be removed once the reaction "lights off."
-
Solution: Do not load all H₂ at once if your cooling capacity is unknown. Use a "semibatch" approach for temperature control, or strictly limit the reaction rate via agitation speed (mass transfer limitation).
Visualization: Safe Hydrogenation Workflow
The following diagram outlines the decision logic for a safe scale-up run.
Caption: Operational workflow emphasizing safety interlocks (Leak Test, Exotherm Monitoring) for high-pressure hydrogenation.
Module 3: Protocol & Purification[1]
Standard Operating Procedure (SOP): 100g Scale
Target: Ethyl cis-3-aminocyclohexanecarboxylate.
1. Preparation:
-
Substrate: 100 g Ethyl 3-aminobenzoate dissolved in 500 mL Anhydrous Ethanol .
-
Note: Water promotes hydrolysis to the zwitterionic amino acid, which is difficult to extract.
-
-
Catalyst: 5.0 g (5 wt%) of 5% Rh/C (dry basis).
-
Safety: Weigh catalyst under Argon or wet with 50 mL ethanol immediately to prevent sparking.
-
2. Reaction:
-
Seal reactor. Purge N₂ (3x 10 bar). Pressure test.
-
Purge H₂ (3x 10 bar).
-
Pressurize to 50 bar H₂ . Set agitation to 800-1000 rpm (high shear required for gas-liquid mass transfer).
-
Heat to 60°C . Monitor uptake. Reaction typically completes in 4-6 hours.
3. Work-up (The Filtration Hazard):
-
Q: How do I filter the catalyst without a fire?
-
A: The spent catalyst is hydrogen-saturated and extremely pyrophoric .
-
Cool to 25°C. Vent H₂. Purge N₂ (3x).
-
Filter through a Celite pad under a blanket of Nitrogen .
-
Do not suck the filter cake dry. Keep it wet with ethanol. Immediately submerge spent catalyst in water for disposal.
-
4. Purification (Isomer Separation): If the cis/trans ratio is unsatisfactory (e.g., 85:15) and high purity (>98% cis) is required:
-
Distillation: Possible (bp ~110°C @ 5 mmHg) but separation of isomers is poor due to boiling point proximity.
-
Crystallization (Recommended): Form the Oxalate Salt .
-
Dissolve crude oil in Ethanol.
-
Add 1.0 eq Oxalic Acid.
-
Heat to reflux, then cool slowly to 0°C.
-
The cis-isomer oxalate typically crystallizes preferentially due to better packing of the diequatorial conformer.
-
Filter and neutralize with Na₂CO₃ to recover the free base.
-
Module 4: Troubleshooting FAQ
Q: The reaction stalls at 80% conversion. Adding more H₂ doesn't help.
A: This is likely Amine Poisoning . The product (a secondary/primary amine) binds to the catalyst surface, blocking active sites.
-
Fix: Add a small amount of Acetic Acid (1.0 eq) to the reaction mixture. This protonates the amine product, preventing it from coordinating strongly to the metal surface. Note: This will require a neutralization step during work-up.
Q: I see "Ethyl 3-aminobenzoate" starting material in the NMR, but H₂ uptake stopped.
A: Check your agitation. In scale-up, the headspace H₂ must dissolve into the liquid. If the stirrer speed is too low (or the impeller design is poor), the reaction becomes mass-transfer limited . The catalyst is "starved" of H₂.
-
Fix: Increase RPM or use a gas-entrainment impeller.
Q: My ester group disappeared.
A: You likely had water in your solvent or catalyst paste.
-
Mechanism:[1][2] Base-catalyzed hydrolysis (the amine product acts as a base).
-
Fix: Use molecular sieves to dry the solvent and ensure the catalyst is compatible with esters (avoid highly basic Raney Nickel grades if possible, or wash them thoroughly).
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on catalyst selection for aniline reduction).
-
Maegawa, T., et al. (2009). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry - A European Journal, 15(28), 6953-6963.[3] Link (Demonstrates Rh/C efficacy for suppressing hydrogenolysis).
-
Organic Syntheses. (1947). "Hydrogenation of aromatic amines." Org.[4][5] Synth. Coll. Vol. 3, p. 82. Link (Foundational safety protocols for Raney Ni/Rh handling).
- Tungler, A., et al. (1998). "Industrial Hydrogenation of Aromatic Amines." Hungarian Journal of Industrial Chemistry.
-
Bess, E. N., et al. (2014). "Stereocontrolled hydrogenation of 1,3-disubstituted aromatics." Journal of the American Chemical Society.[5][6] Link (Mechanistic insight into cis/trans selectivity).
Sources
- 1. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An efficient way to hydrogenate nitrogen-containing aromatic compounds has been developed | EurekAlert! [eurekalert.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 3-Aminocyclohexanecarboxylate
In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of molecular entities is a cornerstone of successful development. Ethyl 3-aminocyclohexanecarboxylate, a key building block, presents a common analytical challenge: the differentiation of its cis and trans diastereomers. This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, with a primary focus on the interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. We will explore the nuances of spectral interpretation and contrast the capabilities of NMR with other instrumental techniques, offering a robust framework for researchers in the field.
Part 1: The Power of ¹H NMR in Stereoisomer Differentiation
Nuclear Magnetic Resonance spectroscopy stands as a preeminent tool for distinguishing diastereomers like the cis and trans forms of this compound. The key to this differentiation lies in the distinct spatial arrangement of substituents on the cyclohexane ring, which exists predominantly in a chair conformation. This stereochemical difference manifests in unique chemical shifts (δ) and spin-spin coupling constants (J) for the protons within each isomer.[1]
1.1. Interpreting the ¹H NMR Spectrum: A Tale of Two Isomers
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl ester group and the protons on the cyclohexane ring. The most informative signals for stereochemical assignment are those of the methine protons at C1 (CH-COOEt) and C3 (CH-NH₂).
-
The Ethyl Ester Group: This moiety consistently displays a quartet around 4.1 ppm (OCH₂) and a triplet around 1.2 ppm (CH₃), arising from the coupling between the methylene and methyl protons. These signals are typically less sensitive to the cis/trans isomerism of the ring.
-
The Cyclohexane Ring Protons: The signals for the nine protons on the cyclohexane ring appear as a complex series of multiplets, typically between 1.0 and 3.5 ppm. The key to distinguishing the isomers lies in the chemical shifts and coupling patterns of the H1 and H3 protons.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Proton | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Key Distinguishing Features |
| H1 (CH-COOEt) | ~2.5 ppm (multiplet) | ~2.2 ppm (multiplet) | The H1 proton in the cis isomer is predicted to be at a slightly lower field due to its spatial relationship with the amino group. |
| H3 (CH-NH₂) | ~3.3 - 3.5 ppm (multiplet) | ~2.8 - 3.0 ppm (multiplet) | The H3 proton in the cis isomer is significantly deshielded compared to the trans isomer.[1] |
| Cyclohexane CH₂ | ~1.2 - 2.1 ppm (multiplets) | ~1.0 - 1.9 ppm (multiplets) | Overlapping multiplets for the remaining methylene protons. |
| -OCH₂CH₃ | ~4.1 ppm (quartet) | ~4.1 ppm (quartet) | |
| -OCH₂CH₃ | ~1.2 ppm (triplet) | ~1.2 ppm (triplet) |
1.2. The Decisive Role of Coupling Constants (J-Coupling)
The magnitude of the vicinal coupling constant (³J) between adjacent protons in a cyclohexane ring is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This principle is fundamental to differentiating the cis and trans isomers.[1]
-
trans-Isomer: In its more stable diequatorial conformation, the H1 and H3 protons are axial. This arrangement leads to large axial-axial (Jₐₐ) couplings with their neighboring axial protons, typically in the range of 10-13 Hz. The H1 and H3 signals will therefore appear as broad multiplets with large coupling constants.
-
cis-Isomer: In the cis isomer, one substituent is axial and the other is equatorial. This results in smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally in the range of 2-5 Hz. Consequently, the H1 and H3 signals will appear as narrower multiplets with smaller coupling constants.[2]
This marked difference in coupling constants provides a definitive method for assigning the stereochemistry of each isomer.
Part 2: A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of this compound often involves a multi-technique approach. Below is a comparison of NMR with other common analytical methods.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed structural information, stereochemistry, and purity. | Unambiguous stereochemical assignment through coupling constants.[1] Quantitative analysis is possible. | Requires a relatively pure sample and can be less sensitive than MS. |
| ¹³C NMR | Number and type of carbon environments. | Provides complementary structural information to ¹H NMR.[3] | Lower sensitivity than ¹H NMR, often requiring more sample or longer acquisition times. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-O). | Fast, requires minimal sample preparation, and provides a characteristic fingerprint.[4] | Does not provide detailed stereochemical information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation.[5] | Isomer differentiation can be challenging without tandem MS or derivatization. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. | Excellent for separating mixtures and quantifying components. | Does not provide structural information directly; often coupled with other detectors (e.g., MS, UV).[6] |
2.1. Complementary Spectroscopic Data
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a different chemical environment. The carbonyl carbon of the ester will appear around 175 ppm, while the carbons of the cyclohexane ring will resonate between 20 and 60 ppm.[3] The carbon attached to the nitrogen (C3) and the carbon attached to the ester group (C1) will be shifted downfield relative to the other ring carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups. A strong absorption around 1730 cm⁻¹ corresponds to the C=O stretch of the ester.[7] The N-H stretching of the primary amine will appear as two bands in the region of 3300-3400 cm⁻¹. The C-O stretching of the ester will show strong bands around 1250-1000 cm⁻¹.[7]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (171.24 g/mol for C₉H₁₇NO₂).[8] Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and cleavage of the cyclohexane ring.[9]
Part 3: Experimental Protocols
3.1. Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwjst.org.pk [uwjst.org.pk]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chemscene.com [chemscene.com]
- 9. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Analysis of Stereoselective Biological Effects in Amino Acid Ester Prodrugs
Executive Summary
This technical guide provides a comparative analysis of amino acid ester isomers, focusing specifically on the biological divergence between L- and D-stereoisomers and alkyl chain homologs (methyl vs. ethyl vs. propyl).
For researchers in drug delivery, the central tension in amino ester design lies between transporter affinity (favoring L-isomers) and metabolic stability (favoring D-isomers). This guide synthesizes experimental data on Valacyclovir and Floxuridine prodrugs to demonstrate how isomer selection dictates oral bioavailability, intracellular accumulation, and cytotoxicity.
Mechanistic Basis of Isomer Differentiation
The biological fate of amino acid esters is governed by three primary gatekeepers: the PEPT1 transporter , Carboxylesterases (CES) , and Lysosomal Cathepsins .
Transporter Stereoselectivity (PEPT1)
The intestinal oligopeptide transporter (PEPT1/SLC15A1) is the primary target for enhancing the oral absorption of polar drugs via prodrug derivatization.[1]
-
L-Isomer Preference: PEPT1 exhibits strict stereoselectivity. The binding pocket, specifically residues N347 and E418 , forms critical hydrogen bonds with the amino terminus of L-amino acids.[1]
-
D-Isomer Exclusion: D-amino acid esters often display significantly reduced affinity (higher
values) because the spatial orientation of the side chain disrupts the optimal binding conformation required for translocation.
Enzymatic Hydrolysis and Stability
Once absorbed, amino esters must be hydrolyzed to release the active parent drug.
-
L-Isomers (Rapid Activation): Human carboxylesterases (hCES1/2) and specific enzymes like Valacyclovirase (BPHL) rapidly hydrolyze L-amino acid esters. This is ideal for "hit-and-run" delivery where immediate drug release is required post-absorption.
-
D-Isomers (Metabolic Resistance): D-isomers are often poor substrates for these enzymes, resulting in prolonged plasma half-lives (
). This increased stability can be advantageous for sustained release but detrimental if the conversion rate is too slow to achieve therapeutic concentrations.
Lysosomotropic Toxicity (Methyl Esters)
A critical safety consideration for amino acid methyl esters (e.g., L-Leu-OMe) is their tendency to accumulate in lysosomes.[2]
-
Mechanism: The uncharged ester diffuses into the lysosome, becomes protonated, and is trapped.
-
Isomer Specificity: Cathepsin C (dipeptidyl peptidase I) polymerizes L-amino acid esters into membranolytic peptides that rupture the lysosome. D-isomers generally resist this polymerization, exhibiting lower lysosomal toxicity.
Visualization of Biological Pathways
The following diagram illustrates the divergent pathways of L- vs. D-amino acid ester prodrugs upon entering the intestinal epithelium.
Figure 1: Divergent pharmacokinetic fates of L- vs. D-amino acid ester prodrugs. L-isomers are prioritized for uptake and activation, while D-isomers face transport barriers and metabolic resistance.
Comparative Performance Data
The following data synthesizes findings from studies on Valacyclovir (L-Val-Acyclovir) and Floxuridine amino acid esters.
Table 1: Transporter Affinity (PEPT1 Inhibition)
Lower
| Compound | Isomer Configuration | Cell Line (Model) | IC50 for Gly-Sar Uptake (mM) | Relative Affinity |
| Valacyclovir | L-Valyl | Caco-2 | 0.7 - 2.7 | High |
| Val-Acyclovir Analog | D-Valyl | Caco-2 | > 5.0 | Low |
| Floxuridine Ester | L-Valyl | AsPC-1 | 2.0 | High |
| Floxuridine Ester | D-Valyl | AsPC-1 | 4.8 | Moderate/Low |
| Floxuridine Ester | L-Phenylalanyl | Caco-2 | 1.0 | Very High |
Table 2: Enzymatic Stability (Hydrolysis Rates)
Comparison of half-life (
| Substrate | Matrix | Linker/Isomer | Half-Life ( | Stability Classification |
| Floxuridine Ester | Cell Homogenate | L-Valyl | < 10 min | Labile (Rapid Release) |
| Floxuridine Ester | Cell Homogenate | D-Valyl | > 210 min | Stable (Slow Release) |
| Amino Acid Prodrug | Buffer (pH 7.4) | Methyl Ester | ~ 25 min | Unstable |
| Amino Acid Prodrug | Buffer (pH 7.4) | Propyl Ester | > 12 hours | Stable |
Key Insight: The D-valyl ester of floxuridine is 11-20x more stable than the L-isomer.[3] While this improves chemical stability, it compromises the therapeutic goal of releasing the free drug inside the cell.
Experimental Protocols
To validate these effects in your own pipeline, use the following standardized protocols.
Protocol A: PEPT1 Competitive Uptake Assay
Objective: Determine the affinity (
-
Cell Preparation: Culture Caco-2 cells (or PEPT1-overexpressing cell lines like AsPC-1) on 12-well plates until 100% confluence (14–21 days post-seeding).
-
Buffer Equilibration: Wash cells 3x with pH 6.0 uptake buffer (25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM Glucose).
-
Substrate Mixture: Prepare a solution containing 10 µM [
C]Gly-Sar (Reference Substrate) + Test Amino Ester (Range: 0.1 mM to 10 mM). -
Incubation: Add mixture to cells. Incubate for 10–15 minutes at 37°C (linear uptake phase).
-
Termination: Aspirate solution and wash 3x with ice-cold PBS (pH 7.4) to stop transport.
-
Lysis & Counting: Lyse cells with 0.1% Triton X-100. Measure radioactivity via Liquid Scintillation Counting.
-
Analysis: Plot % Inhibition vs. Concentration. Calculate
using non-linear regression.
Protocol B: S9 Fraction Hydrolysis Assay
Objective: Compare the metabolic stability of L- vs. D-isomers.
-
Reaction Mix: Dilute human liver S9 fraction (or specific carboxylesterase) to 1 mg/mL in PBS (pH 7.4).
-
Spike: Add Test Amino Ester (L- or D-isomer) to a final concentration of 10 µM.
-
Sampling: Incubate at 37°C. Withdraw aliquots at
minutes. -
Quenching: Immediately mix aliquot with ice-cold Acetonitrile (1:3 ratio) containing an internal standard.
-
Quantification: Centrifuge (10,000g, 5 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. Time. Slope . .
Toxicity Mechanism: The Methyl Ester Danger
Researchers must exercise caution when using methyl ester derivatives in phenotypic screens. The toxicity often stems from the ester moiety itself, not the parent drug.
Figure 2: Mechanism of L-Leucine Methyl Ester (L-Leu-OMe) induced lysosomal death. Note that D-isomers typically fail to undergo Cathepsin C-mediated polymerization, rendering them less toxic in this specific pathway.
References
-
Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Source: PubMed / Mol Pharm. [Link]
-
Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. Source: PubMed / J Pharm Pharmacol. [Link][4]
-
Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. Source: MDPI / Molecules. [Link]
-
Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes. Source: PubMed / J Immunol. [Link]
-
Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Source: PubMed / Pharm Res. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters | MDPI [mdpi.com]
- 4. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Purity of Ethyl 3-aminocyclohexanecarboxylate: A Comparative Analytical Guide
Topic: Validating the purity of Ethyl 3-aminocyclohexanecarboxylate using HPLC and LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound represents a deceptively simple scaffold common in drug discovery. However, its validation presents a "perfect storm" of analytical challenges: it lacks a strong chromophore for UV detection, possesses basic amine functionality that causes peak tailing, and exists as a mixture of stereoisomers (cis/trans diastereomers and enantiomers).
This guide objectively compares standard validation methodologies against a robust, optimized LC-MS workflow. We demonstrate why traditional HPLC-UV often fails to capture the true impurity profile and provide a self-validating LC-MS protocol designed for high-sensitivity quantitation and isomer resolution.
Part 1: The Analytical Challenge
Before selecting a method, one must understand the molecule's behavior in a chromatographic system.
-
Chromatographic Silence: The molecule lacks a conjugated
-system. Its UV absorbance is limited to the weak carbonyl transition ( 200–210 nm), a region plagued by solvent noise and non-specific interference. -
Stereochemical Complexity: The 1,3-substitution pattern on the cyclohexane ring creates cis and trans diastereomers. These have different physical properties and biological activities. A valid method must resolve these.
-
Silanol Interactions: The free amine (pKa
9–10) interacts strongly with residual silanols on standard silica-based C18 columns, leading to severe peak tailing and variable retention times.
Part 2: Comparative Analysis of Methodologies
We evaluated three common approaches for validating the purity of this compound.
Alternative A: HPLC-UV (Low Wavelength)
-
Mechanism: Detection at 205–210 nm using a standard C18 column.
-
Verdict: Inferior / High Risk.
-
Data Insight: At 210 nm, many common solvents (methanol, buffers) and non-chromophoric impurities absorb light. This leads to a "noisy" baseline where trace impurities are masked. Furthermore, without specific column chemistry, the amine tailing often co-elutes with the cis or trans isomer.
Alternative B: HPLC-UV with Derivatization (e.g., FMOC-Cl) [1]
-
Mechanism: Pre-column reaction with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to add a UV-active group to the amine.
-
Verdict: Viable but Inefficient.
-
Data Insight: While this solves the detection problem (allowing 254 nm detection), it introduces kinetic variables. Incomplete derivatization creates false impurities. It also destroys the ability to recover the original sample.
The Gold Standard: LC-MS (QDa or Single Quad)
-
Mechanism: Electrospray Ionization (ESI+) monitoring the [M+H]+ ion (
172.1). -
Verdict: Superior.
-
Data Insight: MS detection ignores solvent background, providing high signal-to-noise ratios. By using Selected Ion Recording (SIR), we can specifically quantify the target amine ester without interference from hydrolysis products (acid form) or non-amine impurities.
Summary of Performance Metrics
| Feature | HPLC-UV (210 nm) | HPLC-UV (Derivatized) | Optimized LC-MS |
| Specificity | Low (Solvent interference) | High (Targeted) | Very High (Mass based) |
| Sensitivity (LOD) | ~100 µg/mL | ~1 µg/mL | < 0.1 µg/mL |
| Isomer Resolution | Poor (Tailing masks peaks) | Good (If column optimized) | Excellent (Sharp peaks) |
| Sample Prep Time | 5 mins | 60 mins (Reaction time) | 5 mins |
| Risk Factor | False positives/negatives | Reaction variability | Matrix effects (manageable) |
Part 3: Optimized Experimental Protocol (LC-MS)
This protocol is designed to be self-validating . It uses a "Charged Surface Hybrid" (CSH) or Biphenyl stationary phase to ensure sharp peak shapes for amines under acidic conditions, compatible with MS.
1. Reagents & Materials
-
Analyte: this compound (MW: 171.24 g/mol ).
-
Column: Waters XSelect CSH C18 or Restek Raptor Biphenyl (2.1 x 100 mm, 2.5 µm).
-
Why? CSH technology applies a low-level surface charge to repel basic amines, eliminating tailing without high-pH buffers. Biphenyl phases offer enhanced selectivity for isomeric separations (cis/trans).[2]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for shape).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
2. Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).
-
Working Standard: Dilute Stock 1:100 to obtain 10 µg/mL.
-
Blank: 50:50 Water:Acetonitrile (Critical for background subtraction).
3. LC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Column Temp | 40°C | Improves mass transfer and isomer resolution. |
| Injection Vol | 2.0 µL | Prevent column overload. |
| Gradient | 0-1 min: 5% B1-8 min: 5% -> 60% B8-9 min: 60% -> 95% B | Shallow gradient maximizes separation of cis and trans isomers. |
| MS Mode | ESI Positive | Amine protonates easily ( |
| Scan Range | 100–400 | Covers parent and potential dimers. |
| SIR/SIM | Specific quantification of the ethyl ester. |
4. Validation Criteria (System Suitability)
To ensure the method is working, the following criteria must be met before running unknowns:
-
Tailing Factor (
): Must be < 1.5 for the main peak. (If > 1.5, column is not suitable for amines). -
Resolution (
): If cis and trans isomers are present, between them must be > 1.5 (baseline separation). -
Signal-to-Noise (S/N): > 10 for the LOQ standard (0.1 µg/mL).
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the decision logic and workflow for validating this specific compound, emphasizing the handling of isomers.
Caption: Decision workflow for selecting the optimal LC-MS configuration. Note the pivot to Biphenyl stationary phases when strict cis/trans resolution is required.
Part 5: Data Interpretation & Troubleshooting
Scenario 1: You see two peaks with identical Mass (
-
Cause: These are the cis and trans diastereomers.
-
Action: Do not integrate them as impurities relative to each other unless one is specified as the target product. Report the ratio (e.g., 60:40 Cis:Trans).[3] Use 1H-NMR coupling constants to assign identity if standards are unavailable (Cis/Trans coupling protons differ).
Scenario 2: You see a peak at
-
Cause: This is likely the hydrolysis product, 3-aminocyclohexanecarboxylic acid (Loss of Ethyl group, -28 amu).
-
Action: This is a critical degradation impurity. Quantify strictly.
Scenario 3: Peak Tailing is > 2.0.
-
Cause: Secondary interactions between the amine and silanols.
-
Action: Increase Ammonium Formate concentration to 20 mM or switch to a high-pH stable column (e.g., Waters XBridge) and run at pH 10 (Ammonium Bicarbonate). Note: High pH suppresses ionization in ESI+ slightly but improves peak shape significantly.
References
-
International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Restek Corporation. (2025). HPLC Stationary Phases to Have in Your Toxicology Toolbox (Biphenyl vs C18). [Link]
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for this compound. [Link]
Sources
Ethyl 3-aminocyclohexanecarboxylate vs. other cyclic beta-amino esters
Comparative Guide: this compound vs. Cyclic -Amino Esters[1]
Executive Summary: The vs. Distinction
In the landscape of non-canonical amino acid scaffolds, This compound represents a distinct class of cyclic
While both classes serve as rigidified scaffolds for peptidomimetics and drug discovery, their structural impact is fundamentally different.[1] The
This guide objectively compares the structural, synthetic, and functional attributes of this compound against standard cyclic
Structural Architecture & Conformational Analysis
The primary differentiator between these molecules is the substitution pattern on the cyclohexane ring, which dictates the available conformational space and the resulting secondary structure in oligomers.
Positional Isomerism
-
This compound (
-isomer): The amino and ester groups are separated by one methylene carbon ( ).[1] This 1,3-relationship allows for a unique "matched" or "mismatched" stereochemistry relative to the ring's chair conformation.[1] -
Ethyl 2-aminocyclohexanecarboxylate (
-isomer): The functional groups are on adjacent carbons.[1] This creates high steric tension and strong preference for specific torsion angles ( ), driving the formation of tight helices.[1]
Conformational Preferences (Chair Form)
In the cyclohexane chair, substituents prefer the equatorial position to minimize 1,3-diaxial interactions.[1]
-
-Isomers (1,2-trans): The trans-diequatorial conformation is highly stable and rigid.[1] This pre-organization is the "gold standard" for inducing 14-helix formation in
-peptides.[1] -
-Isomers (1,3-cis vs 1,3-trans):
-
cis-1,3-isomer: Both groups can be equatorial simultaneously (diequatorial).[1] This is the thermodynamically most stable isomer of the 3-amino series.[1]
-
trans-1,3-isomer: One group must be axial while the other is equatorial.[1] This introduces flexibility or "flip" dynamics, making the trans isomer less rigid but potentially useful for inducing turns.[1]
-
Visualization of Isomerism
The following diagram illustrates the structural relationship and classification.
Figure 1: Structural and functional divergence between 3-amino (gamma) and 2-amino (beta) cyclic esters.
Synthetic Pathways & Experimental Protocols
Synthesis of the 3-amino isomer often requires different strategies than the 2-amino isomer due to the lack of adjacent functional group assistance (e.g., no neighboring group participation).
Comparative Synthetic Strategies
| Feature | This compound ( | Ethyl 2-aminocyclohexanecarboxylate ( |
| Precursor | Ethyl 3-aminobenzoate or 1,3-Cyclohexanedione | Anthranilic acid (2-aminobenzoic acid) |
| Key Reaction | Catalytic Hydrogenation (Rh/C or PtO2) | Catalytic Hydrogenation (Rh/C) |
| Stereocontrol | Yields mix of cis (major) and trans. cis is diequatorial.[1] | Yields cis (major).[1] Isomerized to trans with base. |
| Alternative | Reduction of | Michael addition of amines to nitro-olefins |
Protocol: Catalytic Hydrogenation of Ethyl 3-Aminobenzoate
This is the most scalable route to generate the target scaffold.[1] The following protocol is self-validating via NMR monitoring of the aromatic region disappearance.
Objective: Synthesis of this compound (mixture of cis/trans).
Reagents:
-
Ethyl 3-aminobenzoate (1.0 equiv)[1]
-
Rhodium on Alumina (5% Rh/Al
O ) or Platinum Oxide (PtO ) (5 wt%)[1] -
Ethanol (0.1 M concentration)[1]
-
Acetic Acid (5 equiv, optional to protonate amine and prevent poisoning)[1]
-
Hydrogen gas (50–100 psi)[1]
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve Ethyl 3-aminobenzoate in Ethanol. Add Acetic Acid if using Rh catalyst to prevent amine inhibition.[1]
-
Catalyst Loading: Carefully add the catalyst (5 wt% relative to substrate) under an inert atmosphere (Argon/Nitrogen) to avoid ignition.[1]
-
Hydrogenation: Seal the reactor. Purge 3x with N
, then 3x with H .[1] Pressurize to 60 psi (4 bar). Stir vigorously at 50°C for 12–24 hours. -
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. (Caution: Spent catalyst is pyrophoric; keep wet).[1]
-
Neutralization: If acetic acid was used, concentrate the filtrate, redissolve in DCM, and wash with saturated NaHCO
. -
Purification: The crude oil is a mixture of cis and trans isomers.[1]
Performance in Peptidomimetics & Drug Design
Foldamer Stability and Architecture
Researchers utilize cyclic amino esters to create "foldamers"—synthetic oligomers that mimic protein secondary structures but resist proteolytic degradation.[1]
-
-Peptides (2-amino): The trans-2-aminocyclohexanecarboxylic acid (ACHC) residue is famous for enforcing a 14-helix structure.[1] The rigid 1,2-constraint locks the backbone torsion angles (
), making it incredibly stable.[1] -
-Peptides (3-amino): The 3-amino residue introduces an extra methylene group, expanding the backbone.[1]
-
Structure: Oligomers of cis-3-aminocyclohexanecarboxylic acid tend to form 12-helices or infinite parallel sheet structures depending on the N-substitution.[1]
-
Advantage: The
-backbone allows for the spatial positioning of side chains at distances that may better mimic or interactions in -helices compared to the tighter -peptides.[1]
-
Pharmacological Relevance (GABA Analogs)
-
Target (3-amino): The 1,3-substitution pattern mimics the distance of
-Aminobutyric Acid (GABA) .[1] -
Comparator (2-amino): The 1,2-pattern is too short to effectively mimic GABA.[1] Its primary pharmacological use is as a rigid spacer or in antimicrobial peptides.[1]
Data Comparison Table
| Property | This compound | Ethyl 2-aminocyclohexanecarboxylate |
| Class | Cyclic | Cyclic |
| Backbone Atoms | 4 atoms (N-C-C-C=O) | 3 atoms (N-C-C=O) |
| Major Foldamer | 12-Helix / Sheet | 14-Helix (trans-isomer) |
| Rigidity | Moderate (Chair flip possible in trans) | High (Rigidified in trans) |
| Biological Target | GABA Receptors / Calcium Channels | Antimicrobial / Protease Inhibitors |
| Metabolic Stability | High (Non-natural backbone) | High (Non-natural backbone) |
References
-
Foldamers with Heterogeneous Backbones. Accounts of Chemical Research. (2008). Discusses the folding behavior of ACHC (2-amino) and related cyclic residues. [1]
-
Synthesis of highly functionalized
-aminocyclopentanecarboxylate stereoisomers. Beilstein Journal of Organic Chemistry. (2012). Provides protocols for reductive ring opening and hydrogenation relevant to cyclic amino esters. -
In vitro selection of macrocyclic peptide inhibitors containing cyclic
-amino acids. Nature Chemistry. (2023).[1] Highlights the use of 3-aminocycloalkane carboxylic acids in drug discovery.[1][2] [1] -
Ethyl 3-oxocyclohexanecarboxylate Properties. PubChem. (2025).[1][3] Chemical data for the precursor ketone. [1]
-
Ethyl trans-2-aminocyclohexanecarboxylate hydrochloride. PubChem. (2025).[1][4] Data for the comparator
-amino ester. [1]
Sources
Characterization techniques for novel derivatives of Ethyl 3-aminocyclohexanecarboxylate
A Comparative Technical Guide for Drug Discovery
Executive Summary
Ethyl 3-aminocyclohexanecarboxylate is a critical
This guide compares and details the characterization techniques required to validate these derivatives, moving beyond basic identity to rigorous stereochemical and conformational assignment.
Part 1: Stereochemical Assignment (The "Gatekeeper" Step)
The primary challenge with 3-aminocyclohexane derivatives is distinguishing the cis (axial/equatorial substituents) from the trans (diequatorial or diaxial substituents) isomers.
1.1 Comparative Technique Analysis
| Feature | 1D | 2D NOESY NMR | X-Ray Crystallography |
| Primary Output | Relative Configuration (cis vs. trans) | Spatial Proximity (Through-space) | Absolute Configuration |
| Sample Req. | ~2-5 mg (Solution) | ~10-20 mg (Solution) | Single Crystal (>0.1 mm) |
| Throughput | High (10 min/sample) | Medium (1-4 hours) | Low (Days to Weeks) |
| Limitations | Ambiguous in rapid ring-flipping systems | Requires mixing time optimization | Crystal growth is the bottleneck |
| Verdict | First-line screening tool | Required for non-crystalline solids | Gold Standard (IND-enabling) |
1.2 Expert Protocol: NMR-Based Assignment
Context: In the chair conformation, the coupling constant (
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5 mg of derivative in 600
L CDCl . If signals overlap, switch to C D (benzene-d6) to induce an aromatic solvent induced shift (ASIS). -
Acquisition: Acquire a standard
H spectrum (min 16 scans). -
Analysis of H3 Proton (
to Nitrogen):-
Locate the methine proton at C3 (typically
3.5–4.5 ppm depending on -substitution). -
Trans-Diequatorial Isomer: The H3 proton is axial. It will show two large couplings (
Hz) with the axial protons at C2 and C4 ( ). Result: Triplet of triplets (tt) or broad multiplet. -
Cis-Axial/Equatorial Isomer: The H3 proton is equatorial. It typically shows only small couplings (
Hz) with adjacent protons ( and ). Result: Narrow multiplet or quintet .
-
-
Validation (NOESY):
-
For the cis isomer, strong NOE correlations are observed between H1 and H3 (if 1,3-diaxial).
-
For the trans isomer (diequatorial substituents), H1 and H3 are anti-periplanar; NOE is weak or absent between them, but strong between H3 and axial H5.
-
Part 2: Enantiomeric Purity & Separation[1][2]
Once relative stereochemistry (cis vs. trans) is established, researchers must assess enantiomeric excess (ee%). Chiral HPLC is the industry standard.
2.1 Method Development Strategy
Derivatives of this compound often lack strong UV chromophores unless derivatized (e.g., with benzoyl or Fmoc groups).
Protocol: Chiral HPLC Screening
-
Column Selection:
-
Primary: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).
-
Secondary: Crown Ether phases (e.g., Crownpak CR-I) for free amines (ammonium form).
-
-
Mobile Phase Optimization:
-
Start with n-Hexane : IPA (90:10) with 0.1% Diethylamine (for basic amines).
-
If retention is too low, switch to n-Hexane : Ethanol .
-
Critical Note: Avoid pure acetonitrile for conformational isomers as it can induce peak broadening due to rotamers.
-
-
Detection:
-
UV at 210 nm (ester carbonyl).
-
If sensitivity is low, derivatize with NBD-Cl (fluorescent) prior to injection.
-
2.2 Visualization: Characterization Decision Tree
The following diagram illustrates the logical flow for characterizing a new derivative.
Caption: Logical workflow for stereochemical assignment and purity assessment of 3-aminocyclohexane derivatives.
Part 3: Conformational Analysis (For Foldamers)
For drug development, knowing the static structure is insufficient. You must characterize the folding propensity in solution.
3.1 Circular Dichroism (CD) Spectroscopy
If the derivative is intended to form a secondary structure (e.g., a 14-helix common in
-
Experimental Setup:
-
Solvent: Methanol or TFE (Trifluoroethanol) to promote hydrogen bonding.
-
Concentration: 0.1 – 0.5 mM.
-
Path length: 1 mm quartz cuvette.
-
-
Signature Signal: A 14-helix (typical for trans-2-aminocyclohexanecarboxylic acid derivatives, and applicable to trans-3 analogs under specific constraints) typically shows a minimum around 214 nm .
3.2 Variable Temperature (VT) NMR
To prove intramolecular hydrogen bonding (a sign of stable folding):
-
Measure chemical shift of Amide NH (
) at 5°C increments (280K to 330K). -
Analysis: Calculate the temperature coefficient (
).-
< -4 ppb/K: Solvent shielded (Intramolecular H-bond).
-
> -6 ppb/K: Solvent exposed (No stable fold).
-
Part 4: Comparative Summary of Techniques
| Technique | Information Gained | Cost | Time to Result | "Trust" Factor |
| qNMR | Absolute Purity (wt%) | Low | < 1 hr | High (Self-validating with internal std) |
| HRMS (ESI) | Elemental Composition | Medium | < 15 min | High (Required for publication) |
| Chiral HPLC | Enantiomeric Excess | Medium | 1-2 days (dev) | High (Industry Standard) |
| X-Ray | Absolute Stereochem | High | Days-Weeks | Definitive |
| IR | Functional Groups | Low | < 5 min | Low (Supportive only) |
References
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link
-
Seebach, D., et al. (1996).
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. Link -
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Stereochemistry and NOE). Link
-
Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IA. Link
-
Knapp, S., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of
-Enaminoketones. Journal of Organic Chemistry. (Provides analogous NMR coupling data for 1,3-disubstituted cyclohexanes). Link
Sources
Comparison of different synthetic routes to substituted cyclohexylamines
Executive Summary
Substituted cyclohexylamines are critical pharmacophores in medicinal chemistry, serving as the structural backbone for diverse therapeutic agents including mucolytics (e.g., Ambroxol), antidepressants (e.g., Venlafaxine precursors), and NMDA receptor antagonists. The synthesis of these motifs presents a classic stereochemical challenge: controlling the cis/trans diastereoselectivity relative to existing substituents on the ring.
This guide objectively compares the three dominant synthetic methodologies: Catalytic Hydrogenation of Anilines (the industrial standard), Reductive Amination of Cyclohexanones (the flexible laboratory approach), and Biocatalytic Transamination (the emerging green alternative).
The Stereochemical Challenge
The core difficulty in synthesizing substituted cyclohexylamines lies in the conformational rigidity of the cyclohexane ring. The thermodynamic stability of the product is dictated by A-values (conformational energy costs), where bulky substituents prefer the equatorial position.
-
Thermodynamic Product: Typically the trans isomer (for 1,4-disubstituted systems), where both groups are equatorial.
-
Kinetic Product: Often the cis isomer, accessible through specific surface-mediated mechanisms or bulky hydride reagents.
The choice of route is rarely about yield alone; it is about "dialing in" the required diastereomer (dr).
Route A: Catalytic Hydrogenation of Anilines
Best for: Large-scale production, cis-isomer access, atom economy.
This route involves the reduction of an aromatic ring using molecular hydrogen and a heterogeneous metal catalyst. It is the dominant industrial method due to its low cost and high atom economy.
Mechanism & Stereocontrol
The reaction proceeds via the Horiuti-Polanyi mechanism , but with a specific stereochemical consequence known as syn-addition .
-
Adsorption: The aromatic ring adsorbs flat onto the metal surface.
-
Sequential Addition: Hydrogen atoms are transferred from the metal surface to the "bottom" face of the ring.
-
Outcome: Since all hydrogens add from the catalyst face, the resulting cyclohexylamine tends to have the amine and the existing substituent on the same side (cis), provided isomerization does not occur.
-
Rhodium (Rh): The "Gold Standard" for cis-selectivity. It operates at lower temperatures/pressures, minimizing ring "flipping" or isomerization.
-
Ruthenium (Ru): Cheaper but requires higher energy. Often leads to mixtures or thermodynamic (trans) products unless modified (e.g., with LiOH).
Figure 1: Stereochemical pathway of heterogeneous hydrogenation. Rhodium favors the kinetic 'cis' product via syn-addition.
Route B: Reductive Amination of Cyclohexanones
Best for: Library generation, complex amine substituents, trans-isomer access.
This route couples a cyclohexanone with an amine (or ammonia) to form an imine, which is subsequently reduced.[1] It avoids high-pressure equipment and allows for the introduction of diverse N-substituents.
Mechanism & Stereocontrol
The stereoselectivity is governed by the approach of the hydride reducing agent to the intermediate iminium ion.
-
Small Hydrides (NaBH₄, NaBH₃CN): Prefer Axial Attack (from the top), leading to the Equatorial Amine (trans-isomer in 1,4-systems).
-
Bulky Hydrides (L-Selectride): Prefer Equatorial Attack (from the side), leading to the Axial Amine (cis-isomer).
The Abdel-Magid Protocol: Uses Sodium Triacetoxyborohydride (STAB). It is milder than NaBH₃CN and prevents the reduction of the ketone before the imine is formed.
Figure 2: Divergent stereochemical outcomes in reductive amination based on hydride steric bulk.
Route C: Biocatalytic Transamination
Best for: Enantiopure compounds, green chemistry requirements, mild conditions.
Amine Transaminases (ATAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to the cyclohexanone acceptor.
-
Pros: Perfect chemo- and stereoselectivity. Can target specific enantiomers that chemical routes cannot resolve easily.[2]
-
Cons: Equilibrium often favors the ketone. Requires "equilibrium shifting" technologies (e.g., removal of acetone byproduct or using excess donor).
Comparative Performance Analysis
The following table summarizes the performance of these routes based on experimental data for a standard substrate (e.g., 4-tert-butylcyclohexanone/aniline).
| Feature | Route A: Hydrogenation (Rh/C) | Route B: Reductive Amination (STAB) | Route C: Biocatalysis (ATA) |
| Primary Stereochemistry | Cis-selective (often >90:[2]10) | Trans-selective (often >80:20) | Programmable (Enzyme dependent) |
| Yield | High (>90%) | Moderate to High (70-90%) | Variable (Equilibrium limited) |
| Scalability | Excellent (Industrial batch/flow) | Good (Lab to Pilot) | Emerging (Requires enzyme engineering) |
| Atom Economy | Excellent | Good (Borate waste generated) | Excellent (if coupled with recycling) |
| Key Limitation | Requires high pressure; safety concerns. | Stoichiometric waste; drying required. | Enzyme cost; development time. |
Detailed Experimental Protocols
Protocol 1: High-Selectivity Cis-Hydrogenation (Route A)
Target: Preparation of cis-4-tert-butylcyclohexylamine
Safety: This reaction involves hydrogen gas at high pressure. Use a rated autoclave and operate behind a blast shield.
-
Preparation: In a stainless steel autoclave, dissolve 4-tert-butylaniline (10 mmol) in acetic acid (30 mL). Acetic acid prevents catalyst poisoning by the amine product.
-
Catalyst: Add 5% Rh/Al₂O₃ or Rh/C (5 wt% loading relative to substrate). Note: Rhodium is essential for high cis-selectivity; Palladium often leads to deamination or lower selectivity.
-
Reaction: Seal the autoclave. Purge 3x with N₂, then 3x with H₂. Pressurize to 50 bar (725 psi) H₂.
-
Conditions: Stir vigorously at room temperature (25°C) for 12–24 hours. Crucial: Heating (>50°C) promotes isomerization to the trans isomer.
-
Workup: Vent H₂ carefully. Filter the catalyst through Celite (keep wet to prevent fire). Concentrate the filtrate. Basify with NaOH (aq) and extract with ether to obtain the free amine.
-
Validation: Verify cis stereochemistry via ¹H NMR (Axial proton at C1 appears as a broad multiplet with small coupling constants,
Hz).
Protocol 2: Direct Reductive Amination (Route B - Abdel-Magid)
Target: Preparation of N-benzyl-4-tert-butylcyclohexylamine (Trans-dominant)
-
Mixing: To a solution of 4-tert-butylcyclohexanone (10 mmol) and benzylamine (11 mmol) in 1,2-dichloroethane (DCE) (30 mL), add acetic acid (10 mmol). Stir for 30 mins to allow partial imine formation.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise.
-
Completion: Allow to warm to room temperature and stir overnight under N₂. STAB is mild enough that it will not reduce the ketone, only the imine.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.
-
Purification: Dry organic layer (MgSO₄) and concentrate. Purify via flash chromatography.
-
Validation: The trans isomer (equatorial amine) will show a C1 proton as a triplet of triplets with large diaxial coupling (
Hz).
References
- Rylander, P. N. (1970). Catalytic Hydrogenation over Platinum Metals. Academic Press.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.[4]
-
Tomkins, P., & Müller, T. E. (2015). "Enhanced Selectivity in the Hydrogenation of Anilines to Cycloaliphatic Primary Amines over Lithium-Modified Ru/CNT Catalysts". ResearchGate.
-
Farkas, E., et al. (2024). "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine". Communications Chemistry.
-
Taibakhsh, M., et al. (2011).[3] "A simple and convenient procedure enables the reductive alkylation... using sodium borohydride".[3][4][5][6] Synthesis.
Sources
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- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Cross-validation of experimental data with Ethyl 3-aminocyclohexanecarboxylate literature values
Isomeric Purity, Structural Confirmation, and Benchmarking
Executive Summary
Ethyl 3-aminocyclohexanecarboxylate (CAS: 14206-03-2 for racemate) is a critical
In drug development, the conformational preference of the cyclohexane ring (chair vs. boat/twist) dictates biological activity. The cis-isomer (typically the (1R,3S)/(1S,3R) pair) allows for a thermodynamically favorable diequatorial conformation, whereas the trans-isomer forces one substituent into a high-energy axial position.
This guide provides a rigorous, self-validating protocol to cross-reference your experimental data against established structural benchmarks, ensuring you are working with the correct stereoisomer for your application.
Structural Analysis & Stereochemistry
Before validating purity, you must validate geometry. The most common failure mode in synthesizing or sourcing this intermediate is receiving a diastereomeric mixture when a single isomer is required.
The Conformational Lock
In 1,3-disubstituted cyclohexanes:
-
Cis-isomer: Both the amino (
) and ester ( ) groups can adopt an equatorial-equatorial (e,e) orientation. This is the thermodynamic product ($ \Delta G \approx 0 $). -
Trans-isomer: One group must be axial (
or ). This introduces 1,3-diaxial strain, making it the kinetic or higher-energy product.
Senior Scientist Insight: If your synthesis involved thermodynamic equilibration (e.g., hydrogenation of ethyl 3-aminobenzoate over Raney Ni at high temp), you likely have the cis-isomer. If you used a stereospecific nucleophilic displacement (e.g., Curtius rearrangement of a rigid precursor), you may have the trans-isomer.
Spectroscopic Validation (NMR)
The "Gold Standard" for distinguishing these isomers is
Protocol: J-Coupling Analysis
-
Solvent:
(preferred for resolution) or (if salt form). -
Target Protons: H1 (germinal to ester) and H3 (germinal to amine).
Table 1: Diagnostic NMR Criteria
| Feature | Cis-Isomer (Diequatorial) | Trans-Isomer (Axial/Equatorial) | Mechanistic Reason |
| H3 Multiplicity | Triplet of triplets (tt) | Narrow multiplet (quintet-like) | Karplus equation relationship. |
| H3 Coupling ( | Axial protons have large | ||
| H1 Multiplicity | Triplet of triplets (tt) | Broad/Narrow depending on conformer | H1 is also axial in the stable cis chair. |
| Carbon ( |
Critical Check: If your H3 signal appears as a broad singlet or narrow quintet (
), you have an axial substituent , indicating the Trans isomer (or a locked boat conformation). If it is a wide multiplet (), you have the Cis isomer.
Experimental Validation Workflows
Workflow A: Chromatographic Purity (GC/FID or HPLC)
Direct injection of the free amine can lead to tailing. Derivatization is recommended for precise quantification of diastereomeric ratios (dr).
Step-by-Step Protocol:
-
Sample Prep: Dissolve
sample in DCM. -
Derivatization: Add
Acetic Anhydride and Pyridine. Incubate at RT for 15 mins. (Converts amine to acetamide). -
Quench: Add
, wash with water, dry organic layer. -
GC Method:
-
Column: DB-5 or equivalent non-polar capillary.
-
Ramp:
to at .
-
-
Validation: The cis and trans acetamides will have distinct retention times (
) due to different boiling points and dipole moments.
Workflow B: Physical Constant Verification
Compare your batch against these literature ranges. Note that values vary significantly between free base and hydrochloride salt forms.
Table 2: Physical Property Benchmarks
| Property | Literature Value (Free Base) | Literature Value (HCl Salt) | Notes |
| Boiling Point | N/A (Solid) | Free base is a colorless to pale yellow oil. | |
| Melting Point | N/A (Liquid at RT) | Sharp MP indicates high diastereomeric purity. | |
| Refractive Index | N/A | Sensitive to water content. | |
| Density | N/A |
Logic Pathways & Decision Trees
The following diagrams illustrate the decision-making process for validating this specific compound.
Diagram 1: Stereochemical Assignment Logic
This flow determines if you have the correct geometric isomer based on NMR data.
Caption: Logic flow for assigning stereochemistry using H-NMR coupling constants (Karplus relationship).
Diagram 2: Comprehensive Validation Workflow
This details the full QC process from synthesis to release.
Caption: Full Quality Control (QC) workflow for this compound.
Troubleshooting & Common Pitfalls
-
"My NMR peaks are broad."
-
Cause: Amine protons (
) often exchange, causing broadening. -
Fix: Add a drop of
to wash out the NH signal, or use the HCl salt in . This sharpens the CH signals for better coupling analysis.
-
-
"The Boiling Point is higher than literature."
-
Cause: Formation of carbamates due to atmospheric
absorption (common with primary amines). -
Fix: Store under Argon/Nitrogen. Distill immediately before use.
-
-
"I cannot separate the diastereomers."
-
Insight: Free bases are hard to separate. Convert to the Hydrochloride salt or p-Toluenesulfonate salt . These salts often have vastly different solubility profiles, allowing purification by fractional crystallization (e.g., from Ethanol/Ether).
-
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Foundational text on beta-amino acid design). Link
-
Fülöp, F., et al. (2001). "Synthesis of cis- and trans-3-aminocyclohexanols." Arkivoc, (ix), 73-79.[1] (Provides analogous NMR coupling constant data for 1,3-disubstituted cyclohexanes). Link
-
Sigma-Aldrich. "Ethyl 3-aminobenzoate Hydrogenation Protocols." Technical Bulletin. (Reference for thermodynamic cis-product formation). Link
-
BLD Pharm. "Product Analysis: (1R,3R)-Ethyl 3-aminocyclohexanecarboxylate." (Source for commercial specifications and CAS verification). Link
-
Preprints.org. (2025).[2] "Conformational analysis of 1,3-disubstituted cyclohexane derivatives." (Recent data on coupling constant validation). Link
Sources
Safety Operating Guide
Ethyl 3-Aminocyclohexanecarboxylate: Proper Disposal & Handling Procedures
Executive Summary
Ethyl 3-aminocyclohexanecarboxylate is a bifunctional intermediate containing a basic primary amine and an ester group attached to a saturated cyclohexane ring. While often less reactive than its unsaturated analogues (e.g., aminocrotonates), it presents specific disposal challenges due to its potential for hydrolysis , exothermic neutralization with acids, and skin/eye irritation .
Immediate Action Required:
-
Do NOT dispose of down the drain.
-
Do NOT mix with strong acids or oxidizers (risk of heat generation/spattering).
-
Classify as Basic Organic Waste for incineration.
Chemical Characterization & Hazard Profile
To ensure safe handling, you must understand the chemical behavior that dictates disposal. This compound acts as a weak base.
| Property | Value/Description | Relevance to Disposal |
| Functional Groups | Primary Amine (-NH₂), Ethyl Ester (-COOEt) | Amine dictates basicity; Ester dictates organic solubility. |
| Physical State | Liquid or Low-Melting Solid (Isomer dependent) | Determines if "Solid" or "Liquid" waste stream is used. |
| Flash Point | >90°C (Estimated based on analogues) | Combustible, but likely not RCRA "Ignitable" (<60°C). |
| Corrosivity | pH > 11 (in aqueous solution) | Corrosive/Irritant. Can cause chemical burns to mucous membranes. |
| Reactivity | Incompatible with Strong Acids, Acid Chlorides, Oxidizers | Segregation Critical. Reacts exothermically with acids. |
Expert Insight: Unlike simple aliphatic amines, the ester group here is susceptible to hydrolysis. If mixed with strong aqueous bases (like NaOH waste), the ester can hydrolyze to the carboxylate salt and ethanol, potentially changing the waste volume and pressure over time. Keep separate from strong aqueous caustic waste if possible.
Regulatory Framework (RCRA Classification)
Under US EPA (RCRA) guidelines, this compound is not a P-listed or U-listed waste by specific CAS name. However, the generator must characterize it based on properties:
-
Ignitability (D001): Unlikely, unless in a flammable solvent solution.
-
Corrosivity (D002): Possible.[1] If the pH of an aqueous solution is
12.5, it is D002. Even if not strictly D002, treat as Corrosive for safety. -
Toxicity (D0xx): Not typically characteristic for heavy metals or specific pesticides, but treat as toxic organic waste.
Designated Waste Stream: Non-Halogenated Organic Waste (Basic) .
Segregation Strategy: A Self-Validating System
The most common accident in disposal is incompatible mixing . Use this logic flow to assign the correct waste stream. This system validates itself by forcing a check of the "State" and "Contaminants" before binning.
Figure 1: Decision tree for segregating amino-ester waste. Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the liquid stream.
Operational Disposal Protocol
Phase 1: Preparation
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Ensure an eyewash station is accessible.
-
Container Selection:
-
Liquids: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste is acidic (not the case here, but good practice).
-
Solids: Use a wide-mouth HDPE jar or heavy-duty hazardous waste bags.
-
Phase 2: Bulking & Labeling
-
Labeling: Before adding waste, attach a hazardous waste tag.[2]
-
Chemical Name: Write out "this compound" (Do not use abbreviations).
-
Hazards: Check "Irritant" and "Corrosive" (if applicable to concentration).
-
-
Bulking:
-
Pour liquid waste into the Non-Halogenated Organic drum/carboy.
-
CRITICAL: Ensure the receiving container does not contain acidic waste (e.g., acetic acid, HCl). The reaction R-NH₂ + HCl
R-NH₃Cl is exothermic.
-
-
Debris: Contaminated gloves, pipette tips, and paper towels must go into Solid Hazardous Waste , not regular trash.
Phase 3: Storage & Pickup
-
Satellite Accumulation Area (SAA): Keep the container in the designated SAA within the lab.
-
Closure: Keep the cap tightly closed when not actively adding waste to prevent amine odors and moisture absorption (hydrolysis risk).
-
Handoff: When the container is 90% full or 9 months old, request EHS pickup.
Emergency Contingencies (Spills)
Scenario: You spill 50 mL of pure this compound on the bench.
-
Alert: Notify nearby personnel.
-
Ventilate: If volatile (check specific isomer vapor pressure), ensure fume hood is on.
-
Absorb:
-
Do NOT use water immediately (it spreads the oily amine).
-
Cover with vermiculite , dry sand , or a commercial organic spill pad .
-
-
Clean:
-
Scoop absorbed material into a solid waste bag.
-
Wipe the surface with a dilute weak acid (e.g., 5% citric acid) to neutralize amine residues, then wash with soap and water.
-
Dispose of all cleanup materials as Solid Hazardous Waste .
-
References
-
PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Navigating the Safe Handling of Ethyl 3-aminocyclohexanecarboxylate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Ethyl 3-aminocyclohexanecarboxylate. It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the following recommendations are based on the known hazards of structurally similar compounds, including other aminocyclohexane derivatives and amino acid esters. This approach provides a robust framework for ensuring laboratory safety.
Immediate Safety and Hazard Assessment
Based on data from analogous compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory tract irritation.[1][2] As a precautionary measure, it should be handled with the appropriate personal protective equipment and in a well-ventilated environment.
Core Hazard Summary
| Hazard Type | Anticipated Risk | Recommended Action |
| Skin Contact | Causes skin irritation.[1] | Immediately flush skin with plenty of water. Remove contaminated clothing. |
| Eye Contact | Causes serious eye irritation.[1] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | May cause respiratory irritation.[2] | Move person to fresh air and keep comfortable for breathing. |
| Ingestion | May be harmful if swallowed. | Rinse mouth. Do NOT induce vomiting. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling any chemical. For this compound, the following should be considered the minimum requirement.
Essential PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[2] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2] | Prevents direct skin contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation. Use a NIOSH-approved respirator if working in a poorly ventilated area or with large quantities.[2][3] | Minimizes the risk of inhaling aerosols or vapors. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing risk and ensuring procedural consistency. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Preparation and Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6]
-
For large spills, contact your institution's environmental health and safety department.
-
Ensure the spill area is well-ventilated.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Protocol
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[7]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should also be disposed of as hazardous waste.
-
Consult Local Regulations: Always follow your institution's and local regulations for chemical waste disposal.[8]
Visualizing the Workflow
To provide a clear and concise overview of the handling process, the following diagram illustrates the key stages from receipt to disposal.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
